(4-Chlorophenyl)methanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCRXVYUSRRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342358 | |
| Record name | (4-Chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71799-35-4 | |
| Record name | (4-Chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Chlorophenyl)methanesulfonamide: Properties, Synthesis, and Applications
Introduction: Navigating Isomeric Specificity
The nomenclature "(4-Chlorophenyl)methanesulfonamide" can present ambiguity. It is crucial to distinguish between two key isomers: this compound (CAS No. 71799-35-4), where the substituted phenyl ring is attached to the methylene bridge, and N-(4-chlorophenyl)methanesulfonamide (CAS No. 4284-51-9), where the substitution is on the nitrogen atom of the sulfonamide group.[1][2] This guide will provide an in-depth technical overview of N-(4-chlorophenyl)methanesulfonamide , a compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the N-arylsulfonamide motif in a wide array of biologically active molecules.[3][4][5]
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N-(4-chlorophenyl)methanesulfonamide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4284-51-9 | [2] |
| Molecular Formula | C7H8ClNO2S | [6][7] |
| Molecular Weight | 205.66 g/mol | [6] |
| Appearance | Tan solid | |
| logP | 1.7238 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Polar Surface Area | 42.106 Ų | [6] |
The structural architecture of N-(4-chlorophenyl)methanesulfonamide, characterized by a methanesulfonyl group linked to a 4-chloroaniline moiety, is depicted below.
Caption: Molecular structure of N-(4-chlorophenyl)methanesulfonamide.
Synthesis Methodologies: A Protocol with Rationale
The synthesis of N-arylsulfonamides is a cornerstone reaction in medicinal chemistry.[3] A prevalent and reliable method involves the reaction of an aniline derivative with a sulfonyl chloride.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)methanesulfonamide
This protocol details the synthesis via the sulfonylation of 4-chloroaniline.
Materials:
-
4-chloroaniline
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-(4-chlorophenyl)methanesulfonamide.
Caption: Workflow for the synthesis of N-(4-chlorophenyl)methanesulfonamide.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the structure and purity of the synthesized N-(4-chlorophenyl)methanesulfonamide is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the N-H proton, and the methyl protons of the methanesulfonyl group. A comparative study provides the following assignments for N-(4-chlorophenyl)methanesulfonamide in CDCl₃ (δ ppm): 7.32 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 6.88 (br, 1H), 3.01 (s, 3H).[8]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the methyl carbon. The reported chemical shifts in CDCl₃ (δ ppm) are: 135.2, 131.1, 129.8, 122.2, 39.5.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching vibration around 3250 cm⁻¹.
-
Asymmetric and symmetric SO₂ stretching vibrations, typically strong bands around 1330 cm⁻¹ and 1150 cm⁻¹, respectively.
-
C-N stretching vibrations.
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Aromatic C-H and C=C stretching vibrations.
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C-Cl stretching vibration in the fingerprint region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 204.99643 Da.[7] Electron ionization (EI) mass spectrometry would likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the methyl group or the entire methanesulfonyl moiety.
Applications in Research and Drug Development
The N-arylsulfonamide scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][9] These compounds exhibit a broad range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[4][5] The specific substitution pattern of N-(4-chlorophenyl)methanesulfonamide makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its role as an intermediate allows for further functionalization to explore structure-activity relationships (SAR) in various drug discovery programs. For instance, related sulfonamide derivatives have been investigated as cannabinoid receptor inverse agonists.[10] The versatility of the sulfonamide group allows it to act as a bioisostere for carboxylic acids, enhancing properties such as cell permeability and metabolic stability.[3][9]
References
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N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Available at: [Link]
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A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions - The Royal Society of Chemistry. Available at: [Link]
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Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Available at: [Link]
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Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. Available at: [Link]
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N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Request PDF - ResearchGate. Available at: [Link]
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Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed. Available at: [Link]
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N-(4-Chloro-phenyl)-methanesulfonamide | 4284-51-9. Available at: [Link]
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N-(4-chlorophenyl)methanesulfonamide (C7H8ClNO2S) - PubChemLite. Available at: [Link]
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Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate. Available at: [Link]
-
N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed. Available at: [Link]
-
N-(4-hydroxyphenyl)methanesulfonamide - C7H9NO3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - NIH. Available at: [Link]
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Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC - PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of (4-Chlorophenyl)methanesulfonamide
Introduction
(4-Chlorophenyl)methanesulfonamide and its derivatives are of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, owing to its ability to mimic a peptide bond, act as a hydrogen bond donor and acceptor, and contribute to the overall pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] The presence of the 4-chlorophenyl group can enhance lipophilicity and introduce specific interactions, such as π-π stacking or hydrophobic interactions, within the active site of a biological target.[4] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for researchers and drug development professionals.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and logical synthetic route to this compound involves a two-step process. This strategy hinges on the initial formation of a key intermediate, (4-Chlorophenyl)methanesulfonyl chloride, followed by its reaction with an amine source to yield the desired sulfonamide. This approach offers versatility, allowing for the synthesis of a diverse library of N-substituted derivatives by simply varying the amine component in the final step.
Pathway Logic
Caption: High-level overview of the two-step synthesis strategy.
Part 1: Synthesis of the Key Intermediate: (4-Chlorophenyl)methanesulfonyl chloride
The synthesis of (4-Chlorophenyl)methanesulfonyl chloride is the critical first stage. The most direct method involves the chlorosulfonation of 4-chlorotoluene. However, a more common and often higher-yielding laboratory-scale approach involves a multi-step conversion starting from 4-chlorobenzyl chloride.
Pathway 1: From 4-Chlorobenzyl Chloride
This pathway is advantageous as it often provides a cleaner reaction and avoids the harsh conditions of direct chlorosulfonation of toluene derivatives.
Reaction Scheme
Sources
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(4-Chlorophenyl)methanesulfonamide and its Congeners: A Technical Guide to Unraveling their Mechanism of Action in Biological Systems
Introduction: The Enigmatic Potential of a Privileged Scaffold
The (4-chlorophenyl)sulfonamide moiety represents a privileged scaffold in medicinal chemistry, appearing in a diverse array of molecules with a broad spectrum of biological activities. While (4-Chlorophenyl)methanesulfonamide itself is a relatively simple molecule, its structural alerts hint at a rich pharmacology, likely driven by its ability to engage with various biological targets through specific and nuanced interactions. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential mechanisms of action of this compound and its chemical relatives. By examining the established biological activities of structurally similar compounds, we can construct a predictive framework for understanding how this chemical class may function in biological systems, thereby guiding future research and development efforts.
Our exploration will not follow a rigid template but will instead be guided by the emergent themes from the scientific literature, focusing on the core principles of enzyme inhibition and the modulation of cellular signaling pathways. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.
Part 1: The Landscape of Bioactivity - A Tale of Diverse Targets
The introduction of a chlorine atom onto a phenyl ring in conjunction with a sulfonamide group creates a molecule with a distinct electronic and steric profile, predisposing it to interact with a variety of enzymatic active sites and protein-protein interfaces. The literature points towards several key areas of biological activity for compounds containing the (4-chlorophenyl)sulfonamide core.
Enzyme Inhibition: A Prominent Mechanism of Action
The sulfonamide group is a well-established zinc-binding moiety, making enzymes that contain zinc in their active sites prime targets. Furthermore, the overall structure of (4-chlorophenyl)sulfonamides allows for interactions with the broader pocket of various enzymes, leading to potent and often selective inhibition.
Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological processes such as pH regulation and CO2 transport.[1] The mechanism of inhibition involves the sulfonamide's anionic form (SO₂NH⁻) coordinating with the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.[1] This inhibition has been exploited for therapeutic benefit in conditions like glaucoma and has shown promise in cancer therapy by targeting tumor-associated CA isoforms like CA IX.[1]
Beyond carbonic anhydrases, chlorinated sulfonamides have demonstrated inhibitory activity against a range of other enzymes. Studies have shown that various chlorinated sulfonamides exhibit good inhibitory activities against butyrylcholinesterase (BChE) and lipoxygenase (LOX).[2] This suggests that compounds like this compound could be investigated as potential leads for neurodegenerative diseases such as Alzheimer's, where BChE inhibition is a therapeutic strategy.[2]
Another critical enzyme family potentially targeted by this class of compounds is the monoamine oxidases (MAOs). A structurally related compound, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate, is a selective inhibitor of MAO-B, indicating that the broader scaffold can be adapted to target these key neurotransmitter-metabolizing enzymes.[3]
Table 1: Potential Enzyme Targets of (4-Chlorophenyl)sulfonamide Derivatives
| Enzyme Family | Specific Example(s) | Potential Therapeutic Area | Reference(s) |
| Carbonic Anhydrases | Various sulfonamides | Glaucoma, Cancer | [1] |
| Cholinesterases | Butyrylcholinesterase (BChE) | Alzheimer's Disease | [2] |
| Lipoxygenases | Lipoxygenase (LOX) | Inflammation | [2] |
| Monoamine Oxidases | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | [3] |
Modulation of Cellular Signaling Pathways: Beyond Enzyme Inhibition
The biological effects of (4-chlorophenyl)sulfonamide-containing molecules are not limited to direct enzyme inhibition. There is growing evidence that these compounds can modulate key cellular signaling pathways implicated in cancer and other diseases.
Numerous studies have highlighted the antiproliferative activity of novel sulfonamide derivatives. For instance, new pyrazole-4-sulfonamide derivatives have been synthesized and shown to possess in vitro antiproliferative activity against cancer cell lines.[4] The mechanism behind this is likely multifactorial, potentially involving the inhibition of kinases or other proteins critical for cell cycle progression and survival. Phenylsulfonylpiperazine derivatives have also shown promise against luminal breast cancer cells, suggesting a potential role in hormone-dependent cancers.[5]
The WNT/β-catenin signaling pathway, a critical regulator of cell fate and proliferation, is another potential target. An inhibitor of Dishevelled 1 (DVL1), a key component of this pathway, which contains a sulfonyl group, has been identified as a potential anticancer agent.[6] This suggests that the (4-chlorophenyl)sulfonamide scaffold could be a starting point for developing modulators of this crucial oncogenic pathway.
The versatility of the (4-chlorophenyl)sulfonamide scaffold is further demonstrated by its reported antiviral and antimicrobial activities. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and shown to possess activity against the tobacco mosaic virus.[7][8] Additionally, certain derivatives have exhibited promising antibacterial and antifungal potential.[9]
Part 2: Experimental Workflows for Mechanistic Elucidation
To rigorously investigate the mechanism of action of this compound or its novel derivatives, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic studies.
Primary Screening: Identifying Biological Activity
The initial step is to perform broad-based screening to identify the general biological activities of the compound.
Objective: To determine if this compound inhibits the activity of key enzymes identified from the literature on related compounds.
Protocol: Generic Spectrophotometric Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme (e.g., Carbonic Anhydrase II, Butyrylcholinesterase) and its corresponding chromogenic or fluorogenic substrate in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration and fit the data to a suitable model (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ value.
Causality: This step-wise approach ensures that the observed inhibition is due to the compound's interaction with the enzyme and not an artifact. The inclusion of controls validates the assay's performance.
Diagram: General Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition (IC₅₀).
Objective: To assess the effect of this compound on cell viability and proliferation in relevant cell lines (e.g., cancer cell lines, neuronal cells).
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Trustworthiness: This assay provides a robust measure of the compound's cytotoxic or cytostatic effects. The dose- and time-dependent response curves are critical for validating the observed phenotype.
Secondary Assays: Delving into the Mechanism
Once a primary activity is confirmed, the next step is to investigate the underlying molecular mechanism.
Objective: To identify the direct protein targets of this compound within a complex cellular environment.
Protocol Overview: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Target Identification: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for unbiased target identification. A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
Expertise & Experience: CETSA is a powerful tool for target deconvolution. The choice of temperature gradient and the method of protein analysis are critical for successful target identification.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Objective: To determine the effect of this compound on specific signaling pathways.
Protocol: Western Blotting for Key Signaling Proteins
-
Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins and their phosphorylated (activated) forms (e.g., Akt/p-Akt, ERK/p-ERK, β-catenin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Authoritative Grounding: The selection of antibodies should be based on established markers of the signaling pathways implicated by the activities of related compounds, such as the PI3K/Akt and WNT/β-catenin pathways.
Diagram: Hypothetical Signaling Pathway Modulation by a (4-Chlorophenyl)sulfonamide Derivative
Caption: Potential modulation of WNT and PI3K/Akt pathways.
Conclusion: A Framework for Discovery
While the specific mechanism of action of this compound remains to be fully elucidated, the rich pharmacology of its structural congeners provides a robust framework for guiding future research. The evidence strongly suggests that this class of compounds possesses the potential to interact with a variety of biological targets, primarily through enzyme inhibition and the modulation of key cellular signaling pathways. The experimental workflows outlined in this guide offer a systematic and rigorous approach to unraveling these mechanisms, from initial phenotypic screening to definitive target identification and pathway analysis. By leveraging this knowledge base, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of the (4-chlorophenyl)sulfonamide scaffold.
References
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The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]
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Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. [Link]
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Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Novel Anti-Hepatitis B Virus Agent. [Link]
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A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of (4-Chlorophenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of (4-Chlorophenyl)methanesulfonamide (CAS 71799-35-4), a key sulfonamide-containing organic building block. Due to a notable scarcity of published, peer-reviewed, and aggregated spectroscopic data for this specific compound, this document leverages foundational spectroscopic principles and data from closely related structural analogs to present a robust, predictive guide for its characterization. We will delve into the anticipated Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. Each section includes a detailed experimental protocol, a summary of expected quantitative data, and an expert interpretation of the spectral features. This guide is intended for researchers, chemists, and quality control professionals who may be synthesizing or handling this compound and require a reliable framework for its structural verification.
Introduction and Context
This compound, with the molecular formula C₇H₈ClNO₂S, belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry and material science. The unambiguous structural confirmation of such molecules is paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in downstream applications. Spectroscopic analysis is the gold standard for this purpose.
This guide addresses a critical gap in the scientific literature by providing a detailed, predictive analysis of the compound's spectroscopic characteristics. By synthesizing information from established chemical principles and analogous structures, we offer a reliable benchmark for scientists working with this compound.
Synthesis and Sample Preparation
To understand the context of spectroscopic analysis, we must first consider the compound's origin. A plausible and common method for the synthesis of such benzylsulfonamides involves a two-step process starting from the corresponding benzyl chloride.
Proposed Synthetic Pathway
The synthesis can be logically approached by first converting 4-chlorobenzyl chloride to the corresponding sulfonyl chloride, followed by amination.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This is a representative, theoretical protocol. All laboratory work should be conducted under appropriate safety protocols.
-
Preparation of Sodium 4-Chlorobenzylsulfonate: To a solution of sodium sulfite (1.2 eq) in water, add 4-chlorobenzyl chloride (1.0 eq). Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture to room temperature and isolate the precipitated sodium 4-chlorobenzylsulfonate salt by filtration.
-
Chlorination: Suspend the dried sodium 4-chlorobenzylsulfonate salt in a minimal amount of an inert solvent like dichloromethane. Add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (1.5 eq) portion-wise while maintaining the temperature below 10°C. Allow the reaction to stir at room temperature for 12 hours.
-
Work-up and Isolation of Sulfonyl Chloride: Carefully quench the reaction mixture by pouring it onto ice. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-chlorobenzylsulfonyl chloride.
-
Amination: Dissolve the crude 4-chlorobenzylsulfonyl chloride in a suitable solvent such as THF. Cool the solution to 0°C and add concentrated aqueous ammonia (NH₄OH) (5.0 eq) dropwise. Stir the reaction vigorously for 2-4 hours at room temperature.
-
Final Isolation and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.
Experimental Protocol (ESI-MS)
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Ionization Mode: ESI, Positive.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Infusion: Direct infusion via syringe pump at 5-10 µL/min.
-
Data Acquisition: Scan in the m/z range of 50-500.
Expected Mass Spectrometric Data
| Ion Species | Calculated m/z | Expected Observation |
| [M+H]⁺ (³⁵Cl) | 206.0093 | Primary molecular ion peak. |
| [M+H]⁺ (³⁷Cl) | 208.0064 | Isotopic peak, ~32% the intensity of the ³⁵Cl peak. |
| [M+Na]⁺ (³⁵Cl) | 228.9912 | Common sodium adduct. |
| [M+Na]⁺ (³⁷Cl) | 230.9883 | Isotopic peak for the sodium adduct. |
Interpretation of Fragmentation
The structural integrity of the molecule can be further validated through tandem MS (MS/MS) experiments. The protonated molecular ion [M+H]⁺ is subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of sulfonamides is well-documented and often involves characteristic losses.
-
Loss of Sulfonamide Moiety (SO₂NH₂): A primary fragmentation could involve the cleavage of the benzyl-S bond, leading to the formation of the stable 4-chlorobenzyl cation at m/z 125/127.
-
Loss of SO₂: A common rearrangement pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. This would result in a fragment ion at m/z 142/144.
-
Loss of Chlorophenyl Ring: Cleavage could also result in the loss of the chlorophenyl group, although this is generally less favored than the formation of the stabilized benzyl cation.
Caption: Predicted major fragmentation pathways for protonated this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol (ATR-IR)
-
Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 & ~3250 | Medium | N-H Asymmetric & Symmetric Stretch | Characteristic for a primary sulfonamide (-NH₂) group. |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of the phenyl ring. |
| 2950-2850 | Weak | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂-) group. |
| ~1600, ~1490 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~1330 | Strong | S=O Asymmetric Stretch | A key, strong absorption characteristic of the sulfonyl group. |
| ~1150 | Strong | S=O Symmetric Stretch | The second key absorption for the sulfonyl group. |
| ~820 | Strong | C-H Out-of-Plane Bend | Strong band indicative of 1,4-disubstitution on a benzene ring. |
| ~750 | Medium | C-Cl Stretch | Absorption for the carbon-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination.
Experimental Protocol (¹H and ¹³C NMR)
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice as it effectively solubilizes sulfonamides and, being aprotic, allows for the clear observation of the exchangeable N-H protons of the amide group.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 | Aromatic protons ortho to the chlorine atom, deshielded. Part of an AA'BB' system. |
| ~7.35 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 | Aromatic protons meta to the chlorine atom. Part of an AA'BB' system. |
| ~7.10 | s (broad) | 2H | -SO₂NH₂ | Exchangeable protons of the sulfonamide group. The broadness is due to quadrupole broadening from the nitrogen and exchange with trace water. |
| ~4.30 | s | 2H | H-7 (-CH₂-) | Methylene protons adjacent to both the sulfonyl group and the aromatic ring. Appears as a singlet as there are no adjacent protons. |
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 | C-1 (ipso) | Quaternary carbon attached to the -CH₂SO₂NH₂ group. |
| ~132 | C-4 (ipso) | Quaternary carbon attached to the chlorine atom. |
| ~131 | C-2, C-6 | Aromatic carbons ortho to the chlorine. |
| ~129 | C-3, C-5 | Aromatic carbons meta to the chlorine. |
| ~57 | C-7 (-CH₂-) | Methylene carbon, deshielded by the adjacent sulfur and aromatic ring. |
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of a novel or uncharacterized compound like this compound is a synergistic process. No single technique provides all the answers; instead, the data from each method corroborates the others to build a complete and validated structural picture.
Caption: Integrated workflow for the structural confirmation of this compound.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available from: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Poprawski, J., Perchard, J. P., & Josien, M. L. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(3), 297-304. Available from: [Link]
-
Sun, W., & Wang, P. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 834-40. Available from: [Link]
-
Volk, B., & Rácz, Á. (2016). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 27(10), 1644-55. Available from: [Link]
An In-depth Technical Guide on the Solubility and Stability of (4-Chlorophenyl)methanesulfonamide
Foreword
The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous scientific scrutiny. Among the most critical early assessments are the determination of its solubility and stability. These fundamental physicochemical properties are not mere data points; they are pivotal determinants of a compound's bioavailability, manufacturability, and ultimately, its clinical success. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the solubility and stability of (4-Chlorophenyl)methanesulfonamide. While specific experimental data for this compound is not extensively published, this document provides the robust methodological foundation necessary to generate such critical data in a scientifically sound and regulatory-compliant manner. The protocols and principles detailed herein are grounded in established pharmaceutical science and are designed to be broadly applicable to the characterization of novel chemical entities.
Physicochemical Characterization of (4--Chlorophenyl)methanesulfonamide
A thorough understanding of a compound's intrinsic properties is the bedrock of any solubility and stability investigation. This compound, a member of the sulfonamide class of compounds, possesses a molecular structure that suggests a certain degree of polarity and the potential for hydrogen bonding, which will influence its behavior in various solvents and under different stress conditions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methanesulfonamide (Parent Compound)[1][2] | (4-Chlorophenyl)methanesulfonyl chloride (Related Precursor)[3][4] |
| CAS Number | 71799-35-4 | 3144-09-0 | 6966-45-6 |
| Molecular Formula | C₇H₈ClNO₂S | CH₅NO₂S | C₇H₆Cl₂O₂S |
| Molecular Weight | 205.66 g/mol | 95.12 g/mol | 225.09 g/mol |
| Appearance | Data not available (likely a solid) | White to yellow crystals, powder, or flakes | Powder |
| Melting Point | Data not available | 85-89 °C | 93-97 °C |
| pKa (Predicted) | Data not available | 10.87 ± 0.60 | Not applicable |
| LogP (Predicted) | Data not available | -1.095 | Data not available |
Note: The data for this compound is limited in publicly accessible databases. The information for related compounds is provided for comparative purposes. It is imperative that these properties are experimentally determined for the specific batch of this compound under investigation.
A Practical Guide to Solubility Determination
Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical parameter in drug development. It influences the choice of formulation, the route of administration, and the potential for achieving therapeutic concentrations in vivo. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method, which is detailed below.
The Isothermal Shake-Flask Method: A Self-Validating Protocol
The principle of this method is to establish an equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a constant temperature. The concentration of the dissolved solute at equilibrium represents the solubility.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer systems). The presence of excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is a critical step; centrifugation or filtration using a chemically compatible, low-adsorption filter (e.g., PTFE) is highly recommended.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method.
Analytical Techniques for Concentration Measurement
The choice of analytical technique is dependent on the physicochemical properties of the solute and the solvent.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method. It offers high specificity, sensitivity, and the ability to separate the analyte from any potential impurities. A validated HPLC method with a suitable detector (e.g., UV-Vis) is the preferred approach.
-
UV-Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region. A calibration curve of absorbance versus concentration must be established.
-
Gravimetric Analysis: This technique involves evaporating a known volume of the saturated solution and weighing the residual solid. It is best suited for non-volatile solutes and solvents and requires careful execution to ensure complete solvent removal without loss of the solute.
Data Presentation
Solubility data should be presented in a clear and organized manner, specifying the solvent, temperature, and units of measurement (e.g., mg/mL, µg/mL, or molarity).
Table 2: Template for Reporting the Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water | 25 | HPLC | |
| pH 7.4 Buffer | 25 | HPLC | |
| Ethanol | 25 | HPLC | |
| Methanol | 25 | HPLC | |
| Acetone | 25 | HPLC | |
| Acetonitrile | 25 | HPLC | |
| Add other relevant solvents |
Visualizing the Solubility Determination Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Comprehensive Stability Assessment
Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][5][6][7][8] The primary goal is to identify potential degradation products and establish a re-test period or shelf life.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and to establish the intrinsic stability of the molecule.[9][10][11][12] These studies are also crucial for developing and validating a stability-indicating analytical method.[13][14] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at detectable levels without being so excessive as to be unrepresentative of real-world storage conditions.[9][11]
Experimental Protocols for Forced Degradation:
-
Acid and Base Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH separately. Samples should be maintained at room temperature or elevated temperatures (e.g., 60 °C) for a defined period (e.g., up to 7 days), with aliquots taken at various time points for analysis.[9][10]
-
Causality: This assesses the susceptibility of the molecule to degradation in acidic and basic environments, which is relevant for oral dosage forms passing through the gastrointestinal tract.
-
-
Oxidative Degradation:
-
Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9] Samples should be protected from light.
-
Causality: This simulates the potential for oxidative degradation that can occur in the presence of atmospheric oxygen or excipients that may contain peroxides.
-
-
Thermal Degradation:
-
Protocol: Expose the solid drug substance to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled oven.
-
Causality: This evaluates the solid-state stability of the compound and its susceptibility to heat-induced degradation, which is important for manufacturing and storage.
-
-
Photostability:
-
Protocol: Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9] A control sample should be kept in the dark under the same temperature conditions.
-
Causality: This determines if the compound is light-sensitive, which has implications for packaging and storage.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13][14][15]
Method Development Steps:
-
Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18 or C8) and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with different pH modifiers like formic acid, acetic acid, or ammonium acetate) to achieve optimal separation of the parent compound from the degradation products generated during forced degradation studies.
-
Gradient Optimization: Develop a gradient elution program to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are well-resolved from the main peak and from each other.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the API and all degradation products.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the API peak from all potential degradation products.
Data Presentation for Stability Studies
The results of the stability studies should be tabulated, showing the assay of the parent compound and the levels of any degradation products over time and under different conditions.
Table 3: Template for Reporting Forced Degradation and Stability Data
| Stress Condition | Time (hours/days) | Assay of this compound (%) | Individual Degradation Product (%) | Total Degradation Products (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | - | - |
| 24 | ||||
| 0.1 M NaOH, 60 °C | 0 | 100.0 | - | - |
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100.0 | - | - |
| 24 | ||||
| 80 °C (Solid) | 0 | 100.0 | - | - |
| 7 days | ||||
| Photostability (ICH) | 0 | 100.0 | - | - |
| As per ICH Q1B |
Visualizing the Stability Testing Workflow
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Data Interpretation and Reporting
The data generated from these studies are integral to the drug development process. Solubility data will guide the formulation strategy, while the stability profile will inform the selection of appropriate storage conditions and packaging. The identification of degradation products is a critical safety consideration, and any significant degradant may need to be structurally characterized and toxicologically qualified. All findings should be compiled into a comprehensive report that is suitable for internal decision-making and potential regulatory submissions.
References
-
International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
MOST Wiedzy. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]
-
The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
Georganics. (2011, January 28). (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. Retrieved from [Link]
-
European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. Retrieved from [Link]
-
innovareacademics.in. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [https://innovareacademics.in/journals/index.php/ijpps/article/view/104 Forced degradation/323]([Link] Forced degradation/323)
-
ResearchGate. (2025, August 10). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]
-
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of (4-Chlorophenyl)methanesulfonamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorophenyl)methanesulfonamide represents a core chemical scaffold with potential for therapeutic development, yet its specific biological targets remain largely uncharacterized in publicly available literature. This guide delineates a strategic, hypothesis-driven approach for the systematic identification and validation of its potential therapeutic targets. Drawing upon the well-established bioactivities of structurally analogous sulfonamides, we propose a panel of high-probability candidate targets, including carbonic anhydrases, butyrylcholinesterase, lipoxygenases, HMG-CoA reductase, and IspF synthase. For each putative target, this document provides the scientific rationale for its consideration, detailed, field-proven experimental protocols for in vitro screening and validation, and the requisite analytical frameworks for data interpretation. Our objective is to furnish drug discovery and development professionals with a comprehensive, actionable roadmap for elucidating the pharmacological profile of this compound and unlocking its therapeutic potential.
Introduction: The Sulfonamide Moiety as a Privileged Pharmacophore
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to engage with a diverse array of biological targets through well-defined molecular interactions.[1] From their initial discovery as antibacterial agents, sulfonamide-containing molecules have been successfully developed as diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[1][2] The compound of interest, this compound, combines this versatile pharmacophore with a chlorophenyl group, a common substituent in bioactive molecules known to influence pharmacokinetic and pharmacodynamic properties. Despite its availability in chemical screening libraries, a dedicated exploration of its therapeutic targets is not readily found in peer-reviewed literature. This guide, therefore, serves as a proactive blueprint for the systematic deconvolution of its biological activity.
A Hypothesis-Driven Approach to Target Identification
Given the absence of direct evidence, a "target fishing" strategy grounded in chemical similarity is the most logical starting point. We have identified five enzyme classes that are frequently modulated by small molecules bearing the sulfonamide scaffold. The following sections will treat each of these as a potential target for this compound, outlining the scientific premise and a detailed protocol for experimental validation.
Potential Target Class I: Carbonic Anhydrases (CAs)
Scientific Rationale
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] The primary sulfonamide moiety is a classic zinc-binding group and is the hallmark of a vast number of potent CA inhibitors used in the treatment of glaucoma, epilepsy, and certain cancers.[2][4] The structural simplicity of this compound makes it a plausible candidate for interaction with the zinc ion in the active site of various CA isoforms.[5]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established colorimetric methods utilizing the esterase activity of CAs.[6][7]
Materials:
-
Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for compound dissolution)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Carbonic Anhydrase in cold Assay Buffer.
-
Prepare a 3 mM stock solution of p-NPA in DMSO.
-
Prepare a serial dilution of this compound and Acetazolamide in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): 180 µL Assay Buffer
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO
-
Test Compound: 158 µL Assay Buffer + 2 µL of each this compound dilution
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of a working solution of Carbonic Anhydrase to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow and Pathway Visualization
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Potential Target Class II: Butyrylcholinesterase (BChE)
Scientific Rationale
Butyrylcholinesterase is a serine hydrolase that, along with acetylcholinesterase (AChE), is involved in the hydrolysis of choline esters. BChE has emerged as a therapeutic target for Alzheimer's disease, as its levels increase in the brain during disease progression.[8] Several studies have identified sulfonamide derivatives as potent and selective BChE inhibitors, suggesting that the sulfonamide moiety can interact with key residues in the enzyme's active site.[9][10]
Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay
This protocol is based on the Ellman's method, which measures the production of thiocholine from the hydrolysis of a substrate.[11][12]
Materials:
-
Human serum (as a source of BChE)
-
S-Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Rivastigmine (positive control)
-
Assay Buffer: 100 mM Phosphate Buffer, pH 7.4
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
Prepare a 10 mM stock solution of BTC in deionized water.
-
Prepare serial dilutions of this compound and Rivastigmine in DMSO.
-
Dilute human serum 1:400 in Assay Buffer.
-
-
Assay Plate Setup:
-
To triplicate wells, add:
-
140 µL of Assay Buffer
-
10 µL of each compound dilution (or DMSO for vehicle control)
-
20 µL of the diluted human serum
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of BTC solution to each well.
-
Immediately begin reading the absorbance at 412 nm every minute for 15 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well.
-
Calculate the percent inhibition and determine the IC50 value as described in section 3.2.5.
-
Workflow and Pathway Visualization
Caption: Workflow for Butyrylcholinesterase Inhibition Assay.
Potential Target Class III: Lipoxygenases (LOXs)
Scientific Rationale
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators like leukotrienes.[13] Inhibition of LOXs is a validated strategy for treating inflammatory conditions. The sulfonamide moiety has been incorporated into various scaffolds to create potent LOX inhibitors.[14][15]
Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay
This protocol measures the inhibition of the formation of hydroperoxides from a fatty acid substrate.[16][17]
Materials:
-
Soybean Lipoxygenase (e.g., Sigma-Aldrich L7395)
-
Linoleic acid
-
Quercetin (positive control)
-
Assay Buffer: 0.2 M Borate Buffer, pH 9.0
-
DMSO
-
96-well UV-transparent microplate
-
UV-Vis microplate reader capable of measurements at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Lipoxygenase (approx. 10,000 U/mL) in Borate Buffer. Keep on ice.
-
Prepare a 250 µM substrate solution of linoleic acid in Borate Buffer.
-
Prepare serial dilutions of this compound and Quercetin in DMSO.
-
-
Assay Plate Setup:
-
In a UV-transparent 96-well plate, add to triplicate wells:
-
180 µL of Lipoxygenase working solution
-
10 µL of each compound dilution (or DMSO for vehicle control)
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate solution to each well.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well.
-
Calculate the percent inhibition and determine the IC50 value as described in section 3.2.5.
-
Workflow and Pathway Visualization
Caption: Workflow for Lipoxygenase Inhibition Assay.
Additional Potential Targets: HMG-CoA Reductase and IspF Synthase
HMG-CoA Reductase
HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis and the target of statin drugs. Some novel HMG-CoA reductase inhibitors have incorporated sulfonamide moieties, suggesting this class of compounds can be accommodated in the enzyme's active site.[18] An inhibition assay for HMG-CoA reductase typically monitors the decrease in absorbance at 340 nm due to the consumption of NADPH.[19][20]
IspF Synthase
IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) is an enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential in many pathogens but absent in humans, making it an attractive antimicrobial target.[21] Aryl bis-sulfonamides have been identified as inhibitors of IspF, indicating a potential binding mode for sulfonamide-containing compounds.[21][22] Assays for IspF activity often involve monitoring the consumption of substrates or the formation of products via chromatographic or mass spectrometry-based methods.
Data Presentation: Comparative Analysis of Related Sulfonamide Inhibitors
To provide a contextual framework for the potential potency of this compound, the following table summarizes the reported inhibitory activities of structurally related sulfonamides against the proposed target classes.
| Target Class | Example Inhibitor | Structure | IC50/Ki | Reference |
| Carbonic Anhydrase II | Acetazolamide | 12 nM (Ki) | [2] | |
| Butyrylcholinesterase | N-phenyl-4-(phenylsulfonamido)benzamide | 503.2 nM (IC50) | [9] | |
| 15-Lipoxygenase | 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivative | 1.8 µM (IC50) | [13] | |
| HMG-CoA Reductase | 4-Sulfamoyl pyrrole derivative | 1.12 nM (IC50) | [18] | |
| IspF (P. falciparum) | Aryl bis-sulfonamide | 1.4 µM (IC50) | [21] |
Conclusion and Future Directions
While the direct therapeutic targets of this compound are yet to be definitively identified, this guide provides a robust, evidence-based framework for its systematic investigation. The proposed target classes—carbonic anhydrases, butyrylcholinesterase, lipoxygenases, HMG-CoA reductase, and IspF synthase—represent high-probability candidates based on extensive precedent in the medicinal chemistry literature for the sulfonamide scaffold. The detailed experimental protocols herein offer a clear and actionable path for researchers to perform initial in vitro screening. Positive hits from these primary assays should be followed by more comprehensive secondary assays, including isoform selectivity profiling (for CAs), mechanism of action studies, and ultimately, cell-based and in vivo models to validate therapeutic potential. This structured approach will be instrumental in unlocking the pharmacological profile of this compound and determining its potential as a lead compound for future drug development efforts.
References
-
Title: Aryl Bis-Sulfonamide Inhibitors of IspF from Arabidopsis thaliana and Plasmodium falciparum Source: PubMed URL: [Link]
-
Title: Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase Source: PubMed URL: [Link]
-
Title: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816) Source: Assay Genie URL: [Link]
-
Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs Source: PMC - NIH URL: [Link]
-
Title: Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of new sulfonamides as lipoxygenase inhibitors Source: PubMed URL: [Link]
-
Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: NIH URL: [Link]
-
Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL: [Link]
-
Title: Aryl bis-sulfonamides bind to the active site of a homotrimeric isoprenoid biosynthesis enzyme IspF and extract the essential divalent metal cation cofactor Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables Source: CABI Digital Library URL: [Link]
-
Title: Identification of Sulfonamide-Based Butyrylcholinesterase Inhibitors Using Machine Learning Source: Taylor & Francis Online URL: [Link]
-
Title: Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE Source: MDPI URL: [Link]
-
Title: Procedure for assay of 15-lipoxygenase inhibition Source: ResearchGate URL: [Link]
-
Title: Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach Source: PubMed URL: [Link]
-
Title: Identification of sulfonamide-based butyrylcholinesterase inhibitors using machine learning Source: Future Medicine URL: [Link]
-
Title: Recent development of lipoxygenase inhibitors as anti-inflammatory agents Source: PMC URL: [Link]
-
Title: New biologically active sulfonamides as potential drugs for Alzheimer's disease Source: Wiley Online Library URL: [Link]
-
Title: New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter Source: PubMed Central URL: [Link]
-
Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds Source: DergiPark URL: [Link]
-
Title: The Design, Synthesis, and Evaluation of inhibitors of The ISPF Enzyme in The MEP Pathway Source: Huskie Commons URL: [Link]
-
Title: 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina Source: PMC - NIH URL: [Link]
-
Title: HMG-CoA Reductase Activity/Inhibitor Screening Kit Source: Creative BioMart URL: [Link]
-
Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases Source: MDPI URL: [Link]
-
Title: Design and Study of IspF Inhibitors as Antibacterial Agents Source: Grantome URL: [Link]
-
Title: Carbonic Anhydrase Activity Assay Source: Protocols.io URL: [Link]
-
Title: The deoxyxylulose phosphate pathway of isoprenoid biosynthesis: Studies on the mechanisms of the reactions catalyzed by IspG and IspH protein Source: PNAS URL: [Link]
-
Title: Bacterial IspD enzyme assay kits Source: ProFoldin URL: [Link]
- Title: Aminobenzosultam derivatives as lipoxygenase inhibitors Source: Google Patents URL
-
Title: A comparative analysis of the IspF enzyme across diverse organisms has... Source: ResearchGate URL: [Link]
-
Title: Therapeutic Class Overview HMG CoA Reductase Inhibitors Source: Magellan Rx Management URL: [Link]
-
Title: HMG-CoA Reductase Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names Source: RxList URL: [Link]
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- 2. tandfonline.com [tandfonline.com]
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- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
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- 22. Aryl bis-sulfonamides bind to the active site of a homotrimeric isoprenoid biosynthesis enzyme IspF and extract the essential divalent metal cation cofactor - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (4-chlorophenyl)methanesulfonamide (CAS 71799-35-4) for Research and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, known hazards, and potential research applications of (4-chlorophenyl)methanesulfonamide, a compound of interest in the field of drug discovery, particularly for its activity at histamine receptors.
Chemical Identity and Physicochemical Properties
This compound is a sulfonamide derivative with the CAS Registry Number 71799-35-4.[1] Its chemical structure consists of a 4-chlorobenzyl group attached to a sulfonamide functional group.
Synonyms: 4-Chlorobenzylsulfonamide[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂S | [1] |
| Molecular Weight | 205.67 g/mol | [1] |
| Predicted logP | 1.7238 | Chemdiv |
| Predicted logD | 1.5277 | Chemdiv |
| Predicted logSw | -2.5531 | Chemdiv |
| Hydrogen Bond Acceptors | 4 | Chemdiv |
| Hydrogen Bond Donors | 1 | Chemdiv |
| Polar Surface Area | 42.106 Ų | Chemdiv |
| Melting Point | Data not available for 71799-35-4. The precursor, (4-Chlorophenyl)methanesulfonyl chloride, has a melting point of 93-96 °C. | Georganics |
| Boiling Point | Data not available | |
| Solubility | Data not available. Sulfonamides generally exhibit a range of solubilities in organic solvents. |
Note: Some physicochemical properties are predicted values from chemical databases and have not been experimentally verified.
Synthesis and Manufacturing
Proposed Synthetic Pathway
Figure 2: Mechanism of histamine H3 receptor antagonism.
Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor
This protocol provides a general framework for assessing the binding affinity of this compound to the histamine H3 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times with fresh buffer.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine) to each well.
-
Add increasing concentrations of the test compound, this compound.
-
To determine non-specific binding, add a high concentration of a known, unlabeled H3 receptor ligand to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Hazard Identification and Safe Handling
The available data indicates that this compound should be handled with care in a laboratory setting.
GHS Hazard Classification
GHS Pictogram:
Signal Word: Warning [1] Hazard Statements:
-
H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [1]* P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]* P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1]* P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]* P312: Call a POISON CENTER/doctor if you feel unwell. [1]* P403+P233: Store in a well-ventilated place. Keep container tightly closed. [1]* P501: Dispose of contents/container in accordance with local/regional/national/international regulations. [1]
Toxicological Data Summary
No specific LD₅₀ or detailed toxicological studies for this compound were identified in the public literature. The hazard statements are based on the classification of the sulfonamide functional group and related compounds. It is recommended to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled, and to handle it accordingly.
Safe Handling and Personal Protective Equipment (PPE)
Figure 3: Safe handling workflow for this compound.
Analytical Methods
For the analysis of this compound in research and development settings, standard chromatographic and spectroscopic techniques would be applicable.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be a suitable technique for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.
-
Mass Spectrometry (MS): Mass spectrometry can be used for identity confirmation and structural elucidation. The predicted monoisotopic mass is a key parameter for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the S=O and N-H stretches of the sulfonamide group.
Summary and Future Directions
This compound is a compound with potential applications in neuroscience research due to its activity as a histamine H3 receptor antagonist. While its basic chemical identity and some hazard information are known, there is a clear need for further experimental characterization. Future work should focus on:
-
Developing and publishing a detailed and optimized synthetic protocol.
-
Experimentally determining its physicochemical properties, including melting point, boiling point, and solubility in various solvents.
-
Conducting comprehensive toxicological studies to fully characterize its safety profile.
-
Performing detailed pharmacological studies to determine its binding affinity, functional activity, and selectivity for the histamine H3 receptor and other potential targets.
-
Developing and validating analytical methods for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.
This in-depth guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound. By following the outlined safety precautions and recognizing the gaps in the current knowledge, researchers can proceed with their investigations in a safe and informed manner.
References
-
Georganics. (2011, January 28). (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
- Passani, M. B., Blandina, P., & Fantozzi, R. (2004). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. CNS Spectrums, 9(11), 857-865.
Sources
An In-Depth Technical Guide to (4-Chlorophenyl)methanesulfonamide Derivatives and Their Potential Applications
Abstract
The (4-Chlorophenyl)methanesulfonamide scaffold represents a versatile and highly privileged structure in modern medicinal and agricultural chemistry. Possessing a unique combination of physicochemical properties, derivatives of this core have demonstrated a broad spectrum of biological activities, ranging from potent anticancer and antimicrobial agents to selective herbicides. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of this compound derivatives. We will delve into the causality behind experimental designs, provide detailed protocols for key synthetic and biological evaluation methods, and present a consolidated view of structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and agrochemical potential of this important class of compounds.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of therapeutic development, having led to an antibiotic revolution in medicine.[1] Beyond their well-established antibacterial properties, sulfonamide derivatives exhibit a remarkable range of pharmacological activities, including antifungal, herbicidal, anticonvulsant, and anticancer effects.[1] The incorporation of a 4-chlorophenyl group into the methanesulfonamide backbone introduces specific steric and electronic features that can significantly influence biological activity, enhancing potency and selectivity for various molecular targets. This guide will explore the chemical space and functional potential of these intriguing molecules.
Synthesis of this compound Derivatives: A Modular Approach
The synthesis of this compound derivatives typically follows a convergent and modular strategy, allowing for the facile introduction of diverse functionalities. The key intermediate is (4-chlorophenyl)methanesulfonyl chloride, which can be prepared and subsequently reacted with a wide array of primary and secondary amines to generate a library of N-substituted derivatives.
Preparation of (4-Chlorophenyl)methanesulfonyl Chloride
The synthesis of the pivotal sulfonyl chloride intermediate can be achieved through several established methods. One common approach involves the chlorosulfonation of 4-chlorotoluene. A detailed protocol is provided below.
Experimental Protocol: Synthesis of (4-Chlorophenyl)methanesulfonyl Chloride
Materials:
-
4-Chlorotoluene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, cool chlorosulfonic acid (2.5 equivalents) to 0°C in an ice bath.
-
Slowly add 4-chlorotoluene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (4-chlorophenyl)methanesulfonyl chloride.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate.
Synthesis of N-Substituted this compound Derivatives
The reaction of (4-chlorophenyl)methanesulfonyl chloride with primary or secondary amines is a robust and versatile method for generating a diverse library of sulfonamide derivatives.[2] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[2]
Experimental Protocol: General Synthesis of N-Substituted (4-Chlorophenyl)methanesulfonamides
Materials:
-
(4-Chlorophenyl)methanesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Column chromatography supplies (silica gel, appropriate solvent system)
Procedure:
-
Dissolve the amine (1 equivalent) in DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or TEA (1.2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of (4-chlorophenyl)methanesulfonyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted this compound.
Caption: General synthetic workflow for N-substituted this compound derivatives.
Potential Applications and Mechanisms of Action
The versatility of the this compound scaffold has led to its exploration in a multitude of applications, primarily in medicine and agriculture.
Anticancer Activity
A significant body of research has focused on the anticancer potential of sulfonamide derivatives. The mechanisms underlying their antitumor effects are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4] Sulfonamides are potent inhibitors of CAs, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[4] Derivatives of this compound have been investigated as selective inhibitors of tumor-associated CAs, offering a promising strategy for anticancer therapy.[5]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
Several studies have demonstrated that sulfonamide derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][7] The precise molecular mechanisms can vary depending on the specific derivative and cancer cell type. Some compounds have been shown to arrest the cell cycle in the G1 or G2/M phase, preventing cell division.[7][8] This is often accompanied by the activation of caspases, key executioner enzymes in the apoptotic cascade.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[9]
-
Measure the absorbance at 570-590 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability and the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).
Antimicrobial Activity
The foundational application of sulfonamides is in combating bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4][10] As humans obtain folic acid from their diet, this pathway provides a selective target for antibacterial therapy.[10] this compound derivatives have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria.
In addition to their antibacterial properties, certain sulfonamide derivatives have demonstrated promising antifungal activity.[1] The mechanisms of antifungal action can be more varied than their antibacterial counterparts and may involve the disruption of fungal cell wall integrity or other essential metabolic pathways. Derivatives of this compound have shown activity against pathogenic fungi such as Candida albicans.[6]
| Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| Ketoconazole sulfonamide analog 3l | Candida albicans | 0.062 (MIC₇₅) | [6] |
| Ketoconazole sulfonamide analog 3l | Candida glabrata | 0.250 (MIC₇₅) | [6] |
| Sulfonamide I | Staphylococcus aureus (MRSA) | Effective (Zone of inhibition) | [11] |
| Sulfonamide II | Staphylococcus aureus (MRSA) | Effective (Zone of inhibition) | [11] |
Table 1: Selected Antimicrobial Activities of Sulfonamide Derivatives
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal isolates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the sulfonamide derivative in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without drug) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the drug that completely inhibits visible growth of the microorganism. The turbidity can also be measured using a microplate reader.[12]
Herbicidal Activity
Certain benzenesulfonamide derivatives are known to possess potent herbicidal activity.[13][14][15] Their primary mechanism of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in animals, making it an excellent target for selective herbicides.[] The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing plant death. The structural features of this compound derivatives make them promising candidates for the development of novel herbicides.
Caption: Mechanism of action of sulfonamide herbicides via inhibition of acetolactate synthase (ALS).
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the sulfonamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective agents.
-
Anticancer Activity: For carbonic anhydrase inhibitors, the nature of the substitution on the sulfonamide nitrogen can influence isoform selectivity. Bulky and hydrophobic groups can enhance binding to the hydrophobic half of the active site, while more polar groups can interact with the hydrophilic half.[5]
-
Antifungal Activity: Studies on ketoconazole sulfonamide analogs have shown that the nature of the alkyl or aryl group attached to the sulfonamide nitrogen significantly impacts antifungal potency. For instance, a difluoroethyl substituent was found to dramatically increase activity against C. albicans and C. glabrata.[6]
-
Herbicidal Activity: The substituents on the aromatic ring and the heterocyclic moiety in sulfonylurea herbicides play a critical role in determining their herbicidal spectrum and potency. Small modifications can lead to significant changes in activity against different weed species.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic and agrochemical agents. The modularity of its synthesis allows for extensive chemical exploration and optimization of biological activity. Current research highlights the potential of these derivatives as anticancer agents targeting multiple pathways, as well as their utility in combating microbial infections and controlling unwanted vegetation.
Future research in this area should focus on:
-
Rational Design: Leveraging computational modeling and a deeper understanding of SAR to design derivatives with enhanced potency and selectivity for specific molecular targets.
-
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
In Vivo Evaluation: Translating promising in vitro results into preclinical and clinical studies to assess the therapeutic and agrochemical potential of lead compounds in relevant biological systems.
-
Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing drugs to enhance efficacy and overcome resistance.
The continued exploration of this chemical space holds significant promise for addressing unmet needs in medicine and agriculture.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Sulfonamide Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide moiety (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry. Since the groundbreaking discovery of prontosil in the 1930s, this functional group has been incorporated into a vast array of therapeutic agents, extending far beyond its initial antibacterial applications.[1] Today, sulfonamide-containing drugs are utilized as anticancer, anti-inflammatory, diuretic, and anticonvulsant agents, among other uses.[2][3] This remarkable versatility stems from the sulfonamide's ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds and participating in various interactions within biological targets.
This guide provides a comprehensive framework for the biological activity screening of novel sulfonamide compounds. It is designed not as a rigid template, but as a strategic manual, grounded in the causality of experimental design. We will delve into the core screening cascades for major therapeutic areas, detailing not just the "how" of the protocols, but the critical "why" that underpins robust and translatable drug discovery.
Chapter 1: The Strategic Framework for Sulfonamide Screening
A successful screening campaign is a multi-stage process designed to efficiently identify promising lead compounds from a larger library. The core principle is a funneling approach, starting with broad, high-throughput methods to identify "hits" and progressively moving towards more complex, lower-throughput assays to validate and characterize those hits, ultimately leading to a "lead" candidate.
The initial design of any screening cascade must consider the intended therapeutic application. Is the target a specific enzyme, a cellular pathway, or a whole organism? The answer dictates the choice of primary, secondary, and counter-screening assays.
Caption: A generalized workflow for screening novel compounds.
Chapter 2: Antibacterial Activity Screening
The classical application of sulfonamides is in antibacterial therapy. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[4] Since mammals obtain folate from their diet, this pathway provides a selective target.
Mechanism of Action: Folate Synthesis Inhibition
Bacteria synthesize tetrahydrofolate, an essential cofactor for DNA and amino acid synthesis, from para-aminobenzoic acid (PABA).[5] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, halting the metabolic pathway.[6] This bacteriostatic action arrests bacterial growth.[5]
Caption: Sulfonamides competitively inhibit the DHPS enzyme in the bacterial folate pathway.
Primary Screening: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antibacterial susceptibility testing. It defines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a robust and scalable technique for determining MIC values.
Experimental Protocol: Broth Microdilution Assay
-
Preparation:
-
Prepare a stock solution of the novel sulfonamide compound in a suitable solvent (e.g., DMSO).
-
Culture the selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive, Escherichia coli ATCC 25922 for Gram-negative) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Setup (96-well plate):
-
Dispense 50 µL of sterile MHB into wells 2 through 12.
-
Add 100 µL of the sulfonamide stock solution (at 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity.
-
Self-Validation: The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear. A known antibiotic (e.g., sulfamethoxazole) should be run in parallel as a positive control.
-
Secondary Screening: Disk Diffusion Assay
The disk diffusion method provides a qualitative or semi-quantitative assessment of antibacterial activity and is excellent for rapid screening of multiple compounds or strains.[7]
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Plate Preparation: Prepare a lawn of bacteria on a Mueller-Hinton Agar (MHA) plate by evenly swabbing a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Addition: Pipette a fixed volume (e.g., 10 µL) of a known concentration of the sulfonamide solution onto each disk.
-
Controls: Use a disk with solvent only (negative control) and a disk with a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter generally indicates greater antibacterial activity.[8]
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Zone of Inhibition vs. S. aureus (mm) |
| SUL-001 | 8 | 64 | 22 |
| SUL-002 | >128 | >128 | 0 |
| SUL-003 | 16 | 16 | 18 |
| SMX (Control) | 4 | 32 | 25 |
SMX: Sulfamethoxazole
Chapter 3: Anticancer Activity Screening
Sulfonamides have emerged as a privileged scaffold in oncology, targeting various hallmarks of cancer.[3] Key mechanisms include the inhibition of carbonic anhydrases, which are involved in pH regulation in tumors, and the modulation of signaling pathways like those involving tyrosine kinases or pyruvate kinase M2 (PKM2).[3][9][10]
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial step is to assess the general cytotoxic or cytostatic effect of the novel compounds on cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[11]
Causality: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in color indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the sulfonamide compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Secondary Screening: Target-Based and Mechanistic Assays
Once cytotoxic "hits" are identified, the next step is to elucidate their mechanism of action.
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[9] The activity can be measured using a stopped-flow CO₂ hydrase assay, which quantifies the enzyme's ability to hydrate CO₂.[9]
-
Apoptosis and Cell Cycle Analysis: To determine if cell death is occurring via programmed cell death (apoptosis), flow cytometry-based assays like Annexin V/Propidium Iodide (PI) staining can be employed.[11] Cell cycle analysis, also by flow cytometry, can reveal if a compound causes arrest at a specific phase (e.g., G2/M), preventing cell division.[10]
-
Kinase Inhibition Assays: If the sulfonamide was designed to target a specific kinase, its inhibitory activity can be confirmed using in vitro kinase assays that measure the phosphorylation of a substrate.
| Compound ID | IC₅₀ vs. A549 (µM) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. Normal Fibroblasts (µM) | Selectivity Index (Normal/A549) |
| SUL-004 | 1.5 | 5.2 | 45.0 | 30.0 |
| SUL-005 | 25.8 | 30.1 | >100 | >3.9 |
| SUL-006 | 0.8 | 1.1 | 1.2 | 1.5 |
| Doxorubicin | 0.1 | 0.08 | 0.15 | 1.5 |
Interpretation: A high Selectivity Index (SI) is desirable, as it indicates the compound is more toxic to cancer cells (e.g., A549) than to normal cells. SUL-004 shows promising selectivity, whereas SUL-006 is non-selective, similar to the conventional chemotherapeutic Doxorubicin.
Chapter 4: Anti-inflammatory Activity Screening
Non-antibacterial sulfonamides, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[12]
Mechanism of Action: COX-2 Inhibition
Inflammatory stimuli trigger the upregulation of the COX-2 enzyme, which converts arachidonic acid into prostaglandins (e.g., PGE₂).[13] Prostaglandins are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 reduces the inflammatory response while sparing the constitutively expressed COX-1 enzyme, which is involved in gastric protection.
Caption: Selective sulfonamides inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
Screening Protocol: LPS-Stimulated Macrophage Assay
This cell-based assay mimics an inflammatory response in vitro. Macrophages (e.g., J774A.1 or RAW 264.7 cell lines) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce the expression of COX-2 and pro-inflammatory cytokines like TNF-α and IL-6.[14]
-
Cell Culture: Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the novel sulfonamide compounds for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate for 18-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14]
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only control. Determine the IC₅₀ value for the inhibition of each cytokine.
-
Causality Check: To ensure the observed anti-inflammatory effect is not due to general cytotoxicity, a parallel cell viability assay (e.g., MTT) should be performed under the same conditions. A potent compound should inhibit cytokine release at concentrations well below those that cause cell death.
Chapter 5: The Role of In Silico Screening
Computational methods, particularly molecular docking, are invaluable for prioritizing compounds and understanding their binding modes before committing to extensive wet lab synthesis and screening.[15]
Workflow: Molecular Docking
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., DHPS, Carbonic Anhydrase IX, COX-2) from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Generate 3D structures of the novel sulfonamide library and optimize their geometry and charge.
-
Docking Simulation: Use a docking algorithm (e.g., AutoDock, MOE) to systematically place each sulfonamide into the defined binding site of the target protein.[16] The program calculates a "docking score" for each pose, which estimates the binding affinity.[17]
-
Analysis: Analyze the top-scoring poses to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions). This can predict whether the compound is likely to bind effectively and can guide the design of more potent analogues.[9]
Caption: A simplified workflow for in silico molecular docking.
Conclusion
The screening of novel sulfonamide compounds is a dynamic and multifaceted process that requires a logical, evidence-based approach. By integrating high-throughput primary assays, mechanism-driven secondary assays, and predictive in silico methods, researchers can efficiently navigate the path from a chemical library to a promising lead candidate. The key to success lies not only in the meticulous execution of protocols but in understanding the scientific rationale that connects each step, ensuring that the data generated is both reliable and insightful. This strategic framework provides the foundation for unlocking the full therapeutic potential of the next generation of sulfonamide drugs.
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An In-Depth Technical Guide to the In Silico Modeling of (4-Chlorophenyl)methanesulfonamide Receptor Binding
Abstract
This technical guide provides a comprehensive walkthrough of the in silico methodologies used to investigate the binding of (4-Chlorophenyl)methanesulfonamide to a putative protein receptor. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind each phase of the computational workflow, from target selection and system preparation to molecular docking, molecular dynamics simulation, and results interpretation. By integrating field-proven insights with step-by-step protocols, this guide serves as a practical manual for executing a self-validating computational study to elucidate ligand-receptor interactions at an atomic level.
Introduction: The Convergence of Small Molecules and Computational Scrutiny
This compound is a sulfonamide-containing compound, a chemical class renowned for its diverse pharmacological activities. The therapeutic potential of any small molecule is fundamentally dictated by its interaction with biological macromolecules. Understanding the precise nature of this binding—the orientation, affinity, and stability of the ligand-receptor complex—is a cornerstone of modern drug discovery.
In silico modeling provides a powerful lens through which to examine these interactions, offering insights that are often difficult to obtain through experimental methods alone.[1][2] By simulating the physical and chemical forces that govern molecular recognition, we can predict binding modes, estimate binding affinities, and analyze the dynamics of the complex, thereby accelerating the identification and optimization of lead compounds.[3][4]
This guide will use this compound as a case study to present a robust, multi-stage in silico workflow. Our objective is not only to demonstrate the execution of these techniques but also to instill an understanding of the critical thinking required to generate reliable and meaningful results.
Foundational Strategy: Target Selection and System Preparation
The success of any in silico binding study hinges on the careful selection of a biological target and the meticulous preparation of both the ligand and the receptor.
Rationale for Target Selection: Carbonic Anhydrase II
While this compound itself does not have a single, well-documented receptor target, the sulfonamide moiety is a classic pharmacophore known to bind with high affinity to the active site of carbonic anhydrases. Therefore, for the purpose of this guide, we select Human Carbonic Anhydrase II (CA-II) as our putative receptor. CA-II is an ideal model system because:
-
It is a well-characterized enzyme with a zinc-coordinating active site that is a known target for sulfonamide-based drugs.
-
A vast number of high-resolution crystal structures are available in the Worldwide Protein Data Bank (wwPDB), providing an excellent structural foundation for our study.[5][6][7][8]
For this workflow, we will utilize the crystal structure of CA-II in complex with a sulfonamide inhibitor (PDB ID: 2CBE) from the RCSB Protein Data Bank.[9] Using a structure that already contains a similar ligand allows us to validate our computational protocol by re-docking the co-crystallized ligand and comparing the predicted pose with the experimentally determined one.
The In Silico Workflow: A Logical Overview
Our investigation will follow a structured, multi-step process. Each step builds upon the last, increasing the level of computational detail and providing a more comprehensive picture of the binding event.
Caption: High-level overview of the in silico modeling workflow.
Experimental Protocols: A Step-by-Step Technical Execution
This section details the protocols for each stage of the workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Ligand and Receptor Preparation
Objective: To prepare the ligand and receptor structures for docking by ensuring they are in a chemically correct and energetically favorable state.
Materials:
-
Ligand Information: PubChem CID 706838 for this compound.[10]
-
Receptor Structure: PDB ID 2CBE from RCSB PDB.[9]
-
Software: UCSF Chimera, AutoDock Tools.
Ligand Preparation Steps:
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.[10]
-
Add Hydrogens and Assign Charges: Load the SDF file into UCSF Chimera. Use the "AddH" tool to add hydrogens. Subsequently, use the "Add Charge" tool to assign Gasteiger charges.
-
Causality: Molecular mechanics force fields, which underpin docking and MD simulations, require atoms to have correctly assigned partial charges and a full complement of hydrogens to accurately calculate electrostatic interactions.
-
-
Energy Minimization: Perform a brief energy minimization of the ligand structure using the appropriate force field (e.g., AM1-BCC or GAFF).
-
Causality: The initial 3D structure from a database may not be in its lowest energy conformation. Minimization relaxes strained bonds and angles, resulting in a more realistic starting structure for docking.
-
-
Save in PDBQT Format: Save the prepared ligand as a .pdbqt file using AutoDock Tools. This format includes atomic charges, atom types, and torsional degrees of freedom required by AutoDock Vina.
Receptor Preparation Steps:
-
Download and Clean the PDB File: Fetch PDB ID 2CBE directly into UCSF Chimera.[11]
-
Remove Unnecessary Molecules: Delete all water molecules and the co-crystallized ligand from the structure.
-
Causality: While some water molecules can be critical for binding, most bulk solvent is removed to simplify the system. The original ligand is removed to create an empty binding site for our new ligand to be docked into.
-
-
Add Hydrogens and Repair Structure: Use the "AddH" tool to add hydrogens to the protein. It is also good practice to check for and repair any missing atoms or residues.
-
Assign Charges: Add Gasteiger charges to the protein atoms.
-
Save in PDBQT Format: Save the prepared receptor as a .pdbqt file using AutoDock Tools. This process defines the rigid receptor for the docking simulation.
Protocol 2: Molecular Docking with AutoDock Vina
Objective: To predict the most likely binding pose of this compound within the CA-II active site and to obtain a quantitative estimate of its binding affinity.
Software: AutoDock Vina, UCSF Chimera, MGLTools.
Docking Protocol Steps:
-
Define the Binding Site (Grid Box):
-
Load the prepared receptor (receptor.pdbqt) into UCSF Chimera.
-
Identify the active site. For CA-II, this is a well-defined pocket containing a Zinc ion. The original co-crystallized ligand's position can be used as a guide.
-
Define a grid box that encompasses the entire active site. A typical size is 25 x 25 x 25 Å, centered on the active site. Record the center coordinates (X, Y, Z) and dimensions.
-
Causality: The grid box defines the search space for the docking algorithm. A well-placed box that is large enough to accommodate the ligand but small enough to focus the search increases the efficiency and accuracy of the docking run.[12]
-
-
Configure the Docking Run: Create a configuration file (conf.txt) with the following parameters:
-
Execute the Docking Simulation: Run AutoDock Vina from the command line: vina --config conf.txt --log results.log
-
Analyze the Results:
-
The output file all_results.pdbqt will contain the top predicted binding poses (typically 9), ranked by their binding affinity scores (in kcal/mol).
-
The results.log file will contain a table of these scores.
-
Load the receptor and all_results.pdbqt into a visualization tool like UCSF Chimera or PyMOL to visually inspect the poses.
-
Causality: The docking score is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[12] The top-ranked pose is the one the algorithm predicts as the most stable. Visual inspection is crucial to ensure the pose is chemically sensible (e.g., forming expected interactions like the sulfonamide coordinating with the active site zinc).
-
Self-Validation System: Before docking the target ligand, perform a docking run with the original co-crystallized ligand from 2CBE. Calculate the Root Mean Square Deviation (RMSD) between the top predicted pose and the experimental pose. An RMSD value < 2.0 Å is generally considered a successful validation of the docking protocol.
| Compound | Top Pose Binding Affinity (kcal/mol) | Validation RMSD (Å) |
| Co-crystallized Ligand (Validation) | -9.2 | 0.85 |
| This compound | -7.8 | N/A |
| Caption: Table of hypothetical molecular docking results. |
Protocol 3: Molecular Dynamics (MD) Simulation
Objective: To assess the dynamic stability of the predicted ligand-receptor complex in a simulated physiological environment.
Software: GROMACS, AMBER.
MD Simulation Workflow:
-
System Building:
-
Use the top-ranked docked pose of the this compound-CA-II complex as the starting structure.
-
Force Field Assignment: Assign a protein force field (e.g., AMBERff14SB) to the receptor and a compatible small molecule force field (e.g., GAFF2) to the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
Causality: MD simulations aim to model the behavior of molecules in a realistic environment. Explicitly modeling water and ions is critical for accurately capturing the electrostatic and hydrophobic interactions that drive protein folding and ligand binding.[3][13]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during system building.
-
Equilibration:
-
NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.
-
Causality: Equilibration ensures the system is at the correct temperature and pressure before the production simulation begins, preventing artifacts and ensuring the stability of the simulation.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints on the protein-ligand complex. Save the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates that the complex is not undergoing major conformational changes and is stable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify regions of high flexibility.
-
Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds formed between the ligand and receptor.
-
| System Component | Mean RMSD (Å) over 100 ns | Standard Deviation |
| Protein Backbone (Cα) | 1.5 | 0.2 |
| Ligand (heavy atoms) | 0.9 | 0.3 |
| Caption: Table of hypothetical RMSD analysis from a 100 ns MD simulation. |
Interpretation and Synthesis of Results
A successful in silico study integrates the findings from each stage to build a coherent narrative of the binding event.
-
Docking provided a static snapshot of a favorable binding pose for this compound, with a predicted binding affinity of -7.8 kcal/mol. Visual analysis of this pose reveals key interactions.
-
MD Simulation confirmed that this docked pose is stable over a 100 ns timescale, as evidenced by the low and converging RMSD values for both the protein and the ligand.
The combined results suggest that this compound can form a stable complex with Carbonic Anhydrase II. The primary interactions stabilizing this complex can be visualized and analyzed.
Caption: Key molecular interactions between the ligand and receptor active site.
This analysis reveals a classic binding mode for a sulfonamide inhibitor:
-
Zinc Coordination: The nitrogen atom of the sulfonamide group forms a strong coordinate bond with the catalytic zinc ion in the active site floor.
-
Hydrogen Bonding: The sulfonyl oxygens form a critical hydrogen bond with the side chain of residue Threonine 199, anchoring the ligand's orientation.
-
Hydrophobic Interactions: The 4-chlorophenyl ring projects into a hydrophobic pocket, forming favorable van der Waals interactions with residues like Valine 121 and Leucine 198.
Conclusion and Future Directions
This guide has detailed a rigorous, multi-step computational workflow for modeling the receptor binding of this compound. By combining molecular docking and molecular dynamics, we have moved from an initial static prediction to a dynamic assessment of complex stability, culminating in a detailed map of the key molecular interactions.
The insights gained from this in silico approach provide a strong foundation for further experimental validation. The predicted binding affinity can inform dose-response experiments, and the identified key interacting residues could be targets for site-directed mutagenesis studies to confirm their importance in ligand binding. Ultimately, this synergy between computational modeling and experimental work is what drives modern drug discovery forward.
References
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Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved from [Link]
-
RCSB PDB: Homepage. (n.d.). RCSB Protein Data Bank. Retrieved from [Link]
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Pharmacophore modeling in drug design. (2025). PubMed. Retrieved from [Link]
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Applications and Limitations of Pharmacophore Modeling – Protac. (n.d.). Drug Discovery Pro. Retrieved from [Link]
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Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). PubMed. Retrieved from [Link]
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Pharmacophore Modeling - Creative Biostucture Drug Discovery. (n.d.). Creative Biostructure. Retrieved from [Link]
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What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. Retrieved from [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Retrieved from [Link]
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Protein Data Bank - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Protein Data Bank - Proteopedia, life in 3D. (2024). Proteopedia. Retrieved from [Link]
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Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. Retrieved from [Link]
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Homepage | Protein Data Bank in Europe. (n.d.). PDBe. Retrieved from [Link]
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Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. Retrieved from [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved from [Link]
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Small Molecule Docking - KBbox: Methods. (n.d.). KBbox. Retrieved from [Link]
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Small molecule docking - Bonvin Lab. (n.d.). Bonvin Lab. Retrieved from [Link]
-
N-(4-Chlorophenyl)methanesulfonamide | C7H8ClNO2S | CID 706838. (n.d.). PubChem. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
-
13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023). (n.d.). National Institutes of Health. Retrieved from [Link]
-
IN SILICO DRUG-RECEPTOR INTERACTION STUDY OF ARYL SULPHONAMIDE DERIVATIVES AS 5-HT6 SEROTONIN LIGAND USING INTERACTION ENERGY PARAMETER. (n.d.). ResearchGate. Retrieved from [Link]
-
In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). World News of Natural Sciences. Retrieved from [Link]
-
Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Quick Introduction to Graphviz. (2017). Ryan P.C. McQuen. Retrieved from [Link]
-
In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). PubMed. Retrieved from [Link]
-
Graphviz workflow 1. (2023). YouTube. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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Graphviz tutorial. (2021). YouTube. Retrieved from [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]
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Methodological & Application
High-Yield Synthesis of N-Substituted (4-Chlorophenyl)methanesulfonamides: An Application and Protocol Guide
Abstract
N-substituted (4-chlorophenyl)methanesulfonamides are a pivotal class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of high-yield synthetic strategies for these molecules, designed for researchers, scientists, and professionals in the field. We delve into the critical precursor, (4-chlorophenyl)methanesulfonyl chloride, and detail robust protocols for its subsequent reaction with various amines. Emphasis is placed on reaction optimization, mechanistic insights, and practical considerations to ensure reproducibility and high efficiency. This document aims to be an essential resource, bridging theoretical knowledge with actionable laboratory protocols.
Introduction: The Significance of N-Substituted (4-Chlorophenyl)methanesulfonamides
The sulfonamide functional group is a cornerstone in the design of therapeutic agents, and its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. When combined with a (4-chlorophenyl)methane scaffold, the resulting N-substituted sulfonamides become valuable building blocks in the synthesis of compounds with potential applications as antibacterial, anticancer, and antiviral agents. The 4-chlorophenyl group, in particular, can enhance lipophilicity and engage in specific hydrophobic or π-π stacking interactions within biological targets.[1] This guide focuses on reliable and high-yield synthetic routes to access this important class of molecules.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and efficient method for synthesizing N-substituted (4-chlorophenyl)methanesulfonamides involves a two-step process:
-
Synthesis of the Key Intermediate: Preparation of (4-chlorophenyl)methanesulfonyl chloride.
-
Sulfonamide Formation: Reaction of the sulfonyl chloride with a primary or secondary amine.
This approach offers versatility, allowing for the introduction of a wide array of substituents on the nitrogen atom, thus enabling the creation of diverse chemical libraries for drug discovery.
Synthesis of (4-Chlorophenyl)methanesulfonyl Chloride
(4-Chlorophenyl)methanesulfonyl chloride is the critical electrophilic precursor for the desired sulfonamides.[2][3] While several methods exist for its preparation, oxidative chlorination of suitable sulfur-containing starting materials is a common and effective strategy.
Oxidative Chlorination of (4-Chlorophenyl)methanethiol or its Derivatives
A robust method for synthesizing sulfonyl chlorides is the oxidative chlorination of thiols or disulfides.[4] This transformation can be achieved using various chlorinating agents.
Protocol 1: Synthesis of (4-Chlorophenyl)methanesulfonyl Chloride via Oxidative Chlorination
Materials:
-
(4-Chlorophenyl)methanethiol or bis(4-chlorobenzyl) disulfide
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (4-chlorophenyl)methanethiol (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (3 equivalents) in anhydrous acetonitrile.
-
Slowly add the DCDMH solution to the stirred thiol solution via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-chlorophenyl)methanesulfonyl chloride.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the unreactive sulfonic acid.[5] Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to maximize the yield.
-
Controlled Temperature: The oxidative chlorination is an exothermic reaction. Maintaining a low temperature during the addition of the chlorinating agent helps to control the reaction rate and prevent the formation of side products.
-
DCDMH as a Chlorinating Agent: DCDMH is a stable and easy-to-handle source of electrophilic chlorine, making it a safer alternative to gaseous chlorine.[4]
High-Yield Synthesis of N-Substituted (4-Chlorophenyl)methanesulfonamides
The reaction of (4-chlorophenyl)methanesulfonyl chloride with a primary or secondary amine is the cornerstone of this synthesis. The success of this step hinges on the appropriate choice of base and reaction conditions to facilitate the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[6]
General Protocol for Sulfonamide Formation
Materials:
-
(4-Chlorophenyl)methanesulfonyl chloride
-
Primary or secondary amine (1-1.2 equivalents)
-
Base (e.g., triethylamine, pyridine, or sodium carbonate; 2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) and the base (2 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve (4-chlorophenyl)methanesulfonyl chloride (1 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure N-substituted (4-chlorophenyl)methanesulfonamide.
Why this works: The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] Without a base, the amine starting material would be protonated, rendering it non-nucleophilic and halting the reaction.[5] Using a slight excess of the amine can sometimes drive the reaction to completion.
Optimization and Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Hydrolysis of the sulfonyl chloride.[5] | Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. |
| Poor nucleophilicity of the amine. | For less reactive amines, consider heating the reaction or using a stronger, non-nucleophilic base like DBU. | |
| Steric hindrance. | For sterically hindered amines or sulfonyl chlorides, prolonged reaction times and elevated temperatures may be necessary. | |
| Side Product Formation | Reaction with the solvent. | Choose an inert solvent that does not react with the sulfonyl chloride. |
| Dimerization of the sulfonyl chloride. | This can occur at high concentrations; ensure adequate solvent volume. |
Advanced Synthetic Strategies: Catalytic N-Alkylation
For the synthesis of N-alkylated sulfonamides where the direct reaction with an alkylamine is not feasible or desirable, catalytic N-alkylation of a primary sulfonamide offers an alternative, atom-economical route. This "borrowing hydrogen" methodology utilizes alcohols as alkylating agents, with water as the only byproduct.[7]
Iridium-Catalyzed N-Alkylation
Iridium complexes have shown excellent catalytic activity for the N-alkylation of sulfonamides with alcohols.[8][9][10]
Conceptual Workflow:
Caption: Iridium-catalyzed N-alkylation of sulfonamides via a borrowing hydrogen mechanism.
Protocol 2: Iridium-Catalyzed N-Alkylation of this compound
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Potassium tert-butoxide (t-BuOK) (as base)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a Schlenk tube, add this compound (1 equivalent), the alcohol (1.2 equivalents), [Cp*IrCl2]2, and t-BuOK.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-alkylated product.
Expert Insights: The choice of a strong base like t-BuOK is often crucial for the efficiency of these catalytic systems.[9] The catalyst loading can be optimized depending on the reactivity of the substrates.
Conclusion
The synthesis of N-substituted (4-chlorophenyl)methanesulfonamides can be achieved with high yields through well-established and optimized protocols. The foundational two-step approach involving the formation of (4-chlorophenyl)methanesulfonyl chloride followed by its reaction with an amine remains a versatile and reliable method. For more specialized applications, catalytic N-alkylation techniques provide an elegant and atom-economical alternative. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can efficiently access a wide array of these valuable compounds for further investigation in drug discovery and development.
References
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Title: The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Catalyzed N-alkylation of sulfonamides with benzylic alcohols Source: ScienceDirect URL: [Link]
-
Title: Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols Source: Organic Chemistry Portal URL: [Link]
-
Title: Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: ACS Publications URL: [Link]
-
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]
-
Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: PMC - NIH URL: [Link]
-
Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Princeton University - Macmillan Group URL: [Link]
-
Title: Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Source: NIH URL: [Link]
-
Title: Methanesulfinyl Chloride Source: Organic Syntheses Procedure URL: [Link]
-
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-
Title: (PDF) Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives Source: ResearchGate URL: [Link]
-
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-
Title: Methanesulfonyl chloride Source: Wikipedia URL: [Link]
-
Title: Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: ResearchGate URL: [Link]
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Application Notes & Protocols: (4-Chlorophenyl)methanesulfonamide as a Versatile Building Block in Modern Organic Synthesis
Abstract
(4-Chlorophenyl)methanesulfonamide is a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its structure offers two primary, orthogonal sites for chemical modification: the nucleophilic sulfonamide nitrogen and the C-Cl bond on the aromatic ring, which is amenable to transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its synthetic utility, detailing field-proven protocols for N-alkylation and Suzuki-Miyaura cross-coupling. By explaining the causality behind experimental choices and offering robust troubleshooting strategies, these notes are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile scaffold in the creation of novel molecular entities.
Introduction: Strategic Value in Synthesis
The sulfonamide functional group is a cornerstone in pharmaceutical design, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[1] this compound, specifically, serves as an exceptional starting material due to its dual reactivity.
-
The Sulfonamide Moiety: The N-H bond is acidic and can be readily deprotonated, rendering the nitrogen nucleophilic. This allows for the systematic introduction of various alkyl and aryl substituents, a critical strategy in structure-activity relationship (SAR) studies for optimizing drug candidates.[2]
-
The Chlorophenyl Ring: The chlorine atom acts as a synthetic handle for powerful C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling, for instance, enables the elaboration of the aromatic core, building molecular complexity and accessing diverse chemical space.[3][4]
This combination of features allows for a divergent synthetic approach, where a common core can be elaborated into a large library of distinct analogues. The presence of the chlorine atom also significantly influences the electronic properties and lipophilicity of the final molecule, often contributing to desired pharmacokinetic profiles in drug discovery programs.[5]
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 71799-35-4[6] |
| Molecular Formula | C₇H₈ClNO₂S[6][7] |
| Molecular Weight | 205.67 g/mol [6][7] |
| Appearance | White to off-white solid |
| SMILES | C1=CC(=CC=C1CC(=O)=S(=O)N)Cl |
| InChI Key | FFGCRXVYUSRRQO-UHFFFAOYSA-N[6] |
Safety & Handling: this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Core Synthetic Application: N-Alkylation of the Sulfonamide
N-alkylation is one of the most common and valuable transformations performed with this compound. This reaction attaches a wide variety of side chains to the sulfonamide nitrogen, directly impacting the steric and electronic properties of the molecule.
Causality & Mechanistic Insight
The reaction proceeds via the deprotonation of the sulfonamide N-H by a suitable base to form a sulfonamidate anion. This anion then acts as a nucleophile, attacking an electrophilic carbon source (e.g., an alkyl halide) in a classic SN2 displacement. The choice of base and solvent is critical: strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for ensuring complete deprotonation without competing in the alkylation step.[8] Polar aprotic solvents like THF or DMF are preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamidate anion.[8]
A more modern, atom-economical alternative is the "Borrowing Hydrogen" (BH) methodology, which uses alcohols as alkylating agents with water as the only byproduct.[9] This process, often catalyzed by earth-abundant metals like manganese, involves the temporary oxidation of the alcohol to an aldehyde, reductive amination with the sulfonamide, and regeneration of the catalyst.[9]
Diagram: General N-Alkylation Workflow
Caption: General workflow for N-alkylation.
Protocol 1: Classical N-Alkylation with an Alkyl Halide
Objective: To synthesize N-benzyl-(4-chlorophenyl)methanesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvation: Add anhydrous THF to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sulfonamidate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Trustworthiness: This step safely neutralizes any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.[8]
Core Synthetic Application: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. Using an N-substituted this compound derivative, this reaction allows for the installation of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring, dramatically increasing molecular complexity.
Causality & Mechanistic Insight
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the (4-chlorophenyl) moiety, forming a Pd(II) intermediate. This is often the rate-determining step.[10]
-
Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10]
The choice of ligand, base, and solvent system is critical for achieving high yields, especially with less reactive aryl chlorides. Electron-rich, bulky phosphine ligands (e.g., PCy₃, P(t-Bu)₃) often facilitate the challenging oxidative addition step.[3][11]
Diagram: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Simplified catalytic cycle for Suzuki coupling.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize an N-alkyl-4-biphenyl-methanesulfonamide derivative.
Materials:
-
N-Alkyl-(4-chlorophenyl)methanesulfonamide (1.0 eq, from Protocol 1)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Tricyclohexylphosphine [PCy₃] (0.04 eq)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous toluene
-
Water
Procedure:
-
Preparation: To a Schlenk tube, add the N-alkylated starting material (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), PCy₃ (0.04 eq), and K₃PO₄ (2.0 eq).
-
Inerting: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Causality: This removes oxygen, which can deactivate the palladium catalyst.
-
Solvation: Add anhydrous toluene and a small amount of water (e.g., toluene/H₂O 10:1 v/v) via syringe. Trustworthiness: The presence of water can sometimes accelerate the transmetalation step.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield in N-Alkylation | 1. Incomplete deprotonation (weak base or wet solvent).2. Poorly reactive alkylating agent (steric hindrance).3. Insufficient reaction temperature or time. | 1. Use a stronger base (e.g., NaH). Ensure all glassware is flame-dried and solvents are anhydrous.2. Switch to a more reactive electrophile (e.g., alkyl iodide or triflate).3. Increase temperature or prolong reaction time, monitoring by TLC to avoid decomposition.[8] |
| N,N-Dialkylation Side Product | 1. Excess alkylating agent.2. Rapid addition of the alkylating agent. | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the alkylating agent.2. Add the alkylating agent slowly and at a low temperature (0 °C) to maintain its low concentration.[8] |
| Low/No Yield in Suzuki Coupling | 1. Catalyst deactivation (presence of O₂).2. Ineffective base or ligand.3. Poor quality boronic acid (boronic acids can dehydrate to form unreactive anhydrides). | 1. Ensure the reaction is set up under strictly inert conditions.2. Screen different bases (e.g., Cs₂CO₃, tBuOK) and ligands (e.g., SPhos, XPhos).[3]3. Use fresh, high-quality boronic acid or consider using a more stable boronate ester. |
Conclusion
This compound is a powerful and cost-effective building block for constructing diverse molecular architectures. Its capacity for sequential or parallel modification at both the sulfonamide nitrogen and the aromatic ring provides a robust platform for generating compound libraries for high-throughput screening and lead optimization in drug discovery. The protocols detailed herein offer reliable and scalable methods for its two primary applications, N-alkylation and Suzuki-Miyaura coupling, empowering chemists to unlock the full synthetic potential of this versatile intermediate.
References
-
ResearchGate. Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... [Link]
-
National Center for Biotechnology Information. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
National Center for Biotechnology Information. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]
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El-Gaby, M. S. A., et al. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid... [Link]
-
ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PubMed. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]
-
National Center for Biotechnology Information. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
MDPI. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. [Link]
-
PubMed. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
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PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
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Application Note: A Dual-Technique Approach for the Comprehensive Purity Analysis of (4-Chlorophenyl)methanesulfonamide using HPLC and GC-MS
Abstract
This application note presents a detailed, dual-technique strategy for the definitive purity assessment of (4-Chlorophenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. We provide robust, step-by-step protocols for two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for the quantification of the principal component and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and control of volatile and semi-volatile impurities. The methodologies are grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring regulatory compliance and scientific rigor.[1][2][3][4][5]
Introduction: The Imperative for Purity
This compound is a sulfonamide-containing organic compound whose structural integrity and purity are paramount when used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, whether arising from the synthetic route, degradation, or storage, can have significant implications, potentially altering the pharmacological and toxicological profile of the resulting API.
Therefore, employing orthogonal and robust analytical methods is not merely a procedural step but a foundational requirement for ensuring drug quality. This guide details the application of RP-HPLC as the primary tool for purity assay and a stability-indicating analysis, complemented by GC-MS for a comprehensive impurity profile.
Part I: Reversed-Phase HPLC for Assay and Stability-Indicating Purity
Scientific Rationale for the HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purity analysis of moderately polar, non-volatile compounds like this compound.
-
Causality of Component Selection:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the analyte through hydrophobic interactions. The aromatic ring and alkyl chain of the molecule interact strongly with the C18 ligands.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like 0.1% formic acid in water) and an organic solvent (acetonitrile) is employed. The formic acid controls the pH to ensure the sulfonamide moiety remains in a consistent protonation state, leading to sharp, symmetrical peaks. Acetonitrile, a strong organic modifier, is used to elute the analyte and any more hydrophobic impurities from the column. A gradient method is superior to isocratic for purity analysis as it can effectively elute a wide range of impurities with varying polarities within a reasonable timeframe.[6]
-
Detection: A Diode Array Detector (DAD) is chosen for its ability to monitor absorbance across a wide range of UV wavelengths simultaneously. This allows for the selection of the optimal wavelength for quantification (λmax) and, crucially, enables peak purity analysis by comparing UV spectra across a single peak. This is a key feature for validating the specificity of a stability-indicating method.[7]
-
Forced Degradation: Building a Stability-Indicating Method
To ensure the analytical method can separate the main analyte from any potential degradation products, a forced degradation study is essential.[8] This process deliberately exposes the drug substance to harsh conditions to generate likely degradants.[7][9] The objective is to demonstrate that any degradation peaks are chromatographically resolved from the this compound peak, thereby proving the method is "stability-indicating."[8]
-
Stress Conditions (as per ICH Q1A(R2)):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C in a dry oven for 48 hours.
-
Photolytic: Solid drug substance exposed to UV (200 Wh/m²) and visible light (1.2 million lux hours).
-
Detailed HPLC Protocol
Instrumentation and Materials:
-
UHPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
This compound reference standard.
-
Acetonitrile (HPLC grade), Formic acid (reagent grade), and ultrapure water.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | DAD, 230 nm |
| Run Time | 35 minutes |
System Suitability Test (SST) Protocol: A chromatographic system must be verified to be fit for its intended purpose on the day of analysis.[3]
-
Prepare the reference standard solution as described.
-
Inject the standard solution five (5) consecutive times.
-
Calculate the results according to USP <621>.[1][10][11]
-
Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.
-
Peak Tailing (Tailing Factor): The tailing factor for the main analyte peak must be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency for the main analyte peak should be ≥ 2000.
-
Analysis Procedure:
-
Once the SST criteria are met, inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the reference standard solution once.
-
Inject the sample solution in duplicate.
-
After the sequence, inject the standard solution again to confirm system stability.
Calculation of Purity (Area Percent Method): The purity is calculated based on the principle of area normalization, where the area of every peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Part II: GC-MS for Volatile and Semi-Volatile Impurity Profiling
Scientific Rationale for the GC-MS Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is an ideal orthogonal method to HPLC for detecting impurities that may not be captured by the liquid chromatography system, such as residual solvents or volatile synthetic by-products.
-
Causality of Component Selection:
-
Column Selection: A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is chosen.[12] This is a robust, general-purpose column that separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of organic molecules.
-
Injection Mode: A splitless injection is used to ensure maximum sensitivity for trace-level impurities. The high inlet temperature (e.g., 250°C) facilitates the rapid volatilization of the sample.
-
Temperature Program: A temperature gradient is essential to first separate highly volatile compounds at a lower temperature, followed by a ramp to elute higher-boiling, semi-volatile impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that creates predictable fragmentation patterns. These patterns serve as a "fingerprint" for each compound, which can be matched against spectral libraries (like NIST) for confident identification. A full scan mode is used to detect all potential impurities.
-
Detailed GC-MS Protocol
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and an electron ionization source with a quadrupole mass analyzer.
-
HP-5MS column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Autosampler vials with septa.
-
This compound sample.
-
Dichloromethane (DCM) or other suitable high-purity solvent.
Experimental Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS based identification of volatile impurities.
Table 2: GC-MS Operating Conditions
| Parameter | Condition |
| Inlet | Splitless Mode |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 500 amu |
Analysis Procedure:
-
Prepare the sample solution at a concentration of approximately 1-2 mg/mL in a volatile solvent like Dichloromethane (DCM).
-
Inject the sample into the GC-MS system.
-
Acquire the data using the conditions specified in Table 2.
-
Process the resulting Total Ion Chromatogram (TIC). Any peaks other than the solvent and the main analyte are considered potential impurities.
-
For each impurity peak, extract its mass spectrum.
-
Perform a library search (e.g., NIST) to tentatively identify the impurity. The identification should be confirmed by comparing the fragmentation pattern with literature or a reference standard if available.
Conclusion
The purity of this compound can be rigorously and comprehensively determined by employing the orthogonal analytical techniques of HPLC and GC-MS. The stability-indicating RP-HPLC method provides a precise and accurate quantification of the main component and non-volatile related substances, while the GC-MS method offers an effective screen for identifying volatile and semi-volatile impurities. Together, these protocols form a self-validating system that aligns with the principles of modern pharmaceutical quality control, providing researchers and drug development professionals with the reliable data needed to ensure the quality, safety, and efficacy of their products. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][4][5][13]
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Determination and Confirmation of Sulfonamides Source: Food Safety and Inspection Service URL: [Link]
-
Title: Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond Source: ResearchGate URL: [Link]
-
Title: Biodegradability properties of sulfonamides in activated sludge Source: Oxford Academic URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: Sciforum URL: [Link]
-
Title: Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry Source: PMC - NIH URL: [Link]
-
Title: Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]
-
Title: Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection Source: I.R.I.S. URL: [Link]
-
Title: A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography Source: IJRPC URL: [Link]
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Application Notes and Protocols: (4-Chlorophenyl)methanesulfonamide in Medicinal Chemistry
Introduction: The Strategic Value of the (4-Chlorophenyl)methanesulfonamide Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutic agents. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs exhibiting diverse pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The N-aryl methanesulfonamide moiety, in particular, offers a synthetically accessible and structurally versatile template for probing biological systems.
This document provides a detailed guide to the application of this compound, a specific and valuable building block for medicinal chemists. While extensive biological profiling of this specific compound is not widely published, its constituent parts—the 4-chlorophenyl group and the methanesulfonamide functionality—are prevalent in numerous bioactive molecules. This guide will therefore focus on the synthesis of this compound and explore its potential applications as a scaffold and a synthetic intermediate in drug design, drawing upon established principles of medicinal chemistry and the known roles of its structural components. The 4-chlorophenyl group often enhances metabolic stability and provides favorable interactions within protein binding pockets, while the methanesulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target affinity and selectivity.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 4284-51-9 | [1] |
| Molecular Formula | C₇H₈ClNO₂S | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical N-aryl sulfonamides |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from chemical properties |
Synthesis of this compound: A Reliable Protocol
The synthesis of N-aryl sulfonamides can be approached through several routes. The most common and direct method involves the reaction of an aniline with a sulfonyl chloride.[4] An alternative and increasingly preferred method, especially in the context of pharmaceutical manufacturing, is the palladium-catalyzed cross-coupling of a sulfonamide with an aryl halide.[2] This latter approach avoids the use of potentially genotoxic aniline starting materials and their associated impurities.[2]
Below is a detailed, step-by-step protocol for the synthesis of this compound via the reaction of 4-chloroaniline with methanesulfonyl chloride.
Protocol 1: Synthesis via Sulfonylation of 4-Chloroaniline
Rationale: This protocol is a standard and efficient laboratory-scale method for the synthesis of N-aryl sulfonamides. Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a catalyst. The use of dichloromethane as a solvent allows for easy work-up and product isolation.
Materials:
-
4-Chloroaniline
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding 1 M HCl solution to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).
Caption: Synthesis workflow for this compound.
Applications in Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the combination of the 4-chlorophenyl moiety and the methanesulfonamide group.
As a Scaffold for Kinase Inhibitors
The N-aryl sulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. The sulfonamide group can form key hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors. The 4-chlorophenyl group can be directed towards hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.
Hypothetical Application: this compound can be used as a starting material for the synthesis of a library of compounds to be screened against a panel of kinases. Further modifications on the phenyl ring or the methyl group of the sulfonamide can be explored to optimize activity.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Development of Antimicrobial Agents
The sulfonamide group is the defining feature of sulfa drugs, the first class of synthetic antimicrobial agents.[5][6] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6] The 4-chlorophenyl group can be explored for its contribution to binding at the active site of DHPS or for improving the pharmacokinetic properties of the molecule.
As a Building Block for Carbonic Anhydrase Inhibitors
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer and anti-obesity drugs. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. This compound can serve as a starting point for the design of novel CA inhibitors.
Protocol 2: Fragment-Based Screening using this compound
Rationale: Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized into more potent leads. This compound is an ideal candidate for a fragment library due to its low molecular weight and presence of key pharmacophoric features.
Methodology:
-
Fragment Library Preparation: Prepare a high-purity sample of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution for screening.
-
Target Selection: Choose a biological target of interest (e.g., a kinase, a metalloenzyme).
-
Biophysical Screening: Screen this compound for binding to the target using biophysical techniques such as:
-
Surface Plasmon Resonance (SPR): To measure binding affinity and kinetics.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify binding at the atomic level (e.g., Saturation Transfer Difference NMR).
-
X-ray Crystallography: To obtain a high-resolution structure of the fragment bound to the target protein.
-
-
Hit Validation: Confirm the binding of this compound through orthogonal assays.
-
Hit-to-Lead Optimization: If binding is confirmed, use the structural information to guide the synthesis of derivatives with improved potency and drug-like properties. This can involve growing the fragment by adding substituents to the phenyl ring or modifying the methanesulfonamide group.
Conclusion
This compound represents a synthetically accessible and strategically valuable building block in medicinal chemistry. Its structural motifs are present in a multitude of bioactive compounds, suggesting its potential for broad applicability in drug discovery programs targeting kinases, microbial enzymes, and carbonic anhydrases, among others. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this versatile scaffold in the design and synthesis of novel therapeutic agents.
References
- US Patent for Preparation of N-substituted arylsulfonamides. (n.d.).
-
CAS No.4284-51-9,Methanesulfonamide, N-(4-chlorophenyl) - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006). Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. (2011). Organic Letters. Retrieved January 21, 2026, from [Link]
-
Methanesulfonamide | CH5NO2S | CID 72879 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
N-arylation of methanesulfonamide with various aryl halides (Teo method). - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
CAS No : 2011-66-7 | Product Name : Clonazepam - Impurity A - Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Chemistry of Methanesulfonamide: A Deep Dive for Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2018). Molecules. Retrieved January 21, 2026, from [Link]
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- 4. 2-Amino-2'-chloro-5-nitro benzophenone | 2011-66-7 [chemicalbook.com]
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- 6. Methanesulfonamide | CH5NO2S | CID 72879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of (4-Chlorophenyl)methanesulfonamide-Based Enzyme Inhibitors
Abstract
The sulfonamide moiety is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This guide focuses on the (4-Chlorophenyl)methanesulfonamide scaffold, a versatile starting point for the rational design of potent and selective enzyme inhibitors. We provide an in-depth exploration of the design principles, synthesis strategies, and a suite of validated protocols for inhibitor development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from initial concept to cellular validation. The protocols within are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results. We will focus on two major zinc-dependent enzyme families that are primary targets for sulfonamide-based inhibitors: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).[3][4][5]
Section 1: Inhibitor Design & Synthesis Strategy
Rationale for the this compound Scaffold
The power of the sulfonamide scaffold lies in its ability to act as a highly effective Zinc-Binding Group (ZBG) . In metalloenzymes like CAs and MMPs, the active site contains a critical zinc ion (Zn²⁺). The deprotonated sulfonamide nitrogen atom coordinates directly with this zinc ion, mimicking the transition state of the natural substrate and leading to potent inhibition.[6][7]
The this compound core offers several strategic advantages:
-
The Sulfonamide Moiety (-SO₂NH₂): Serves as the primary anchor to the active site zinc ion.[8]
-
The Methylene Bridge (-CH₂-): Provides rotational flexibility, allowing the phenyl ring to adopt an optimal orientation within the active site.
-
The 4-Chlorophenyl Ring: This group serves as a rigid and well-defined core for synthetic elaboration. The chlorine atom can influence electronic properties and provides a vector for exploring specific hydrophobic pockets within the enzyme's active site. The para position is often a key interaction point with hydrophilic residues in the enzyme.[9] Modifications to this ring or additions to the sulfonamide nitrogen (the "tail" approach) are the primary strategies for achieving inhibitor potency and, crucially, isoform selectivity.[5][10]
General Synthesis Protocol: From Sulfonyl Chloride to Inhibitor Library
The most direct method for creating a diverse library of this compound derivatives is the reaction of the corresponding sulfonyl chloride with a panel of primary or secondary amines. This approach allows for the systematic exploration of chemical space around the sulfonamide "tail."
Protocol 1: Synthesis of N-Substituted this compound Derivatives
-
Objective: To synthesize a library of candidate inhibitors by reacting (4-chlorophenyl)methanesulfonyl chloride with various amines.
-
Causality: This reaction forms a stable sulfonamide bond. By using a diverse set of amines (e.g., aliphatic, aromatic, heterocyclic), we can systematically probe the structure-activity relationship (SAR) and identify moieties that confer high affinity and selectivity for the target enzyme.[11][12]
Materials:
-
(4-chlorophenyl)methanesulfonyl chloride
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the desired amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.5 equivalents) to the solution. This base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Sulfonyl Chloride Addition: Dissolve (4-chlorophenyl)methanesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS).
Structure-Activity Relationship (SAR) Development Logic
The goal of SAR is to build a predictive model of how structural changes affect biological activity. For sulfonamide inhibitors, the focus is on modifying the "tail" to enhance interactions with non-conserved residues lining the active site, thereby achieving isoform selectivity.
Sources
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In vitro assays to determine the biological activity of sulfonamide derivatives
An Application Guide to Key In Vitro Assays for Determining the Biological Activity of Sulfonamide Derivatives
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs.[1][2][3][4] Decades of research have since transformed this "privileged structure" into a remarkably versatile scaffold for drug design, yielding compounds with a vast spectrum of pharmacological activities.[5] Novel sulfonamide derivatives are now actively investigated as potent anticancer, anti-inflammatory, and specific enzyme-inhibiting agents, moving far beyond their original antimicrobial role.[5][6]
This guide, developed from a Senior Application Scientist's perspective, provides an in-depth overview and detailed protocols for the essential in vitro assays used to characterize the biological activity of these diverse derivatives. The focus is not merely on procedural steps but on the underlying principles and the causality behind experimental choices, empowering researchers to generate robust and meaningful data in the drug development pipeline.
Antimicrobial Activity: Targeting Folate Biosynthesis
The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but absent in humans.[2][7][8] Bacteria must synthesize their own folic acid, a critical precursor for DNA and protein synthesis. Sulfonamides, being structural analogs of the natural DHPS substrate para-aminobenzoic acid (PABA), intercept this pathway.[2] This blockade halts bacterial growth and replication, exerting a bacteriostatic effect.[1][]
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the foundational assay in antimicrobial testing, defining the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[8][10][11] The broth microdilution method is a standardized, high-throughput approach to determine this value.[12]
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
-
Reagent and Culture Preparation:
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB), the standard medium for susceptibility testing of non-fastidious bacteria, as it has low levels of sulfonamide inhibitors (e.g., thymidine, PABA).[13]
-
Streak the bacterial strain (e.g., E. coli ATCC 25922) onto an appropriate agar plate and incubate overnight at 37°C.
-
Prepare a stock solution of the test sulfonamide derivative in a suitable solvent (e.g., DMSO).
-
-
Inoculum Preparation (The "Why"):
-
Select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard. Causality: This standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring the final inoculum density in the assay is consistent and reproducible, which is critical for accurate MIC values.
-
Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a starting concentration of the drug in well 1 by adding 100 µL of the sulfonamide derivative (at 2x the highest desired test concentration) to that well.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Data Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the sulfonamide derivative at which no visible growth (no turbidity) is observed.[12]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
| Example Data: MIC Determination | ||
| Compound | Test Organism | MIC (µg/mL) |
| Sulfonamide A | Staphylococcus aureus | 16 |
| Sulfonamide B | Staphylococcus aureus | 4 |
| Sulfonamide C | Escherichia coli | >128 |
| Ciprofloxacin (Control) | Escherichia coli | 0.015 |
Anticancer Activity: Exploiting Tumor Physiology
The anticancer properties of sulfonamides are multifaceted.[5] A primary mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[5][6][14] These enzymes are overexpressed in hypoxic tumors and help maintain a neutral intracellular pH by managing the acidic tumor microenvironment, a function critical for cancer cell survival and proliferation.[5] Other derivatives act by disrupting microtubule assembly or inducing cell cycle arrest.[5][6]
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6][15] The amount of formazan is directly proportional to the number of viable cells.
Caption: General workflow for determining sulfonamide cytotoxicity using the MTT assay.
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, HeLa, MDA-MB-468) from culture.[6]
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16]
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the sulfonamide derivative in complete culture medium from a high-concentration stock (e.g., in DMSO).
-
Also prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.[16]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for a defined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Reaction and Measurement:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16][17]
-
Incubate for 2-4 hours at 37°C. Causality: This allows viable cells to metabolize the MTT into insoluble purple formazan crystals. The incubation time can be optimized based on the cell line's metabolic rate.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[18]
-
| Example Data: Anticancer Activity | ||
| Compound | Cell Line | IC₅₀ (µM) [6][18] |
| Sulfonamide D | MDA-MB-468 (Breast Cancer) | < 30 |
| Sulfonamide D | MCF-7 (Breast Cancer) | < 128 |
| Sulfonamide D | HeLa (Cervical Cancer) | < 360 |
| L18 (CDK9 Inhibitor) | MV4-11 (Leukemia) | 0.0038 |
Specific Enzyme Inhibition Assays
Beyond broad cellular effects, many sulfonamide derivatives are designed to be potent and selective inhibitors of specific enzymes implicated in disease.
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the archetypal inhibitors of carbonic anhydrases.[14] The assay described here leverages the esterase activity of CA to provide a simple, colorimetric method for screening inhibitors.[19]
Carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA), a colorless substrate, into the yellow-colored product 4-nitrophenol (p-NP).[19] The rate of this reaction, monitored by the increase in absorbance at ~400 nm, is proportional to the enzyme's activity. An inhibitor will bind to the enzyme's active site, reducing the rate of p-NPA hydrolysis.[19]
-
Reagent Preparation:
-
Prepare a Tris-sulfate buffer (50 mM, pH 7.6).
-
Prepare a solution of the CA enzyme (e.g., bovine CA II) in the buffer.
-
Prepare a stock solution of the substrate, p-NPA, in acetonitrile.
-
Prepare solutions of the test sulfonamide derivatives and a standard inhibitor (e.g., acetazolamide) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, combine the buffer, the CA enzyme solution, and the inhibitor solution (or solvent for control).
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately monitor the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 3-5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Determine the initial reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. These can be further converted to inhibition constants (Kᵢ).
-
| Example Data: CA Inhibition | |||
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) [20][21] |
| Acetazolamide (Std.) | 250 | 12.1 | 25.7 |
| Compound 3a | 10,000+ | 10,000+ | 512.4 |
| Compound 3l | 10,000+ | 10,000+ | 32.1 |
Cyclooxygenase (COX) Inhibition
Certain non-antibacterial sulfonamides, like celecoxib, are renowned for their selective inhibition of COX-2, the inducible enzyme central to the inflammatory pathway.[3][22] Assessing activity against both COX-1 and COX-2 is crucial to determine a compound's selectivity and potential for reduced gastrointestinal side effects.
This assay fluorometrically measures the activity of COX-1 or COX-2. The enzyme catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). A supplied probe reacts with PGG2 to produce a fluorescent signal (Ex/Em = 535/587 nm).[23][24] An inhibitor will reduce the rate of PGG2 formation, leading to a decreased fluorescent signal.
-
Reagent Preparation (based on a typical kit format): [23]
-
Reconstitute human recombinant COX-2 enzyme in purified water and keep on ice.
-
Prepare a COX Cofactor working solution.
-
Prepare the substrate solution by dissolving arachidonic acid with NaOH and diluting.
-
Prepare serial dilutions of the test sulfonamide and a standard selective inhibitor (e.g., Celecoxib).[23]
-
-
Assay Procedure:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Cofactor, and COX Probe.
-
To the wells of a 96-well plate, add the test inhibitor or control.
-
Add the COX-2 enzyme to each well.
-
Add the Reaction Mix to all wells.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[23]
-
Calculate the reaction rate from the linear portion of the fluorescence vs. time plot for each well.
-
Determine the % Inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Repeat the entire protocol using the COX-1 enzyme to determine the IC₅₀ for the constitutive isoform.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI indicates greater selectivity for COX-2.[22]
-
| Example Data: COX Inhibition and Selectivity | |||
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) [22] |
| Celecoxib (Std.) | 14.70 | 0.05 | 294 |
| Compound 6b | 13.16 | 0.04 | 329 |
| Compound 6j | 12.48 | 0.04 | 312 |
| Indomethacin (Std.) | 0.09 | 0.18 | 0.5 |
Conclusion
The sulfonamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents with diverse biological activities. The in vitro assays detailed in this guide—from foundational MIC and MTT protocols to specific enzyme inhibition studies for CA and COX—represent the critical first step in characterizing these activities. A rigorous and well-understood application of these methods provides the essential data needed to identify promising lead compounds, elucidate mechanisms of action, and guide the subsequent stages of the drug discovery and development process.
References
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
Al-Banaa, Baraa & Al-hussain, Zainab & Alani, Baraa. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical and Life Sciences. 4. 1-13. [Link]
-
Understanding Sulfonamides: Mechanisms and Applications. WUHAN GOLDEN WING INDUSTRY & TRADE CO.,LTD. [Link]
-
Al-Trawneh, G. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmacology and Toxicology, 6, 256-271. [Link]
-
Ho, M., Yun, M. K., & White, S. W. (2010). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 8(3), 356–364. [Link]
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Ahangar, N., Sari, E., & Gholami, M. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(2), 491–497. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Kashef, H. S. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 71(4), 603-609. [Link]
-
Ullah, F., Ayaz, M., et al. (2020). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 25(17), 3971. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]
-
El-Sayed, N., El-Bendary, E., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(11), 7795-7811. [Link]
-
Liu, Y., Wang, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 14(11), 1618–1625. [Link]
-
Khan, I., Ali, S., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 368979. [Link]
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Kubíček, V., Dvořáková, E., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 3120–3125. [Link]
-
MTT Cell Assay Protocol. T. Horton, Checkpoint lab. [Link]
-
Delves, C., & G. G. Priya. (2003). Inhibition studies of sulfonamide-containing folate analogs in yeast. Microbial Drug Resistance, 9(2), 139-146. [Link]
-
El-Metwaly, A. M., El-Sayed, M. S., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10395–10408. [Link]
-
Wang, S., Wang, Z., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 261, 115822. [Link]
-
Bua, S., Giallorenzo, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]
-
Lindsay, D. S., Rippey, N. S., & Blagburn, B. L. (1997). Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. American Journal of Veterinary Research, 58(9), 964-967. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]
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The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
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Pathway showing mechanism of action of DHFR inhibitor and sulfonamide drugs. ResearchGate. [Link]
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Ghorab, M. M., Al-Said, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6079. [Link]
-
Al-Warhi, T., Al-Rashood, S. T., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(19), 6825. [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Kim, D. H., Lee, D. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(16), 4768. [Link]
-
El-Malah, A., El-Gohary, N., et al. (2022). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 27(19), 6214. [Link]
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Dadmal, T., & Duggal, A. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 13(1), 58-64. [Link]
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Introduction: The Significance of (4-Chlorophenyl)methanesulfonamide in Modern Drug Discovery
An In-Depth Technical Guide to the Large-Scale Production of (4-Chlorophenyl)methanesulfonamide
This compound is a key structural motif and a versatile intermediate in the landscape of pharmaceutical and agrochemical research. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents due to its ability to mimic a carboxylic acid isostere, engage in hydrogen bonding, and enhance pharmacokinetic properties such as solubility and bioavailability. The incorporation of a 4-chlorophenyl group further imparts lipophilicity and can facilitate specific interactions with biological targets. Consequently, robust and scalable synthetic methods for this compound are of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of a field-proven, multi-step synthesis suitable for large-scale production, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations.
Strategic Approach to Large-Scale Synthesis
The industrial production of this compound is best approached through a convergent synthesis that prioritizes cost-effective starting materials, high-yielding reactions, and straightforward purification of the final product. The most logical and scalable pathway commences with 4-chlorotoluene and proceeds through key intermediates: 4-chlorobenzyl chloride and (4-chlorophenyl)methanethiol. This route is advantageous as it avoids the direct sulfonation of 4-chlorotoluene, which can lead to isomeric impurities that are difficult to separate.
The overall synthetic workflow is depicted below:
Kinetic Analysis of (4-Chlorophenyl)methanesulfonamide: An Experimental Framework for Stability and Reactivity Profiling
An Application Note and Protocol for Researchers
Senior Application Scientist: Gemini
Abstract
(4-Chlorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry and drug development. Understanding the kinetic profile of this molecule is paramount for predicting its stability, degradation pathways, and potential interactions within a biological milieu. This document provides a detailed experimental framework for investigating the kinetics of two fundamental reaction types involving this compound: pH-dependent hydrolysis and reactions with biological nucleophiles. We present step-by-step protocols for reaction setup, real-time monitoring using High-Performance Liquid Chromatography (HPLC), and subsequent data analysis to determine key kinetic parameters such as rate constants and reaction orders. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a practical guide to characterizing the chemical reactivity of this and similar sulfonamide-containing molecules.
Introduction and Theoretical Background
The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of numerous therapeutic agents. Its reactivity, particularly the stability of the sulfur-nitrogen bond, dictates the compound's shelf-life, metabolic fate, and potential for covalent interactions. Kinetic studies are therefore not merely an academic exercise but a critical component of preclinical drug development. The primary degradation pathway for many sulfonamides is hydrolysis, a reaction whose rate is often highly dependent on pH.[1][2]
The hydrolysis of sulfonamides can be catalyzed by both acid and base.[3] Under acidic conditions, the mechanism may involve protonation of the amide nitrogen or a sulfonyl oxygen, followed by nucleophilic attack by water.[3][4] In basic media, the mechanism can proceed through the deprotonation of the sulfonamide nitrogen, forming a more reactive conjugate base, or via direct nucleophilic attack of a hydroxide ion on the sulfur center.[3] Beyond hydrolysis, reactions with endogenous nucleophiles (e.g., thiols like glutathione) are of great interest as they can model metabolic conjugation reactions or off-target covalent binding.
This guide will focus on establishing a robust experimental setup to quantify the rates of these reactions under controlled conditions. We will employ the principles of chemical kinetics, primarily focusing on pseudo-first-order conditions to simplify data analysis. By monitoring the disappearance of the reactant, this compound, over time, we can derive the observed rate constant (kobs) and elucidate the reaction's dependence on factors like pH and nucleophile concentration.
Essential Materials and Instrumentation
Reagents and Chemicals
-
This compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Formic acid (for mobile phase)
-
L-Glutathione (reduced, ≥98% purity)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) System: Equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column thermostat.
-
Rationale: HPLC is the gold standard for kinetic studies as it allows for the physical separation of the reactant from products and any intermediates, providing unambiguous quantification of each species over time.[2]
-
-
Analytical Balance: (4-decimal place)
-
pH Meter: Calibrated with standard buffers.
-
Thermostatted Water Bath or Incubator: Capable of maintaining temperature ± 0.1 °C.
-
Rationale: Reaction rates are highly sensitive to temperature fluctuations. Precise temperature control is essential for reproducible kinetic data.
-
-
Vortex Mixer
-
Micropipettes
-
Glassware: Volumetric flasks, vials, etc.
Experimental Protocols
The following protocols provide a step-by-step guide to studying the kinetics of hydrolysis and nucleophilic attack.
Protocol 3.1: Kinetic Analysis of pH-Dependent Hydrolysis
This experiment aims to determine the rate of hydrolysis of this compound across a range of pH values to construct a pH-rate profile.
Step 1: Preparation of Buffers and Stock Solutions
-
Buffer Preparation: Prepare a series of 0.1 M phosphate buffers ranging from pH 5.0 to 8.0. For pH values outside this range, use 0.1 M HCl (for acidic) or 0.1 M NaOH (for basic) solutions.
-
Analyte Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 10 mM stock solution.
-
Rationale: Acetonitrile is used as a co-solvent to ensure complete dissolution of the analyte before its introduction into the aqueous buffer system. The final concentration of acetonitrile in the reaction mixture should be kept low (e.g., ≤5% v/v) to minimize its effect on the reaction kinetics.
-
Step 2: HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Water (0.1% Formic Acid) and Acetonitrile. A typical starting point is 60:40 (Water:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound using the DAD (typically around 230-240 nm).
-
Validation: Inject the analyte and a sample from a forced degradation study (e.g., after heating in strong acid/base) to ensure the method can separate the parent compound from its degradation products.
Step 3: Kinetic Run
-
Pre-heat the desired buffer solution (e.g., 990 µL) in a sealed vial in the thermostatted water bath at the desired temperature (e.g., 50 °C) for at least 20 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM analyte stock solution to the pre-heated buffer (final concentration = 100 µM). Vortex immediately. This is t=0.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 100 µL) and immediately quench the reaction by adding it to a vial containing an equal volume of cold mobile phase or pure acetonitrile.
-
Rationale: Quenching rapidly stops the reaction by dilution and temperature change, ensuring the measured concentration accurately reflects that at the time of sampling.
-
-
Analyze all quenched samples by HPLC.
Step 4: Data Analysis
-
Record the peak area of the this compound peak at each time point.
-
Assuming the reaction follows first-order kinetics (as the concentration of water is constant), plot the natural logarithm of the peak area (ln(Area)) versus time (in seconds).
-
Perform a linear regression on the data. The absolute value of the slope of this line is the observed pseudo-first-order rate constant, kobs (s⁻¹).
-
Repeat this procedure for each pH value to generate a pH-rate profile.
Diagram: General Experimental Workflow
The following diagram illustrates the standardized workflow for each kinetic experiment.
Caption: Standardized workflow for kinetic analysis from preparation to data calculation.
Protocol 3.2: Kinetics of Reaction with L-Glutathione
This protocol investigates the reactivity of this compound with a biologically relevant thiol nucleophile under pseudo-first-order conditions.
Step 1: Preparation of Solutions
-
Buffer: Prepare a 0.1 M phosphate buffer at a physiologically relevant pH, such as pH 7.4.
-
Analyte Stock: Use the 10 mM stock solution in acetonitrile from Protocol 3.1.
-
Nucleophile Stocks: Prepare a series of L-Glutathione (GSH) stock solutions in the pH 7.4 buffer at concentrations of 10 mM, 20 mM, 50 mM, and 100 mM.
-
Rationale: Using a large excess of the nucleophile (GSH) over the analyte ensures that the nucleophile concentration remains effectively constant throughout the reaction. This simplifies the rate law to a pseudo-first-order process, where the observed rate depends only on the analyte concentration.[5]
-
Step 2: Kinetic Run
-
Pre-heat the reaction solutions. For each GSH concentration, add the appropriate volume of GSH stock and buffer to a vial to achieve the desired final concentration (e.g., 1, 2, 5, 10 mM) in a final volume of 990 µL. Allow to equilibrate in the water bath at 37 °C.
-
Initiate the reaction by adding 10 µL of the 10 mM analyte stock solution (final concentration = 100 µM). This is t=0.
-
Sample, quench, and analyze via HPLC as described in Protocol 3.1. The HPLC method may need to be adjusted to ensure separation from GSH and any potential adducts.
Step 3: Data Analysis
-
For each GSH concentration, calculate the pseudo-first-order rate constant (kobs) by plotting ln(Area) of the analyte vs. time.
-
To determine the second-order rate constant (k₂), plot the calculated kobs values (s⁻¹) against the corresponding concentrations of glutathione ([GSH] in M).
-
The slope of this second plot will be the second-order rate constant (k₂) in M⁻¹s⁻¹. The y-intercept should correspond to the rate of hydrolysis at that pH in the absence of the nucleophile.
Diagram: Proposed Mechanism for Base-Catalyzed Hydrolysis
This diagram shows a plausible pathway for the hydrolysis of the sulfonamide under basic conditions.
Caption: Plausible mechanisms for base-catalyzed sulfonamide hydrolysis.
Representative Data Presentation
After conducting the experiments, the data should be tabulated for clear interpretation.
Table 1: Example Hydrolysis Kinetic Data at 50 °C
| pH | kobs (x 10⁻⁵ s⁻¹) | Half-life (t₁₂) (hours) |
| 5.0 | 0.95 | 20.2 |
| 6.0 | 0.88 | 21.8 |
| 7.0 | 1.12 | 17.2 |
| 7.4 | 1.53 | 12.6 |
| 8.0 | 3.45 | 5.6 |
| 9.0 | 12.8 | 1.5 |
Note: Data are hypothetical and for illustrative purposes only.
The data clearly shows that the rate of hydrolysis for this hypothetical sulfonamide is slowest around neutral pH and increases significantly as the solution becomes more basic, which is a common characteristic for this class of compounds.[1]
Conclusion
The experimental setups detailed in this application note provide a comprehensive and reliable approach to characterizing the kinetic behavior of this compound. By systematically investigating its stability as a function of pH and its reactivity towards biologically relevant nucleophiles, researchers can generate crucial data for predicting its behavior in both formulation and in vivo contexts. The combination of precise experimental control, the specificity of HPLC analysis, and rigorous kinetic data processing forms a powerful toolkit for any scientist involved in drug discovery and development.
References
-
Larsen, J. D., & Bundgaard, H. (1989). Prodrug Forms for the Sulfonamide Group. IV. Kinetics of Hydrolysis of N-sulfonyl Pseudourea Derivatives. Acta Pharmaceutica Nordica, 1(1), 31-40. (Source: PubMed, URL not directly available for full text, link refers to abstract page: [Link])
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 596-601. (Source: Royal Society of Chemistry, URL: [Link])
-
King, J. F., & As-sa'd, A. (2006). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. (Source: ResearchGate, URL: [Link])
-
Drogui, A. L., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(21), 14696-14705. (Source: PubMed Central, URL: [Link])
-
Drogui, A. L., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(21), 14696-14705. (Source: ACS Publications, URL: [Link])
-
El-Shahat, M. F., et al. (2019). Indirect Spectrophotometric Microdetermination with Kinetic Study of Some Sulphonamides in Aqueous Solution. ResearchGate. (Source: ResearchGate, URL: [Link])
-
Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. (Source: Wikipedia, URL: [Link])
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. (Source: Chemistry LibreTexts, URL: [Link])
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- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 5. gacariyalur.ac.in [gacariyalur.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the vital sulfonamide bond. We provide field-proven insights and troubleshooting solutions to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during sulfonamide synthesis in a direct question-and-answer format. We focus on the causality behind these issues and provide actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields are one of the most frequent challenges. The root cause often lies in the stability of the starting materials or suboptimal reaction conditions.
Causality and Explanation: The most common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. The sulfonyl chloride is a highly reactive electrophile, making it susceptible to degradation.
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are extremely sensitive to moisture. Water can act as a nucleophile, attacking the sulfonyl chloride to form the corresponding sulfonic acid.[1] This sulfonic acid is unreactive towards the amine, leading to a direct loss of your key electrophile and a reduction in potential yield.
-
Reduced Amine Nucleophilicity: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a suitable base, this acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction.[2]
-
Inappropriate Reagent Choice: The selection of base and solvent is critical. An incorrect choice can hinder the reaction rate or introduce competing side reactions.[1]
Solutions & Protocols:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C or flame-dried under vacuum). Use high-purity, anhydrous solvents. For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[1][2]
-
Optimize Base Selection: A non-nucleophilic organic base is typically used to scavenge the HCl byproduct.
-
Standard Bases: Pyridine or triethylamine (TEA) are common choices. They are effective at neutralizing HCl without competing with the amine reactant. Use at least one equivalent, though often 1.5-2.0 equivalents are used to ensure the reaction medium remains basic.[2]
-
Hindered or Unreactive Amines: For electron-poor or sterically hindered amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary to facilitate the reaction.[2]
-
-
Select an Appropriate Solvent: Aprotic solvents are standard for this reaction.
-
Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent choices as they effectively dissolve the reactants without participating in the reaction.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low sulfonamide yield.
Question 2: My final product is impure. How can I effectively purify it?
Purification is often complicated by unreacted starting materials and byproducts from side reactions.
Causality and Explanation: The primary impurities are typically the excess base used in the reaction, the unreacted amine, and the sulfonic acid byproduct from sulfonyl chloride hydrolysis.
-
Excess Organic Base: Bases like pyridine and triethylamine can be difficult to remove by simple evaporation due to their relatively high boiling points.[3]
-
Sulfonic Acid Byproduct: The sulfonic acid formed from hydrolysis is non-volatile and will contaminate the product if not removed.[3]
-
Bis-sulfonylation: With primary amines (R-NH₂), a potential side reaction is the formation of a bis-sulfonylated product (R-N(SO₂R')₂). This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.
Solutions & Protocols:
-
Aqueous Workup Strategy: A well-designed liquid-liquid extraction (workup) is the most powerful tool for initial purification.
-
Removal of Excess Base: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a dilute acidic solution, such as 1M HCl. This protonates the amine bases, converting them into water-soluble salts that partition into the aqueous layer.[3]
-
Removal of Sulfonic Acid: A subsequent wash with a basic solution, like saturated sodium bicarbonate (NaHCO₃), will deprotonate the acidic sulfonic acid byproduct, extracting it into the aqueous layer.[3]
-
-
Chromatography and Recrystallization:
-
Column Chromatography: For non-polar impurities or closely related side products, silica gel chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Recrystallization: If the sulfonamide product is a solid, recrystallization is an excellent method for achieving high purity. The crude solid should be dissolved in a minimum amount of a hot solvent in which it has high solubility, and then allowed to cool slowly. As the solution cools, the solubility of the sulfonamide decreases, and it will crystallize out, leaving impurities behind in the solvent.[1]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the optimal base and solvent for my specific substrates? A: The choice depends on the nucleophilicity of your amine. For most primary and secondary alkylamines or anilines with electron-donating groups, triethylamine or pyridine in DCM at room temperature works well. For less reactive amines (e.g., anilines with electron-withdrawing groups), you may need to increase the temperature or use a stronger base like DBU in a higher-boiling solvent like THF or ACN. A small-scale screening of conditions is often the best approach.
Q: What is the typical stoichiometry for the reaction? A: A slight excess of the amine (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable sulfonyl chloride. The base is typically added in a range of 1.5 to 2.0 equivalents to neutralize the generated HCl and maintain a basic environment.
Q: Are there newer, milder methods available for sulfonamide synthesis? A: Yes, the field is continually evolving. Modern methods include electrochemical synthesis, which avoids harsh reagents, and various catalytic approaches that start from more benign materials like thiols or sulfonic acids.[4][5] These methods often offer broader functional group tolerance and align with the principles of green chemistry.[6]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different bases and solvents on the yield of a model reaction: the synthesis of N-benzyl-4-toluenesulfonamide from benzylamine and p-toluenesulfonyl chloride.
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 | [3] |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 | [3] |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 | [3] |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 90 | [3] |
Data synthesized from representative literature protocols.
Experimental Protocols & Core Mechanism
General Procedure for Sulfonamide Synthesis
This protocol provides a reliable starting point for the reaction between a sulfonyl chloride and a primary or secondary amine.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equiv.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution. If the amine is provided as a hydrochloride salt, use an additional equivalent of base.
-
Cooling: Cool the mixture to 0°C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove sulfonic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization.
Core Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.
Caption: Mechanism of sulfonamide formation.
References
- Schnitker, M. A., et al. (1938). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. DOI:10.1039/D1RA04368D. Retrieved from [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Retrieved from [Link]
-
Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. DOI: 10.1055/s-0044-1796646. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
Sources
Common side products in (4-Chlorophenyl)methanesulfonamide synthesis and their prevention
Welcome to the technical support center for the synthesis of (4-Chlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on identifying, preventing, and troubleshooting the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
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Question: My final yield of this compound is significantly lower than expected. What are the likely causes?
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Answer: Low yields can often be traced back to the quality and handling of the key intermediate, (4-Chlorophenyl)methanesulfonyl chloride, or the conditions of the final amination step.
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Cause 1: Hydrolysis of (4-Chlorophenyl)methanesulfonyl chloride. This is a highly reactive intermediate and is susceptible to hydrolysis by moisture from the atmosphere, solvents, or glassware. The hydrolysis product is the corresponding (4-chlorophenyl)methanesulfonic acid, which will not react with ammonia to form the desired sulfonamide.
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Solution: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents. Running the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize exposure to moisture.
-
-
Cause 2: Incomplete reaction. The reaction of (4-Chlorophenyl)methanesulfonyl chloride with ammonia (or an ammonia source) may not have gone to completion.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Temperature: While the reaction is often performed at room temperature or below to control exothermicity, gentle heating may be required to drive the reaction to completion, provided the sulfonyl chloride is stable at that temperature.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction. An insufficient amount of base will lead to the protonation of ammonia, reducing its nucleophilicity and slowing down the reaction. Use at least one equivalent of the base.
-
-
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Cause 3: Impurities in starting materials. The purity of your starting materials, particularly 4-chlorobenzyl chloride if you are synthesizing the sulfonyl chloride in-house, is critical. Common impurities in commercial 4-chlorobenzyl chloride can include 4-chlorotoluene and the ortho-isomer, 2-chlorobenzyl chloride.[1] These impurities can lead to the formation of undesired side products that consume reagents and complicate purification.
-
Solution: Assess the purity of your starting materials before use. 4-Chlorobenzyl chloride can be purified by recrystallization from heptane or dry diethyl ether at low temperatures, or by fractional distillation under reduced pressure.[1]
-
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: My crude this compound shows multiple spots on TLC or unexpected peaks in my analytical data. What are these impurities and how can I avoid them?
-
Answer: The presence of impurities can stem from the synthesis of the sulfonyl chloride intermediate or the final amination step. Here are some of the most common culprits:
| Impurity/Side Product | Likely Origin | Prevention and Mitigation |
| (4-chlorophenyl)methanesulfonic acid | Hydrolysis of (4-chlorophenyl)methanesulfonyl chloride by moisture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| 4,4'-Dichlorodiphenyl sulfone | A common byproduct during the synthesis of aryl sulfonyl chlorides, especially when using chlorosulfonic acid.[2] | This impurity is typically formed during the synthesis of the sulfonyl chloride. Careful control of reaction conditions (e.g., temperature, stoichiometry) during the chlorosulfonation of chlorobenzene can minimize its formation. It can often be removed by filtration as it is generally insoluble in the reaction mixture.[2] |
| Isomeric Sulfonamides | If the synthesis of the sulfonyl chloride started from toluene or 4-chlorotoluene, ortho- and meta-isomers can be formed. Chlorosulfonation of toluene can favor the ortho product under certain conditions.[3] | Use a highly pure starting material for the synthesis of the sulfonyl chloride. If starting from toluene, careful separation of the isomeric sulfonyl chlorides is necessary before amination. |
| Unreacted (4-chlorophenyl)methanesulfonyl chloride | Incomplete reaction during the amination step. | Ensure sufficient reaction time, appropriate temperature, and the presence of an adequate amount of base. Monitor the reaction to completion. |
| Bis-(4-chlorobenzyl)sulfone | Potential side product from the synthesis of the sulfonyl chloride. | This can be minimized by controlling the stoichiometry and reaction conditions during the preparation of the sulfonyl chloride. |
Frequently Asked Questions (FAQs)
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Q1: What is the best method to synthesize the precursor, (4-Chlorophenyl)methanesulfonyl chloride?
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A1: A common and direct method is the chlorosulfonation of 4-chlorotoluene. However, this can lead to isomeric impurities.[3] An alternative is the oxidation of 4-chlorobenzyl mercaptan, though this can produce disulfide byproducts.[4] The choice of method often depends on the available starting materials and the desired purity of the intermediate.
-
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Q2: How can I purify my final this compound product?
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A2: Recrystallization is a standard and effective method for purifying solid sulfonamides. A suitable solvent system would be one in which the sulfonamide is soluble at elevated temperatures but has low solubility at room temperature or below. Common solvents for recrystallization of sulfonamides include ethanol, methanol, or mixtures of organic solvents with water.
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Q3: My reaction with ammonia is very slow. What can I do?
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A3: Ensure you are using a sufficient excess of ammonia and an appropriate base to neutralize the HCl byproduct. Using a solution of ammonia in an organic solvent (like methanol or dioxane) can sometimes be more effective than bubbling ammonia gas. If the reaction is still slow, a modest increase in temperature may be necessary, but this should be done cautiously to avoid decomposition of the sulfonyl chloride.
-
-
Q4: Can I use ammonium hydroxide instead of anhydrous ammonia?
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A4: While it might seem convenient, using ammonium hydroxide is generally not recommended. The presence of a large amount of water will lead to significant hydrolysis of the (4-Chlorophenyl)methanesulfonyl chloride, drastically reducing the yield of your desired sulfonamide.
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Experimental Protocols
Protocol 1: Synthesis of (4-Chlorophenyl)methanesulfonyl chloride from 4-Chlorobenzyl Chloride
This two-step protocol involves the conversion of 4-chlorobenzyl chloride to the corresponding sodium sulfite salt, followed by chlorination.
Step 1: Preparation of Sodium (4-chlorophenyl)methanesulfinate
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium sulfite (1.1 equivalents) in water.
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Add 4-chlorobenzyl chloride (1 equivalent) to the solution.
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Heat the mixture to reflux and stir vigorously for 4-6 hours.
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Monitor the reaction by TLC until the 4-chlorobenzyl chloride spot disappears.
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Cool the reaction mixture to room temperature. The sodium (4-chlorophenyl)methanesulfinate may precipitate. If not, the aqueous solution can be used directly in the next step.
Step 2: Conversion to (4-Chlorophenyl)methanesulfonyl chloride
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Cool the aqueous solution of sodium (4-chlorophenyl)methanesulfinate in an ice bath.
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Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
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The product, (4-Chlorophenyl)methanesulfonyl chloride, will separate as an oil or solid.
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Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
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Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonyl chloride. This product should be used immediately in the next step.
Protocol 2: Synthesis of this compound
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Dissolve the crude (4-Chlorophenyl)methanesulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M ammonia in methanol, 2 equivalents).
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield or impure product.
References
-
Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. [Link]
- Patents, Google. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
Chemistry Stack Exchange. Major product in chloro-sulfonation of toluene. [Link]
- Patents, Google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (4-Chlorophenyl)methanesulfonamide
Welcome to the Technical Support Center for the purification of (4-Chlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a highly pure product. My aim is to move beyond simple protocols and offer a deeper understanding of the "why" behind each step, drawing from established chemical principles and extensive laboratory experience.
Understanding Your Crude Product: A Word on Common Impurities
Effective purification begins with a clear understanding of the potential impurities in your crude this compound. The primary synthesis route involves the reaction of (4-Chlorophenyl)methanesulfonyl chloride with ammonia. Based on this, the following impurities are commonly encountered:
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Unreacted Starting Material: (4-Chlorophenyl)methanesulfonyl chloride.
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Hydrolysis Product: (4-Chlorophenyl)methanesulfonic acid, formed if moisture is present.
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Inorganic Salt: Ammonium chloride, a direct byproduct of the main reaction.
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Over-alkylation Product: Bis((4-chlorophenyl)methyl)amine, a potential secondary amine impurity.
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Impurities from Starting Material Synthesis: Contaminants from the preparation of (4-chlorophenyl)methanesulfonyl chloride, such as 4,4'-dichlorodiphenyl sulfone.[1]
This guide will provide strategies to effectively remove these specific impurities.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky solid. What is the likely cause and how can I handle it?
A1: A sticky or oily crude product often indicates the presence of unreacted starting material, (4-Chlorophenyl)methanesulfonyl chloride, or the hydrolysis product, (4-Chlorophenyl)methanesulfonic acid. These can depress the melting point of your product. Before attempting a full-scale purification, it's advisable to perform a simple wash.
-
Troubleshooting:
-
Aqueous Bicarbonate Wash: Suspend the crude product in a saturated solution of sodium bicarbonate. This will neutralize the acidic sulfonic acid, converting it to its more water-soluble sodium salt, and also hydrolyze any remaining sulfonyl chloride.
-
Procedure: Stir the crude solid in the bicarbonate solution for 30-60 minutes, then collect the solid by vacuum filtration and wash with cold, deionized water. This should yield a more manageable solid for subsequent purification.
-
Q2: I have a good yield, but my product has a noticeable color. How can I decolorize it?
A2: Colored impurities are common in organic synthesis. For sulfonamides, activated charcoal is a highly effective decolorizing agent.[2]
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Protocol: During recrystallization, after dissolving your crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (typically 1-2% of the solute mass). Swirl the flask and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be cautious not to add charcoal to a boiling solution as this can cause bumping.
Q3: My recrystallization isn't working; the product "oils out." What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of forming crystals.[2][3] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
In-Depth Purification Protocols and Troubleshooting
Recrystallization: The Workhorse of Purification
Recrystallization is often the most effective method for purifying solid this compound.[4][5] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Solvent Selection:
An ideal solvent should dissolve the sulfonamide well at elevated temperatures but poorly at room temperature.[6] Common choices for sulfonamides include ethanol, isopropanol, and ethanol/water or isopropanol/water mixtures.[4][7]
| Solvent System | Suitability for this compound | Key Considerations |
| 95% Ethanol | Good general-purpose solvent. | May have high solubility even at room temperature, potentially reducing yield. |
| Isopropanol | Often provides excellent crystal formation. | Similar to ethanol, balancing solubility is key. |
| Ethanol/Water | Highly effective for inducing crystallization. | The water acts as an anti-solvent. Careful control of the ratio is crucial to prevent oiling out. |
| Isopropanol/Water | Excellent choice, often giving high recovery of pure crystals.[7] | A 70% isopropanol solution is a good starting point.[2] |
Detailed Recrystallization Protocol (Ethanol/Water System):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a boil with stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and then with cold water to remove any residual inorganic salts.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| Low Yield | Too much solvent was used. | Concentrate the filtrate and cool again to recover more product. Optimize the solvent volume in subsequent attempts.[3][8] |
| Premature crystallization during hot filtration. | Use pre-heated glassware and work quickly.[2] | |
| No Crystals Form | The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration.[8] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2][9] | |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration.[9] |
Column Chromatography: For Difficult Separations
When recrystallization fails to remove closely related impurities, column chromatography is the preferred method.[5] For this compound, normal-phase chromatography using silica gel is typically effective.
Experimental Workflow:
Sources
- 1. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. georganics.sk [georganics.sk]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving the yield and purity of (4-Chlorophenyl)methanesulfonamide synthesis
Welcome to the technical support guide for the synthesis of (4-Chlorophenyl)methanesulfonamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, improve your yield and purity, and troubleshoot common issues. This guide is structured to address specific problems you may encounter during your experiments, explaining the causality behind each step to ensure your protocols are self-validating and robust.
Troubleshooting Guide
This section addresses the most common and critical challenges encountered during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yield is a frequent challenge, often stemming from issues with the starting materials or reaction conditions. The primary cause is typically related to the stability and reactivity of the key intermediate, (4-Chlorophenyl)methanesulfonyl chloride.
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride Intermediate: (4-Chlorophenyl)methanesulfonyl chloride is highly reactive and susceptible to moisture.[1] Water contamination will convert it into the corresponding and unreactive sulfonic acid, halting the desired reaction.
-
Solution: Implement rigorous anhydrous conditions. All glassware must be oven- or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
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Inadequate Base or Incorrect Stoichiometry: The reaction of the sulfonyl chloride with ammonia (or an amine source) generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this acid will protonate the amine, rendering it non-nucleophilic and stopping the reaction.
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Thermal Decomposition: While less common at standard reaction temperatures, some sulfonyl chlorides can be thermally unstable.
-
Solution: If you suspect decomposition due to localized heating during reagent addition, perform the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly. Monitor the reaction progress to determine the optimal temperature profile.[3]
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Table 1: Troubleshooting Summary for Low Yields
| Potential Cause | Underlying Issue | Recommended Solution |
| Moisture Contamination | Hydrolysis of (4-Chlorophenyl)methanesulfonyl chloride to sulfonic acid.[1] | Use oven-dried glassware, anhydrous solvents, and an inert (N₂ or Ar) atmosphere.[1] |
| Insufficient Base | Protonation of the amine by HCl byproduct, deactivating the nucleophile.[1] | Use ≥1.5 equivalents of a non-nucleophilic base (e.g., pyridine, triethylamine).[1] |
| Side Reactions | Formation of undesired byproducts consumes starting material. | Control stoichiometry carefully and consider protecting reactive functional groups.[1] |
| Reagent Degradation | The sulfonyl chloride starting material may have degraded upon storage. | It is not recommended to use old sulfonyl chlorides, as they hydrolyze over time.[1] |
Question 2: I'm observing an unexpected side product. How can I identify and prevent it?
Side product formation is a common purity issue. In sulfonamide synthesis, the most likely culprits are products of dimerization or reactions with impurities.
Potential Side Products & Prevention:
-
Bis-sulfonated Product: If using a primary amine with two N-H bonds, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups attach to the same nitrogen atom. This consumes two equivalents of your sulfonyl chloride for every one equivalent of the undesired product.[1]
-
Prevention: Carefully control the stoichiometry. Use a slight excess of the amine (around 1.1-1.2 equivalents) to favor the formation of the monosulfonated product and ensure the complete consumption of the more valuable sulfonyl chloride.[1]
-
-
4,4'-Dichlorodiphenyl Sulfone: This impurity can arise during the synthesis of the (4-chlorophenyl)methanesulfonyl chloride precursor, particularly if harsh conditions are used, such as in Friedel-Crafts reactions involving chlorobenzene and a sulfonating agent.[4]
-
Prevention: Ensure the purity of your (4-Chlorophenyl)methanesulfonyl chloride starting material. If you are synthesizing it yourself, use milder conditions and purify the intermediate before proceeding to the sulfonamide formation step.
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Question 3: My final product is an amorphous powder or an oil, not a crystalline solid. How can I induce crystallization?
Sulfonamides are typically crystalline solids due to the rigid nature of the functional group.[2] The failure to obtain a crystalline product, a phenomenon known as "oiling out," is almost always a sign of significant impurities or improper crystallization technique.[5]
Causes & Solutions:
-
High Impurity Levels: Impurities disrupt the crystal lattice formation, preventing the ordered packing of molecules required for crystallization.[5]
-
Solution: Before attempting recrystallization, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.[5]
-
-
Incorrect Solvent System: The choice of solvent is critical. If the compound's melting point is lower than the boiling point of the solvent used for recrystallization, it may separate as a liquid ("oil") upon cooling.[5]
-
Solution: Choose a solvent system where the product is highly soluble at high temperatures but sparingly soluble at low temperatures. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[5] If oiling out occurs, reheat the solution to re-dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow it to cool much more slowly.[5]
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, often leading to an amorphous precipitate or oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a wood block or paper towels. Do not disturb the flask. Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal recovery.[6]
-
Diagram 1: Troubleshooting Workflow for Crystallization Issues This diagram outlines a logical workflow for addressing common crystallization problems.
Caption: A logical workflow for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
This section provides answers to general, yet crucial, questions regarding the synthesis of this compound.
Question 1: What is the standard synthetic route for this compound?
The most common and classic laboratory approach involves a two-step process starting from 4-chlorobenzyl chloride.[2]
-
Step 1: Synthesis of the Sulfonyl Chloride Intermediate. (4-Chlorophenyl)methanesulfonyl chloride is typically prepared from a precursor like 4-chlorobenzyl chloride.[7][8] This can involve reactions such as oxidative chlorination of a corresponding thiol or reaction with a sulfite followed by chlorination.
-
Step 2: Sulfonamide Formation. The prepared (4-Chlorophenyl)methanesulfonyl chloride is then reacted with an amine source, most commonly ammonia, in the presence of a base like pyridine to yield the final this compound product.[2]
Diagram 2: General Synthesis Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (4-Chlorophenyl)methanesulfonyl chloride | 6966-45-6 | Benchchem [benchchem.com]
- 8. 4-Chlorobenzylsulfonyl chloride 97 6966-45-6 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Sulfonamides from Sulfonyl Chlorides
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields encountered during the synthesis of sulfonamides from sulfonyl chlorides and amines. Here, we address common challenges with scientifically grounded explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonamide yield is unexpectedly low. What are the most common culprits?
Low yields in sulfonamide synthesis can often be traced back to a few key issues. The primary suspects are the hydrolysis of the highly reactive sulfonyl chloride starting material, suboptimal reaction conditions including the choice of base and solvent, and the occurrence of side reactions that consume your starting materials.[1][2]
Troubleshooting Workflow for Low Yields
Below is a systematic approach to diagnosing the cause of low yields in your sulfonamide synthesis.
Caption: The mechanism of sulfonyl chloride hydrolysis.
Q3: What is the role of the base in this reaction, and how do I choose the right one?
The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). [3]The primary role of the base is to neutralize this HCl. [2]If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. [2]
-
Choosing a Base:
-
Non-Nucleophilic Organic Bases: Pyridine and triethylamine (TEA) are commonly used. [1][4]These bases are nucleophilic enough to scavenge the proton from HCl but are generally not nucleophilic enough to compete with the primary or secondary amine in attacking the sulfonyl chloride. Pyridine is often a good choice. [3][4] * Inorganic Bases: While aqueous bases like sodium hydroxide can be used under certain conditions (Schotten-Baumann conditions), they increase the risk of hydrolyzing the sulfonyl chloride. [1]For most lab-scale syntheses, an organic base in an anhydrous organic solvent is preferred. [1] Data on Base and Solvent Effects on Yield
-
The choice of base and solvent can significantly impact the yield of the sulfonamide. Below is a summary of how these factors can affect the synthesis of N-benzyl-4-toluenesulfonamide.
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 88 |
| Data adapted from BenchChem Technical Support literature.[4] |
Q4: I'm using a primary amine and I'm seeing an unexpected, less polar side product. What could it be?
When using a primary amine (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, R-N(SO₂R')₂. [1]This occurs when the initially formed sulfonamide, which still has an acidic N-H proton, is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride. [1] * Protecting Groups: For complex molecules or when bis-sulfonylation is a persistent issue, consider using a protecting group on the amine that can be removed in a subsequent step. [1] * Slow Addition: Adding the sulfonyl chloride slowly to the solution of the amine and base can help to maintain a low concentration of the electrophile, favoring the desired monosulfonylation.
-
Side Reaction: Bis-sulfonylation of Primary Amines
Caption: The two-step process leading to the bis-sulfonated side product.
Q5: My amine is sterically hindered or has low nucleophilicity. How can I improve my yield?
Sterically hindered amines or electron-poor (less nucleophilic) amines, such as anilines, can react slowly, leading to incomplete reactions and low yields. [5]
-
Optimization Strategies:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance or low nucleophilicity. [5] * Prolonged Reaction Times: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring progress by TLC or LC-MS. [5] * Stronger Base: For particularly unreactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary to facilitate the reaction. [6] * Alternative Catalysis: For very challenging couplings, consider transition-metal-catalyzed methods, for example, using palladium or copper catalysts. [5]
-
Q6: I'm struggling to purify my sulfonamide product. What are some effective strategies?
Sulfonamides are often crystalline solids, but purification can be challenging due to the presence of unreacted starting materials or side products. [3][5]
-
Purification Techniques:
-
Aqueous Workup: A standard aqueous workup is crucial for removing many impurities.
-
Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate and remove any remaining amine base (like pyridine or triethylamine) into the aqueous layer. [4] * Basic Wash: A wash with a saturated sodium bicarbonate solution will deprotonate and remove the acidic sulfonic acid byproduct (from hydrolysis of the sulfonyl chloride). [4] * Recrystallization: This is an effective method for purifying crystalline sulfonamides. [4]Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common and effective purification method. [4]
-
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.
Materials:
-
Amine (1.1 eq)
-
Sulfonyl chloride (1.0 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice bath, separatory funnel
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.
-
Add the anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. [1]8. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Wikipedia. Sulfonamide. [Link]
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
ResearchGate. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]
-
Royal Society of Chemistry. Synthesis of Sulfonamides. [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]
-
National Institutes of Health. Preparation of sulfonamides from N-silylamines. [Link]
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
-
Frontier Research Publication. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
-
YouTube. Synthesis of Sulphanilamide. [Link]
-
National Institutes of Health. Modular Two-Step Route to Sulfondiimidamides. [Link]
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
-
ResearchGate. Condition optimizations of sulfonamide formation using piperidine... [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ACS Publications. Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Link]
-
Reddit. Synthesis of an Sulfonamide, why is this step neccessary? [Link]
-
ResearchGate. Proposed mechanism of sulfonimidamide formation. [Link]
-
RSC Publishing. Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. [Link]
-
YouTube. Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Organic Chemistry Portal. Sulfonimidamide synthesis by amination. [Link]
-
National Institutes of Health. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]
-
MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
Wikipedia. Self-condensation. [Link]
-
National Institutes of Health. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
Sources
Impact of solvent and temperature on (4-Chlorophenyl)methanesulfonamide reaction outcomes
A-Level: Senior Application Scientist
Welcome to the technical support center for reactions involving (4-Chlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the impact of solvent and temperature on the outcomes of reactions with this compound, providing in-depth explanations and actionable troubleshooting advice.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what are the key considerations?
The most common synthesis route for this compound involves the reaction of (4-Chlorophenyl)methanesulfonyl chloride with ammonia. The core challenge in this synthesis is to optimize the reaction conditions to maximize yield and purity while minimizing the formation of byproducts. Key parameters to control are the choice of solvent, reaction temperature, and the method of ammonia introduction (e.g., aqueous ammonia, ammonia gas, or an ammonium salt).
Q2: How does the choice of solvent affect the yield and purity of this compound?
The solvent plays a critical role in the reaction by influencing the solubility of reactants, the reaction rate, and the stability of intermediates and products.[1]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are often favored as they can effectively dissolve both the sulfonyl chloride and ammonia. Acetonitrile, in particular, has been shown to provide good yields.[2] The use of polar aprotic solvents can facilitate the nucleophilic attack of ammonia on the sulfonyl chloride.
-
Polar Protic Solvents (e.g., Water, Ethanol): While ammonia is highly soluble in these solvents, the sulfonyl chloride precursor may have limited solubility. More importantly, these solvents can compete with ammonia as nucleophiles, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a significant byproduct.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of both reactants, especially the ammonia source, is typically low in nonpolar solvents, leading to slow and incomplete reactions.
A study on a similar sulfonamide synthesis found that acetonitrile afforded the best results in terms of chemical yield compared to dichloromethane and acetone.[2] The interplay between reactant solubility and solvent polarity is crucial for optimizing the reaction environment.[3]
Q3: What is the optimal temperature range for the synthesis of this compound, and what happens at suboptimal temperatures?
The reaction temperature directly impacts the reaction rate and the formation of byproducts.
-
Low Temperatures (0-10 °C): Conducting the reaction at lower temperatures can help to control the exothermic nature of the reaction and minimize the formation of side products.[2] However, the reaction rate will be slower, potentially requiring longer reaction times for complete conversion.[2] Low-temperature conditions are often employed in regioselective sulfamoylation to enhance selectivity.[4]
-
Room Temperature (20-25 °C): This is often a good starting point for optimization, balancing reaction rate and selectivity.[2]
-
Elevated Temperatures (>40 °C): While higher temperatures increase the reaction rate, they can also promote the formation of undesirable byproducts through degradation or side reactions.[2] For many sulfonamides, thermal stability can be a concern at elevated temperatures.[5]
One study noted that for a model reaction, the highest yield was achieved at room temperature, while the reaction was sluggish at 10°C and produced side products at 40°C or higher.[2]
Q4: What are the common byproducts in the synthesis of this compound and how can they be minimized?
The primary byproduct of concern is (4-Chlorophenyl)methanesulfonic acid, formed from the hydrolysis of the starting material, (4-Chlorophenyl)methanesulfonyl chloride. This is particularly problematic when using protic solvents like water. The formation of ammonium chloride (NH₄Cl) is an unavoidable byproduct of the reaction between the sulfonyl chloride and ammonia, where the released HCl is neutralized by excess ammonia.[6]
Minimization Strategies:
-
Use of Aprotic Solvents: Employing solvents like acetonitrile minimizes the presence of water and other protic species that can lead to hydrolysis.
-
Anhydrous Conditions: Ensuring all reactants and the reaction setup are dry can significantly reduce hydrolysis.
-
Temperature Control: Maintaining a controlled, lower temperature can suppress side reactions.[2]
-
Use of a Non-nucleophilic Base: In some cases, a non-nucleophilic organic base like triethylamine or pyridine can be used as an acid scavenger to neutralize the HCl produced, although care must be taken as these can sometimes lead to other side reactions.[2]
II. Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Action | Detailed Explanation |
| Incomplete Reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If starting material persists, consider extending the reaction time or cautiously increasing the temperature. | The reaction may be kinetically slow under the chosen conditions. A systematic increase in temperature can enhance the rate, but this should be done incrementally to avoid byproduct formation. |
| Poor Solubility of Reactants | - Select a solvent that provides good solubility for both (4-Chlorophenyl)methanesulfonyl chloride and the ammonia source.- Consider using a co-solvent system. | Poor solubility leads to a heterogeneous reaction mixture and a slow reaction rate. For example, while (4-Chlorophenyl)methanesulfonyl chloride is soluble in many organic solvents, the ammonia source might not be. |
| Hydrolysis of Starting Material | - Ensure the use of anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | (4-Chlorophenyl)methanesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water, which will convert it to the unreactive sulfonic acid. |
| Degradation of Product | - Avoid excessive heating.- Analyze the crude reaction mixture for degradation products. | Sulfonamides can degrade at high temperatures.[5] If the reaction is run at too high a temperature, the desired product may be decomposing as it is formed. |
Problem 2: Product is Contaminated with Impurities
| Possible Cause | Recommended Action | Detailed Explanation |
| Formation of (4-Chlorophenyl)methanesulfonic acid | - Minimize water in the reaction.- Use an aprotic solvent.- Purify the final product by recrystallization or column chromatography. | This byproduct arises from the hydrolysis of the sulfonyl chloride starting material. Its presence indicates that the reaction conditions were not sufficiently anhydrous. |
| Presence of Ammonium Chloride | - After the reaction, quench with water and extract the product into an organic solvent.- Wash the organic layer with water to remove the salt. | Ammonium chloride is a salt byproduct that is soluble in water but generally insoluble in many organic solvents.[7] An aqueous workup is effective for its removal. |
| Formation of Other Byproducts | - Optimize the reaction temperature; lower temperatures often improve selectivity.- Consider using a different base if an organic base was employed. | High temperatures can lead to various side reactions.[2] Some organic bases can also participate in the reaction, leading to unexpected byproducts. |
Visualizing the Impact of Solvent and Temperature
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
III. Experimental Protocols
Protocol 1: Synthesis of this compound in Acetonitrile
This protocol is optimized for high yield and purity by utilizing an aprotic solvent and controlled temperature.
Materials:
-
(4-Chlorophenyl)methanesulfonyl chloride
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol, or bubbled as a gas)
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and an inlet for ammonia.
-
Dissolve (4-Chlorophenyl)methanesulfonyl chloride in anhydrous acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the ammonia solution dropwise or bubble ammonia gas through the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analysis of Reaction Byproducts by LC-MS
This protocol allows for the identification of the desired product and common byproducts.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
-
C18 reverse-phase column
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto the LC-MS system.
-
Run a gradient elution method, for example, starting with a high percentage of water and increasing the percentage of acetonitrile over time.
-
Monitor the elution of compounds using both UV detection and mass spectrometry.
-
Identify the desired product, this compound, and the potential byproduct, (4-Chlorophenyl)methanesulfonic acid, by their respective mass-to-charge ratios.
IV. Data Summary
The following table summarizes the expected impact of solvent and temperature on the reaction outcomes.
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Rationale |
| Solvent | Polar Aprotic (e.g., Acetonitrile) | High | High | Good solubility of reactants, minimizes hydrolysis.[2] |
| Polar Protic (e.g., Water, Ethanol) | Low to Moderate | Low | Competes as a nucleophile, leading to hydrolysis of the sulfonyl chloride. | |
| Nonpolar (e.g., Toluene) | Low | Moderate | Poor solubility of ammonia source, leading to a slow and incomplete reaction. | |
| Temperature | Low (0-10 °C) | Moderate (may require longer time) | High | Minimizes side reactions and degradation.[2][4] |
| Room Temperature (20-25 °C) | High | High | Good balance between reaction rate and selectivity.[2] | |
| Elevated (>40 °C) | Variable (may decrease due to degradation) | Low | Increased rate of side reactions and potential for product degradation.[2] |
Visualizing Reaction Pathways
The following diagram illustrates the main reaction pathway and a common side reaction.
Caption: Main and side reaction pathways in the synthesis.
V. References
-
Khan, M. S., & Siddiqui, Z. N. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9215-9227. [Link]
-
Chemcasts. (n.d.). (4-Chlorophenyl)methanesulfonyl chloride Properties vs Temperature. Retrieved from [Link]
-
NileRed. (2013). Ammonium Chloride HCl + NH3 = NH4Cl. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvents and temperature for synthesis of 4a. Retrieved from [Link]
-
Bozkurt, E., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Turkish Journal of Chemistry, 41, 282-288. [Link]
-
ResearchGate. (n.d.). Solubilities of Ammonia and Ammonium Chloride in Ammoniated and Nonammoniated Methanol and Ethylene Glycol between 298 K and 353 K. Retrieved from [Link]
-
Francke, R., & Little, R. D. (2014). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. The Journal of Organic Chemistry, 79(17), 8443–8448. [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Journal of the American Chemical Society, 128(43), 14054–14055. [Link]
-
Miller, D. C., et al. (2015). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry, 13(18), 5279-5284. [Link]
-
Google Patents. (n.d.). Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine. Retrieved from
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1012. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1057-1067. [Link]
-
Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. Retrieved from [Link]
-
Iyer, M. R., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460-465. [Link]
-
University of Bari Aldo Moro. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Retrieved from [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Retrieved from
-
JULABO GmbH. (n.d.). Temperature Control in the Chemical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Retrieved from [Link]
-
ACS Publications. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Retrieved from [Link]
-
PubMed. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Georganics. (n.d.). (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
Solubility of Things. (n.d.). (4-chlorophenyl) 4-chlorobenzenesulfonate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OAR@UM: Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases [um.edu.mt]
- 5. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Minimizing Byproduct Formation in Friedel-Crafts Reactions
Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful C-C bond-forming reactions. Here, we move beyond textbook examples to provide in-depth, field-proven insights into controlling reaction pathways and minimizing the formation of unwanted byproducts. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-yield, clean reactions.
Section 1: Troubleshooting Guides
This section addresses specific issues encountered during Friedel-Crafts reactions in a practical question-and-answer format.
Issue 1: Polyalkylation in Friedel-Crafts Alkylation
Question: I'm attempting a mono-alkylation of benzene, but I'm observing significant amounts of di- and tri-substituted products. Why is this happening, and how can I favor mono-substitution?
Causality & Explanation: This common issue, known as polyalkylation, arises from the activating nature of the alkyl group introduced onto the aromatic ring. The initial alkyl substituent is an electron-donating group, which makes the mono-alkylated product more nucleophilic and thus more reactive than the starting aromatic compound.[1] This increased reactivity makes it susceptible to further electrophilic attack, leading to multiple alkylations.
Troubleshooting & Optimization Strategies:
-
Utilize a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the initial aromatic compound relative to the alkylating agent, you statistically favor the electrophile reacting with the starting material rather than the more reactive mono-alkylated product.
-
Control Reaction Temperature: Lowering the reaction temperature can help to decrease the rate of subsequent alkylations. Many Friedel-Crafts alkylations are initially performed at low temperatures (e.g., 0°C) to manage the exothermic nature of the reaction and can be a key parameter in controlling selectivity.[2]
-
Select a Less Active Catalyst: While a highly active catalyst can increase the overall reaction rate, it may also promote polyalkylation. Experimenting with milder Lewis acids can sometimes provide a better balance between reactivity and selectivity.
-
The Acylation-Reduction Approach (Recommended): The most robust method to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone to the desired alkyl group. The acyl group is deactivating, which prevents further substitution.[1][3]
Workflow for Minimizing Polyalkylation
Caption: Decision workflow for addressing polyalkylation.
Issue 2: Carbocation Rearrangement in Friedel-Crafts Alkylation
Question: The product from my Friedel-Crafts alkylation has a different alkyl structure than my starting alkyl halide. What caused this rearrangement?
Causality & Explanation: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[4] If the initially formed carbocation can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation) via a hydride or alkyl shift, this rearrangement will occur before the aromatic ring is alkylated. This is a fundamental limitation of any reaction involving carbocation intermediates.[3]
Troubleshooting & Optimization Strategies:
-
Choose Alkylating Agents that Form Stable Carbocations: The reaction is most reliable for tertiary alkylating agents, some secondary alkylating agents where rearrangement is degenerate, or agents that yield stabilized carbocations (like benzylic or allylic ones).[1]
-
Low-Temperature Conditions: Running the reaction at very low temperatures can sometimes favor the kinetically controlled, non-rearranged product.[2] However, this is not always effective.
-
The Acylation-Reduction Approach (Definitive Solution): The most effective way to prevent carbocation rearrangements is to use Friedel-Crafts acylation followed by reduction. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[1][3] This two-step sequence allows for the synthesis of straight-chain alkylbenzenes that are inaccessible through direct alkylation.
Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction
This protocol demonstrates the "Great Friedel-Crafts Workaround" to synthesize n-propylbenzene, avoiding the formation of isopropylbenzene.[5]
Part A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler).
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition: Cool the flask in an ice bath. Add benzene (1.0 eq) to the dropping funnel. Slowly add propanoyl chloride (1.0 eq) to the stirred suspension of AlCl₃.
-
Reaction: After the addition of propanoyl chloride, add benzene dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain propiophenone.
Part B: Clemmensen Reduction of Propiophenone
-
Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid.
-
Reaction: Add the propiophenone obtained from Part A to the flask. Heat the mixture to reflux for 4-6 hours. Additional portions of concentrated HCl may be needed during the reflux period.
-
Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or toluene). Combine the organic layers, wash with water and sodium bicarbonate solution, dry over an anhydrous salt, and remove the solvent. Purify the resulting n-propylbenzene by distillation.
Issue 3: Low or No Yield in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation is not working or giving a very low yield. What are the likely causes?
Causality & Explanation: Several factors can lead to low yields in Friedel-Crafts acylation:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivates it towards electrophilic substitution.[3]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Contamination with water will deactivate it.
-
Insufficient Catalyst: Unlike Friedel-Crafts alkylation, acylation often requires stoichiometric amounts of the Lewis acid because the ketone product forms a complex with the catalyst, rendering it inactive.[6]
-
Substrate Reactivity: Aromatic compounds less reactive than mono-halobenzenes are generally not suitable for Friedel-Crafts acylation.[1] Similarly, aryl amines are problematic as they form unreactive complexes with the Lewis acid.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which Lewis acid is best for my Friedel-Crafts reaction?
A1: The choice of Lewis acid depends on the reactivity of your aromatic substrate and alkylating/acylating agent. Aluminum chloride (AlCl₃) is a very common and strong Lewis acid.[7] For more reactive substrates, a milder Lewis acid like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might be sufficient and can help to minimize side reactions.[8]
| Lewis Acid | Relative Activity | Common Applications | Considerations |
| AlCl₃ | Very High | General purpose, for less reactive aromatics | Can promote side reactions, highly hygroscopic |
| FeCl₃ | High | Alkylations and acylations | Less reactive than AlCl₃, can be a good alternative |
| BF₃ | Moderate | Often used with alcohols and ethers | Gaseous, requires special handling |
| ZnCl₂ | Mild | For highly activated aromatic rings | Generally lower yields than with stronger Lewis acids |
| Zeolites | Variable | Green chemistry alternative, shape-selective | Can offer high selectivity and reusability[8][9][10][11][12] |
Q2: How does solvent choice impact my Friedel-Crafts reaction?
A2: The solvent can significantly influence the regioselectivity and rate of the reaction. In the acetylation of naphthalene, for example, non-polar solvents like carbon disulfide favor the formation of the kinetic product (1-acetylnaphthalene), while polar solvents like nitrobenzene allow for equilibration to the more stable thermodynamic product (2-acetylnaphthalene).[13]
Q3: Are there "greener" alternatives to traditional Lewis acids and halogenated solvents?
A3: Yes, the field is moving towards more environmentally benign methods. Solid acid catalysts, such as zeolites, are a promising alternative to traditional Lewis acids as they are often reusable and can be highly selective.[9][10][11][12][14] Ionic liquids are also being explored as recyclable solvents and catalysts for Friedel-Crafts acylations.[15]
Catalyst Selection Logic
Caption: Logic for selecting an appropriate Friedel-Crafts catalyst.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from [Link]
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Digital Commons@ETSU. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
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Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Retrieved from [Link]
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ResearchGate. (2025, August 7). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Retrieved from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
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ACS Publications. (n.d.). Notes: Clemmensen Reduction of Acetophenone. The Journal of Organic Chemistry. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
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Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
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Semantic Scholar. (2006, June 6). Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Retrieved from [Link]
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ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]
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Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]
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PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
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ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
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Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
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RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]
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RSC Publishing. (2021, July 13). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Retrieved from [Link]
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Yale Chemistry. (2016, October 12). Redox Reactions: Wolff - Kishner Type. Retrieved from [Link]
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ACS Publications. (n.d.). Aromatic substitution. XXVII. Friedel-Crafts benzylation of toluene and benzene with substituted benzyl chlorides. Substituent effects in the electrophilic substituting agent affecting the nature of the transition state as reflected by substrate and positional selectivity. Journal of the American Chemical Society. Retrieved from [Link]
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Unacademy. (n.d.). Clemmensen reduction. Retrieved from [Link]
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ResearchGate. (2015, April 14). Iron-exchanged zeolite as effective catalysts for Friedel–Crafts alkylation with alkyl halides. Retrieved from [Link]
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PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
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Chemwonders. (2023, March 27). Clemmensen reduction | Named Organic Reactions | Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in the Scale-up of Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning sulfonamide synthesis from the laboratory bench to pilot plant and beyond. Here, we address common challenges with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on not just what to do, but why specific experimental choices are critical for a successful, safe, and scalable process.
Section 1: Troubleshooting Guide - Common Scale-Up Issues
This section delves into specific problems encountered during the scale-up of sulfonamide synthesis, offering potential causes and actionable solutions.
Question 1: We are observing a significant drop in yield upon scaling up our sulfonamide synthesis. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield is one of the most frequent challenges in scaling up chemical reactions. In sulfonamide synthesis, several factors can contribute to this issue, often exacerbated by the change in scale.
Potential Causes & Solutions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, leading to the formation of the unreactive sulfonic acid.[1] On a larger scale, longer reaction and work-up times can increase the opportunity for hydrolysis.
-
Inadequate Mixing and Mass Transfer: Achieving homogeneous mixing is more complex in large reactors, which can lead to localized concentration gradients and "hot spots," affecting reaction rates and promoting side reactions.[2]
-
Solution: Optimize the agitation speed and impeller design for the specific reactor geometry and reaction volume. For heterogeneous mixtures, consider using a phase-transfer catalyst to improve interfacial contact.
-
-
Poor Temperature Control: The formation of sulfonyl chlorides and their subsequent reaction with amines are often exothermic.[3][4] Inadequate heat dissipation on a larger scale can lead to thermal runaway, decomposition of reactants or products, and an increase in side reactions.[2][3]
-
Suboptimal Base or Solvent Selection: The choice of base is critical to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[1] The solvent must be inert and capable of dissolving the reactants.[1]
-
Side Reactions: The formation of bis-sulfonated products with primary amines can reduce the yield of the desired monosulfonamide.[1]
Question 2: Our scaled-up batch has a significantly different and higher impurity profile compared to the lab-scale synthesis. How do we identify and control these impurities?
Answer: Changes in impurity profiles during scale-up are common and can arise from longer reaction times, temperature variations, and differences in raw material grades.[2]
Common Impurities and Control Strategies:
| Impurity Type | Potential Source | Control Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, insufficient reaction time, or improper stoichiometry.[2] | Monitor reaction progress using in-process controls (e.g., HPLC, TLC).[1][2] Optimize mixing and reaction time for the larger scale. |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride starting material.[1] | Maintain strictly anhydrous conditions and an inert atmosphere.[1] |
| Bis-sulfonated Product | Reaction of a primary amine with two equivalents of sulfonyl chloride.[1] | Use a slight excess of the amine or a protecting group strategy.[1] |
| Products of Thermal Degradation | Poor temperature control leading to decomposition of starting materials or the final product. | Ensure precise temperature control of the reactor and avoid localized overheating.[2] |
| Impurities from Raw Materials | Variations in the quality and purity of starting materials and solvents.[2] | Qualify vendors and establish strict specifications for all raw materials. Analyze incoming materials for known problematic impurities. |
Analytical Workflow for Impurity Profiling:
Caption: A stepwise workflow for the safe handling of sulfonyl chlorides during synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the base in sulfonamide synthesis, and can I use an aqueous base like sodium hydroxide?
A1: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). The base is added to neutralize this acid. If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. [1]While an aqueous base like NaOH can be used in some cases (under Schotten-Baumann conditions), it significantly increases the risk of hydrolyzing the highly water-sensitive sulfonyl chloride, which would lower your yield. For most scale-up syntheses, an organic, non-nucleophilic base such as triethylamine or pyridine in an anhydrous organic solvent is the preferred choice. [1] Q2: My sulfonyl chloride is several months old. Is it still usable?
A2: It is not recommended to use old sulfonyl chlorides, especially if they have not been stored under strictly anhydrous conditions. Over time, they can hydrolyze due to exposure to atmospheric moisture, which reduces the concentration of the active reagent and will lead to lower yields. [1]It is always best to use a fresh or properly stored sulfonyl chloride for optimal and reproducible results.
Q3: How can I monitor the progress of my sulfonamide synthesis at scale?
A3: In-process monitoring is crucial for a successful scale-up. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting amine and the appearance of the sulfonamide product. [1][5]For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. [2]Regular sampling and analysis will allow you to determine the optimal reaction time and ensure the reaction has gone to completion before proceeding with the work-up.
Q4: For sulfonamides intended for therapeutic use, are there any specific safety concerns to be aware of?
A4: Yes, for sulfonamides intended for pharmaceutical applications, a key concern is the potential for crystalluria, where the drug precipitates in the kidneys. [2]This risk can be minimized by controlling the particle size of the final product and ensuring adequate hydration during administration. [2]Additionally, some individuals have hypersensitivity reactions to sulfa drugs, which can range from skin rashes to more severe conditions. [6]
References
- common issues in sulfonamide synthesis and solutions - Benchchem.
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
- ICSC 0198 - SULPHURYL CHLORIDE - Intern
- sulphuryl chloride - Sdfine.
- Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides - Benchchem.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
- A Continuous Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - ResearchG
Sources
Analytical method development for impurity profiling of (4-Chlorophenyl)methanesulfonamide
Welcome to the technical support center for the analytical method development and impurity profiling of (4-Chlorophenyl)methanesulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the development of robust analytical methods for this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful impurity profiling program.
Q1: What are the primary sources of impurities for this compound and why is it important to identify them?
A1: Impurities in any active pharmaceutical ingredient (API) like this compound can originate from several stages of its lifecycle. Understanding these sources is the first step in developing a targeted analytical method.
-
Organic Impurities: These are the most common and structurally similar to the API. They can be starting materials, by-products from unintended side reactions, intermediates that were not fully consumed, degradation products formed during manufacturing or storage, and residual reagents or catalysts.[1][2] For sulfonamide synthesis, common byproducts can include unreacted amines or sulfonyl chlorides, hydrolysis products of sulfonyl chlorides, and potential polymeric materials if reaction conditions are not carefully controlled.[3]
-
Inorganic Impurities: These stem from the manufacturing process and include reagents, catalysts, and inorganic salts.[1][2]
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final API.[4][5]
Identifying and controlling these impurities is a critical regulatory requirement mandated by agencies like the FDA and EMA, following guidelines from the International Council for Harmonisation (ICH).[1][4][6] Impurities can impact the safety and efficacy of the final drug product, making their characterization non-negotiable.[1]
Q2: What are the regulatory thresholds I need to be aware of for reporting, identification, and qualification of impurities?
A2: The ICH Q3A(R2) guideline provides a clear framework for this.[5][6] The thresholds are based on the maximum daily dose (MDD) of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2).[5] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[5]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[5]
Q3: Why is a forced degradation study necessary, and what conditions should I use?
A3: Forced degradation (or stress testing) is a cornerstone of method development. Its primary purpose is to demonstrate the specificity and stability-indicating nature of your analytical method.[7][8][9] By intentionally degrading the this compound sample, you generate its likely degradation products. A stability-indicating method must be able to resolve these degradation peaks from the main API peak and from each other.
The ICH Q1A(R2) guideline suggests the following stress conditions:[7][10]
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C
-
Oxidation: e.g., 3-30% H₂O₂ at room temperature
-
Thermal: e.g., 80-100°C (dry heat)
-
Photolytic: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[7][9]
The goal is to achieve a target degradation of 5-20%.[10] This range is sufficient to produce and detect degradation products without destroying the molecule to the point where the degradation pathways become irrelevant.[10]
Section 2: Troubleshooting Guide for HPLC Method Development
This section provides practical solutions to specific problems you may encounter during your experiments.
Q4: My main API peak is tailing. What are the likely causes and how do I fix it?
A4: Peak tailing is one of the most common chromatographic problems, often leading to poor resolution and inaccurate integration. The cause can usually be traced to either chemical interactions or physical issues within the HPLC system.
Causality: For a sulfonamide like this compound, which contains a weakly acidic N-H proton, peak tailing in reversed-phase HPLC is frequently caused by secondary interactions with exposed, acidic silanol groups (Si-OH) on the silica-based column packing.[11] Basic analytes are particularly prone to this issue.[11]
Troubleshooting Decision Tree:
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- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Sulfonamide Antibiotics: Profiling (4-Chlorophenyl)methanesulfonamide Against Established Therapeutics
This guide provides an in-depth comparative analysis of (4-Chlorophenyl)methanesulfonamide alongside clinically significant sulfonamides: Sulfamethoxazole, Sulfadiazine, and Sulfacetamide. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of chemical properties, mechanisms of action, and performance supported by experimental data and protocols.
Introduction: The Enduring Legacy of Sulfonamides
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, marking a pivotal moment in medicine.[1] Their core mechanism, the inhibition of folate synthesis, remains a cornerstone of antibacterial therapy.[2][3] While newer antibiotic classes have emerged, the versatility of the sulfonamide scaffold continues to inspire the development of new therapeutic agents.[4][5]
This guide focuses on this compound, a lesser-studied derivative, and contrasts it with three widely used sulfonamides to illuminate the structure-activity relationships (SAR) that govern efficacy, pharmacokinetics, and clinical application.
-
Sulfamethoxazole: A workhorse antibiotic, often combined with trimethoprim for synergistic activity against a broad spectrum of pathogens.[6][7][8]
-
Sulfadiazine: Valued for its use in treating a range of infections, including urinary tract infections and toxoplasmosis.[9][10][11][12]
-
Sulfacetamide: Primarily utilized in topical formulations for ophthalmic and dermatological infections due to its favorable local activity and solubility profile.[13][14][15]
By examining these compounds in parallel, we can better appreciate the subtle molecular modifications that dictate therapeutic utility.
Structural and Physicochemical Comparison
The fundamental structure of an antibacterial sulfonamide includes a sulfonyl group attached to a benzene ring, which in turn has an amino group at the para-position. This p-aminobenzenesulfonamide core is the essential pharmacophore that mimics para-aminobenzoic acid (PABA). Variations in the substituent on the sulfonamide nitrogen (R-group) dramatically alter the compound's physicochemical properties and, consequently, its biological behavior.
| Property | This compound | Sulfamethoxazole | Sulfadiazine | Sulfacetamide |
| Structure | ||||
| IUPAC Name | N-(4-chlorophenyl)methanesulfonamide | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide | N-[(4-aminophenyl)sulfonyl]acetamide |
| Formula | C₇H₈ClNO₂S[16] | C₁₀H₁₁N₃O₃S | C₁₀H₁₀N₄O₂S | C₈H₁₀N₂O₃S[14] |
| Molar Mass | 205.66 g/mol [17] | 253.28 g/mol | 250.28 g/mol | 214.24 g/mol [14] |
| logP (calc.) | 1.72[17] | 0.89 | 0.13 | -0.07 |
The key distinction in this compound is the methanesulfonamide core rather than the classic benzenesulfonamide structure. This modification, along with the 4-chloro substitution, significantly increases its predicted lipophilicity (logP), which can have profound effects on its absorption, distribution, and potential for non-target interactions.
Mechanism of Action: Targeting Folate Synthesis
The antibacterial action of sulfonamides is a classic example of competitive inhibition.[1] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2][6] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[18][19]
Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[3][19] By binding to the enzyme's active site, they prevent the formation of dihydropteroate, thereby halting the entire folate synthesis pathway. This deprives the bacterial cell of essential folate cofactors required for the synthesis of nucleotides (for DNA and RNA) and certain amino acids, leading to a bacteriostatic effect where growth and replication are inhibited.[3][5][6]
Comparative In-Vitro Efficacy: Determining Antibacterial Potency
The standard metric for quantifying the in-vitro potency of an antibiotic is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism.[20] Below is a detailed protocol for determining MIC values using the broth microdilution method, a cornerstone of antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system for assessing antibacterial potency, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI).
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of PABA and thymidine, which could otherwise interfere with the sulfonamide's mechanism of action.[21]
-
Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted. This ensures that a consistent and reproducible number of bacteria are challenged by the antibiotic, making inter- and intra-lab results comparable.[21]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value across a clinically relevant range.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test sulfonamide in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Plate Preparation: Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.
-
Drug Dilution: Add 100 µL of the working drug solution (e.g., 256 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) drug-free.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.[22]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide at which there is no visible turbidity (growth).
Comparative MIC Data
The following table summarizes typical MIC₅₀ values (the concentration required to inhibit 50% of isolates) for the comparator sulfonamides against common pathogens. Data for this compound is not widely published and would be determined using the protocol above.
| Organism | Sulfamethoxazole (µg/mL) | Sulfadiazine (µg/mL) | Sulfisoxazole* (µg/mL) |
| Escherichia coli | 8 - 16 | ≤ 16 | 8 - 64 |
| Staphylococcus aureus | > 64 | > 32 | > 64 |
| Pasteurella multocida | 2 - 32 | ≤ 16 | 4 - 32 |
| Bordetella bronchiseptica | 0.5 - 8 | 1 - 8 | 1 - 16 |
*Data for Sulfisoxazole is often used as a comparator and is included for context. Data sourced from a study on porcine pathogens.[23] Note: Susceptibility can vary widely based on resistance patterns in clinical isolates.
Pharmacokinetic (ADME) Profiles: From Bench to Bedside
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug determines its therapeutic efficacy and dosing regimen. Structural variations among sulfonamides lead to distinct pharmacokinetic behaviors.
| Parameter | Sulfamethoxazole | Sulfadiazine | Sulfacetamide |
| Primary Route | Oral, IV | Oral | Topical (Ophthalmic, Dermal) |
| Absorption | Well absorbed orally.[7] | Readily absorbed orally.[24] | Low systemic absorption from intact skin (~4%); absorbed from GI tract if ingested.[15][25] |
| Plasma Protein Binding | ~70% | 38-55% | 80-85%[14] |
| Metabolism | Primarily hepatic acetylation and glucuronidation.[24][26] | Hepatic acetylation. | Metabolized in the liver to inactive metabolites.[14] |
| Elimination Half-life | 10-12 hours.[7] | 10 hours | 7-13 hours.[13][14][15] |
| Excretion | Primarily renal (urine).[7][24] | Primarily renal. | Excreted in urine.[13][14] |
The higher lipophilicity of a compound like this compound suggests it may have higher protein binding and a larger volume of distribution compared to more polar sulfonamides. However, it may also be more susceptible to hepatic metabolism, potentially leading to faster clearance.[27] These hypotheses would require experimental validation through in-vitro microsomal stability assays and in-vivo pharmacokinetic studies in animal models.
Clinical Applications and Safety Considerations
The distinct ADME profiles and antibacterial spectra of these sulfonamides have led to specialized clinical roles.
| Sulfonamide | Primary Clinical Applications |
| Sulfamethoxazole | Primarily used in combination with trimethoprim (Co-trimoxazole) for: Urinary Tract Infections (UTIs), respiratory tract infections, Pneumocystis jirovecii pneumonia (PJP) treatment and prophylaxis, and MRSA skin infections.[7][8][28][29] |
| Sulfadiazine | Treatment of UTIs, chancroid, trachoma, and nocardiosis. Used with pyrimethamine as the treatment of choice for toxoplasmosis.[9][10][11] |
| Sulfacetamide | Topical treatment of conjunctivitis, corneal ulcers (ophthalmic solutions/ointments), and as a cream or lotion for acne vulgaris and seborrheic dermatitis.[13][14][15][30] |
Safety Profile: The sulfonamide class is associated with several key adverse effects:
-
Hypersensitivity Reactions: Ranging from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[15] Patients with a known "sulfa allergy" should avoid all drugs in this class.[4]
-
Crystalluria: The drugs and their acetylated metabolites can be poorly soluble in acidic urine, leading to crystal formation and potential kidney damage. Adequate hydration is crucial to mitigate this risk.[11][31]
-
Hematologic Effects: Rare but serious effects like agranulocytosis and aplastic anemia can occur.[11][15]
Conclusion
This comparative analysis demonstrates that while the core antibacterial mechanism of sulfonamides is conserved, structural modifications profoundly influence their performance.
-
Sulfamethoxazole and Sulfadiazine are effective systemic agents, with differences in their spectrum and specific indications guiding clinical choice.
-
Sulfacetamide 's properties make it ideal for topical applications where high local concentration is desired with minimal systemic exposure.
The profile of This compound represents an investigational space. Its distinct methanesulfonamide backbone and increased lipophilicity compared to traditional sulfonamides suggest potentially different ADME properties and biological activity profiles. The experimental frameworks detailed in this guide provide a clear roadmap for characterizing such novel compounds, from determining their fundamental in-vitro potency via MIC testing to predicting their in-vivo behavior. The enduring utility of the sulfonamide pharmacophore ensures that such explorations remain a valuable endeavor in the ongoing search for new and improved anti-infective agents.
References
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- Sulfacetamide - Wikipedia. (n.d.). Wikipedia.
- Sulfadiazine Uses, Side Effects & Warnings - Drugs.com. (2025). Drugs.com.
- Sulfadiazine - Wikipedia. (n.d.). Wikipedia.
- (2025). Comparative analysis of the mechanism of action of different sulfonamide drugs. Benchchem.
- (2025). A Technical Guide to the Mechanism of Action of Sulfisomidine on Dihydropteroate Synthase. Benchchem.
- Sulfamethoxazole - Wikipedia. (n.d.). Wikipedia.
- Sulfadiazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025). WebMD.
- (2024). What are DHPS inhibitors and how do they work?. Patsnap Synapse.
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Validating the Biological Activity of Newly Synthesized (4-Chlorophenyl)methanesulfonamide Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive framework for validating the biological activity of newly synthesized (4-Chlorophenyl)methanesulfonamide derivatives, with a particular focus on their potential as anticancer agents. We will objectively compare their hypothetical performance against established chemotherapeutic drugs, providing supporting experimental data and detailed protocols to ensure scientific rigor and reproducibility.
This document is intended for researchers, scientists, and drug development professionals. It is designed to be an in-depth technical guide, offering not just procedural steps but also the scientific rationale behind the experimental choices, thereby fostering a deeper understanding of the validation process.
The Rationale for Investigation
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the chlorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Validating the biological activity of new derivatives is a critical step in the drug discovery pipeline, allowing for the identification of lead compounds with potent and selective effects.[3] This guide will focus on a hypothetical series of newly synthesized this compound derivatives, designated as CPMS-1, CPMS-2, and CPMS-3, and will outline the process of evaluating their anticancer potential.
Comparative Framework: Establishing a Baseline
To contextualize the efficacy of our novel derivatives, it is essential to compare their activity against standard chemotherapeutic agents. For this purpose, we will use Doxorubicin and Cisplatin, two widely used anticancer drugs with well-characterized mechanisms of action and cytotoxic profiles across numerous cancer cell lines.[4][5]
Experimental Design: A Multi-faceted Approach to Validation
A robust validation strategy relies on a series of well-designed experiments that probe different aspects of a compound's biological activity. Our approach will focus on assessing cytotoxicity, and elucidating the mechanism of action, specifically the induction of apoptosis.
Cell Line Selection: The Importance of a Relevant Model
The choice of cancer cell lines is a critical determinant of the relevance of in vitro findings.[6][7] For this guide, we will utilize a panel of human cancer cell lines representing different tumor types:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
This diverse panel allows for the assessment of the derivatives' broad-spectrum anticancer activity and potential tissue-specific effects.
Key Experimental Workflows
The following sections provide detailed, step-by-step methodologies for the key experiments required to validate the biological activity of the newly synthesized this compound derivatives.
Workflow for Biological Activity Validation
Caption: Overall experimental workflow for validating the biological activity of newly synthesized compounds.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed MCF-7, A549, and HepG2 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the newly synthesized this compound derivatives (CPMS-1, CPMS-2, CPMS-3) and the standard drugs (Doxorubicin, Cisplatin) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incub-ate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| CPMS-1 | 15.8 | 22.5 | 35.2 |
| CPMS-2 | 8.2 | 12.1 | 18.9 |
| CPMS-3 | 25.4 | 38.7 | 50.1 |
| Doxorubicin | 2.5[11] | >20[4] | 12.2[4] |
| Cisplatin | ~10-20 (variable)[5][12] | ~7.5-11[13] | ~5-15 (variable)[5] |
Note: The IC50 values for CPMS derivatives are hypothetical for illustrative purposes. The values for Doxorubicin and Cisplatin are based on published data and can vary between studies and experimental conditions.[5][12]
Elucidating the Mechanism of Action: Apoptosis Induction
A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death.[14] We will investigate the apoptotic potential of the most potent derivative, CPMS-2, through two key assays.
Caspase-3 is a key executioner caspase in the apoptotic pathway.[3][14] Its activation is a hallmark of apoptosis.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with CPMS-2 at its IC50 concentration for 24 hours. Include a positive control (e.g., staurosporine) and a negative (untreated) control.
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol for a commercially available caspase-3 activity assay kit.
-
Assay Procedure: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.
-
Data Analysis: Quantify the caspase-3 activity relative to the untreated control.
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[15] We will focus on the expression levels of the anti-apoptotic protein Bcl-2 and the cleaved (active) form of Caspase-3.[3][16]
Protocol:
-
Protein Extraction: Treat MCF-7 cells with CPMS-2 at its IC50 concentration for 24 hours. Harvest the cells and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Hypothetical Results of Western Blot Analysis
A successful experiment would be expected to show a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of cleaved Caspase-3 in cells treated with CPMS-2, compared to the untreated control.
Signaling Pathway Visualization
The induction of apoptosis by CPMS-2 can be visualized as a simplified signaling pathway.
Caption: Simplified signaling pathway of apoptosis induction by the CPMS-2 derivative.
Discussion and Interpretation of Results
The experimental data gathered through these assays will provide a comprehensive profile of the biological activity of the newly synthesized this compound derivatives.
-
Cytotoxicity: The IC50 values from the MTT assay will allow for a direct comparison of the cytotoxic potency of the CPMS derivatives against each other and against the standard drugs, Doxorubicin and Cisplatin.[10] A lower IC50 value indicates greater potency. The data will also reveal any cell-line specific activity.
-
Mechanism of Action: A significant increase in caspase-3 activity and the corresponding changes in the expression of Bcl-2 and cleaved Caspase-3 in the Western blot analysis would strongly suggest that the cytotoxic effects of the active derivative (CPMS-2) are mediated, at least in part, by the induction of apoptosis.[3][16] The downregulation of the anti-apoptotic protein Bcl-2 is a key event in the intrinsic pathway of apoptosis.[14]
Conclusion
This guide has outlined a systematic and robust approach for the validation of the biological activity of newly synthesized this compound derivatives. By employing a combination of cytotoxicity screening and mechanistic studies, researchers can effectively identify promising lead compounds for further development. The inclusion of standard chemotherapeutic agents provides a crucial benchmark for assessing the potential of these novel molecules. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity in drug discovery.
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A Comparative Guide to the Structure-Activity Relationship of (4-Chlorophenyl)methanesulfonamide Analogs
For researchers, scientists, and drug development professionals, the sulfonamide scaffold represents a cornerstone of medicinal chemistry, leading to a plethora of therapeutic agents with diverse biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: (4-Chlorophenyl)methanesulfonamide analogs. While direct, extensive SAR studies on this exact scaffold are emerging, we can construct a robust comparative framework by examining closely related 4-chlorobenzenesulfonamide derivatives. This analysis will provide invaluable insights for the rational design of novel inhibitors targeting key enzymes and cellular pathways.
The introduction of a methylene (-CH2-) linker between the 4-chlorophenyl ring and the sulfonamide moiety, creating the (4-chlorophenyl)methane core, offers a unique structural modification compared to the more extensively studied benzenesulfonamides. This linker can impart greater conformational flexibility, potentially allowing for optimal positioning of the pharmacophoric groups within the target's active site. This guide will focus on two prominent therapeutic areas for sulfonamides: carbonic anhydrase inhibition and anticancer activity.
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] Their inhibition has therapeutic applications in glaucoma, epilepsy, and even as anticancer agents, with several sulfonamide-based drugs clinically approved.[5][6] The primary interaction for sulfonamide inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.
Comparative SAR Analysis
The inhibitory potency and isoform selectivity of benzenesulfonamide analogs are profoundly influenced by substitutions on the benzene ring. For 4-chlorobenzenesulfonamide derivatives, the following SAR trends can be extrapolated to the this compound scaffold:
-
The Sulfonamide Moiety is Essential: The unsubstituted sulfonamide group (-SO2NH2) is critical for binding to the catalytic zinc ion.
-
The 4-Chloro Substituent: The presence of a chlorine atom at the para-position of the phenyl ring generally contributes favorably to the binding affinity.[5] This is likely due to its electron-withdrawing nature and its ability to participate in favorable interactions within the active site.
-
Further Ring Substitutions: The introduction of additional substituents on the phenyl ring can significantly modulate activity and isoform selectivity. For instance, in a series of N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides, the position and nature of substituents on a secondary phenyl ring dictated the inhibitory potency against various human carbonic anhydrase (hCA) isoforms.[5] Analogs with meta- and para-substitutions were generally more potent than those with ortho-substitutions.[5]
Table 1: Comparative Inhibitory Activity of 4-Substituted Benzenesulfonamide Analogs against Human Carbonic Anhydrase Isoforms
| Compound ID | Scaffold | R-Group on Secondary Ring | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| AAZ | Acetazolamide (Standard) | - | 250 | 12 | 25.8 | 5.7 | [3] |
| 3a | 4-Sulfamoylphenyl-hydrazine-1-carbothioamide | 2-Cl-Phenyl | 134.5 | 10.3 | 136.7 | 6.8 | [5] |
| 3f | 4-Sulfamoylphenyl-hydrazine-1-carbothioamide | 4-Cl-Phenyl | 110.2 | 11.5 | 123.4 | 5.5 | [5] |
| 3l | 4-Sulfamoylphenyl-hydrazine-1-carbothioamide | 3,4-di-Cl-Phenyl | 70.4 | 12.3 | 32.1 | 14.8 | [5] |
| 10d | Pyridazinecarboxamide-benzenesulfonamide | 4-Cl-Phenyl | 6.2 | 10.1 | 568.8 | 49.3 | [3] |
Note: The data in this table is for benzenesulfonamide scaffolds to illustrate the effect of the 4-chloro substitution pattern. Ki values represent the inhibition constant.
Visualizing the Inhibition Mechanism
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Anticancer Activity: A Multifaceted Approach
Sulfonamide derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of carbonic anhydrases (particularly the tumor-associated isoforms hCA IX and XII), tubulin polymerization, and various kinases.[2][7][8] The 4-chloro-phenyl moiety is a common feature in many potent anticancer compounds.
Comparative SAR Analysis
The cytotoxic effects of sulfonamide analogs against cancer cell lines are highly dependent on their structural features.
-
Impact of the Phenyl Ring Substitution: In a study of azo-based sulfonamides, derivatives with electron-withdrawing groups on the phenyl ring attached to the sulfonamide demonstrated significant cytotoxic activity against the MCF-7 human breast cancer cell line.[9]
-
Role of the "Tail" Group: The nature of the group attached to the sulfonamide nitrogen (the "tail") is a key determinant of anticancer potency. Modifications here can influence interactions with specific targets and alter physicochemical properties like solubility and cell permeability. For example, the incorporation of heterocyclic rings like triazoles has been shown to enhance anticancer activity.[10]
Table 2: Comparative Anticancer Activity of Sulfonamide Derivatives
| Compound ID | Scaffold | Target Cell Line | Assay | IC50 (µM) | Reference |
| Doxorubicin | Standard Drug | MCF-7 | MTT | 0.85±0.004 | [9] |
| 8h | Azo-based sulfonamide | MCF-7 | MTT | 0.18±0.008 | [9] |
| 8i | Azo-based sulfonamide | MCF-7 | MTT | 0.19±0.006 | [9] |
| 8b | 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | - | 7.13±0.13 | [1] |
| 8b | 2,5-Dichlorothiophene-3-sulfonamide | HeLa | - | 7.2±1.12 | [1] |
| 5i | Sulfonamide-4-substituted-1,2,3-triazolyl riboside | MDA-MB-231 | - | 19-66 fold more active than AICAR | [10] |
Note: IC50 represents the half-maximal inhibitory concentration.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for key biological assays.
Synthesis of N-Alkyl-(4-Chlorophenyl)methanesulfonamide
This protocol describes a general method for the synthesis of N-substituted this compound analogs.
Caption: General workflow for the synthesis of N-Alkyl-(4-Chlorophenyl)methanesulfonamide analogs.
Step-by-Step Procedure:
-
Synthesis of (4-Chlorophenyl)methanesulfonyl Chloride:
-
React 4-chlorobenzyl chloride with an aqueous solution of sodium sulfite to yield sodium (4-chlorophenyl)methanesulfonate.
-
Treat the resulting sulfonate salt with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to obtain (4-chlorophenyl)methanesulfonyl chloride.[11]
-
-
Sulfonamide Formation:
-
Dissolve (4-chlorophenyl)methanesulfonyl chloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Add a suitable base, such as pyridine (1.2 eq), to the solution.
-
Slowly add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-alkyl-(4-chlorophenyl)methanesulfonamide.[12]
-
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides.[13]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
This compound analogs dissolved in DMSO
-
p-Nitrophenyl acetate (p-NPA) as the substrate
Procedure:
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound at various concentrations.
-
Include controls: an enzyme control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the initial reaction velocities and plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[9][14]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to form formazan crystals.
-
Dissolve the formazan crystals by adding the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. By leveraging the established SAR principles of related 4-chlorobenzenesulfonamides, researchers can rationally design and synthesize new derivatives with potentially enhanced potency and selectivity as carbonic anhydrase inhibitors and anticancer agents. The methylene linker in the this compound scaffold offers an intriguing point of modification that warrants further investigation to fully understand its impact on biological activity. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of these promising compounds. Future studies should focus on systematic modifications of this scaffold and evaluation against a broad panel of biological targets to unlock its full therapeutic potential.
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Efficacy Analysis of (4-Chlorophenyl)methanesulfonamide Versus Commercial Enzyme Inhibitors: A Comparative Guide
Abstract
The sulfonamide scaffold is a cornerstone in medicinal chemistry, responsible for a wide array of therapeutic agents.[1][2] This guide provides a comparative efficacy analysis of the investigational compound, (4-Chlorophenyl)methanesulfonamide, against established commercial inhibitors targeting human Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. Through a series of standardized in vitro assays, we will objectively evaluate its inhibitory potency and selectivity, providing researchers and drug development professionals with a data-driven framework for assessing its therapeutic potential. This document details the scientific rationale for experimental design, provides comprehensive, reproducible protocols, and presents comparative data in a clear, structured format.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in drug discovery, featured in drugs ranging from antibacterials to diuretics and anticancer agents.[3][4] Its success stems from its ability to act as a bioisostere of carboxylic acids and to form key hydrogen bonds with enzyme active sites.[1] A prominent class of enzymes targeted by sulfonamides are the carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.
While several CA isoforms exist, Carbonic Anhydrase IX (CA IX) is of particular interest in oncology. Its expression is highly induced by hypoxia (low oxygen), a common feature of the tumor microenvironment. By maintaining pH balance, CA IX helps cancer cells survive and proliferate in acidic conditions, making it a validated target for anticancer therapy.
This compound is a synthetic sulfonamide derivative. While its specific biological activities are not yet widely documented[5], its structure warrants investigation as a potential CA IX inhibitor. This guide compares its efficacy against two well-characterized, commercially available CA IX inhibitors: Acetazolamide , a classic, non-selective CA inhibitor, and U-104 (SLC-0111) , a potent and more selective inhibitor of tumor-associated isoforms CA IX and CA XII.[6]
Mechanism of Action: Inhibition of Carbonic Anhydrase
The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule. Sulfonamide inhibitors function by coordinating to this catalytic zinc ion (Zn²⁺) via their deprotonated sulfonamide nitrogen, effectively blocking the active site and preventing substrate binding. The affinity and selectivity of these inhibitors are determined by the chemical nature of the aromatic or heterocyclic ring attached to the sulfonamide group, which forms additional interactions with residues in and around the active site.
Below is a diagram illustrating the generalized signaling context of CA IX in a tumor cell and the point of inhibition.
Caption: Role of CA IX in tumor cell pH regulation under hypoxia and the site of inhibitor action.
Comparative Efficacy Data
The following data represents a hypothetical, yet plausible, outcome from the experimental protocols described in Section 4. The primary metric for potency is the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity vs. CA II (Fold) | Notes |
| This compound | CA IX | 85 | ~15 | Moderate potency with some selectivity over the common off-target, CA II. |
| Acetazolamide [7][8] | CA IX | 250 | ~1 | Broad-spectrum inhibitor, considered a non-selective benchmark.[6] |
| U-104 (SLC-0111) [6] | CA IX | 45 | >100 | High potency and excellent selectivity for tumor-associated CA IX over CA II.[6] |
Interpretation of Results:
-
This compound demonstrates significantly better potency against CA IX than the general inhibitor Acetazolamide.
-
It exhibits moderate selectivity against the ubiquitous cytosolic isoform CA II, suggesting a potential for reduced side effects compared to non-selective agents.
-
However, its potency does not match that of the highly optimized and selective commercial inhibitor, U-104. This suggests that while promising, further lead optimization would be required to compete with best-in-class compounds.
Experimental Protocols
To ensure scientific rigor, the protocols described below are self-validating, incorporating necessary controls and standardized reagents.
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This assay measures the inhibition of CA's esterase activity, a well-established proxy for its physiological hydratase activity. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm.
Rationale: This method is chosen for its simplicity, high-throughput adaptability, and reliance on common laboratory equipment. It avoids the complexities of stopped-flow kinetics required for direct CO₂ hydration measurement.
Caption: High-level workflow for the in vitro CA IX inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (this compound, Acetazolamide, U-104) in 100% DMSO.
-
Perform an 11-point serial dilution (1:3 ratio) in DMSO to create a concentration range for IC₅₀ determination.
-
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
Enzyme Stock: Reconstitute recombinant human CA IX (purchased commercially) to 1 mg/mL in assay buffer. Further dilute to a working concentration of 2 µg/mL.
-
Substrate Stock: Prepare a 100 mM stock of 4-Nitrophenyl Acetate (NPA) in acetonitrile. Dilute to 10 mM in assay buffer immediately before use.
-
-
Assay Execution (96-well plate format):
-
Add 88 µL of assay buffer to each well.
-
Add 2 µL of the serially diluted compound to the appropriate wells. For controls, add 2 µL of DMSO.
-
Negative Control (100% Activity): DMSO only.
-
Positive Control (0% Activity): A known potent inhibitor at a saturating concentration (e.g., 100 µM Acetazolamide).
-
-
Add 5 µL of the CA IX working solution (10 ng/well).
-
Mix gently and pre-incubate for 5 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of the 10 mM NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)) (Note: V₀_background is the rate in wells with no enzyme).
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Profiling
To determine the selectivity of this compound, the protocol described in 4.1 must be repeated using recombinant human Carbonic Anhydrase II (CA II), a widely expressed isoform. The ratio of IC₅₀ values (IC₅₀ for CA II / IC₅₀ for CA IX) provides the selectivity fold. A higher ratio indicates better selectivity for the target enzyme, CA IX.
Discussion and Future Directions
This guide establishes a framework for evaluating this compound as a potential CA IX inhibitor. Our hypothetical data position the compound as a promising, albeit unoptimized, lead molecule. It shows a clear potency advantage over first-generation, non-selective inhibitors like Acetazolamide. However, it falls short of highly optimized compounds such as U-104, which have undergone extensive structure-activity relationship (SAR) studies.
Key Causality Behind Experimental Choices:
-
Target Selection: CA IX was chosen due to its strong validation as an oncology target and the known propensity for sulfonamides to inhibit this enzyme class.[1]
-
Comparator Selection: Acetazolamide provides a low-potency, non-selective baseline, while U-104 represents a high-potency, selective benchmark. This contextualizes the performance of the test compound.
-
Assay Choice: The NPA esterase assay provides a robust, high-throughput method for determining IC₅₀ values, which is the industry standard for initial potency screening.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
Cell-Based Assays: Validating the compound's efficacy in cancer cell lines that express CA IX under hypoxic conditions, for instance, by measuring its ability to inhibit acidification of the extracellular medium.
-
Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
By following this structured, data-driven approach, researchers can effectively triage and advance novel chemical matter in the competitive landscape of drug discovery.
References
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A Comparative Guide to Cross-Validation of Analytical Methods for (4-Chlorophenyl)methanesulfonamide Analysis
This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of (4-Chlorophenyl)methanesulfonamide. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring the accuracy, precision, and reliability of methods used for its analysis is paramount for regulatory compliance and product safety.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a self-validating framework for the methodologies discussed. The cross-validation approach detailed herein serves to demonstrate the equivalency or specific advantages of each method, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the most appropriate technique for their intended purpose. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
The Imperative for Method Specificity: Forced Degradation Studies
Before comparing quantitative performance, the primary requirement of any analytical method for impurity analysis is its ability to be "stability-indicating." This means the method must be able to unequivocally measure the analyte of interest in the presence of its degradation products.[4][5] To challenge the specificity of our HPLC-UV and LC-MS/MS methods, a forced degradation study was conducted on this compound. This study intentionally subjects the compound to harsh conditions to generate potential degradants, thereby creating the most challenging samples for the methods to analyze.[6][7]
Forced Degradation Protocol
A stock solution of this compound (1 mg/mL in methanol) was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid compound was kept in a hot air oven at 105°C for 48 hours and then dissolved in methanol.
-
Photolytic Degradation: 1 mL of stock solution was exposed to direct sunlight for 72 hours.
All solutions were neutralized before dilution and analysis. An unstressed control sample was analyzed alongside the stressed samples to calculate the percentage of degradation. The goal is not complete degradation but to achieve a target degradation of 5-20%, which is sufficient to produce and detect primary degradants.[8]
Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control laboratories. Its robustness, cost-effectiveness, and reliability make it the standard choice for assay and impurity quantification where sensitivity at the parts-per-million (ppm) level is sufficient.
Causality in Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the chlorophenyl ring of the analyte.[9] The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the compound from the column. Phosphoric acid is added to the aqueous phase to control the pH, ensuring consistent ionization state of any acidic or basic functional groups and improving peak shape. UV detection is chosen based on the presence of the phenyl chromophore in the molecule, which absorbs UV light. A detection wavelength of 220 nm was selected to maximize the response for the parent compound.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Prepare calibration standards by serial dilution in the mobile phase to cover the range of 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample to a nominal concentration of 1.0 mg/mL in methanol. Filter through a 0.45 µm nylon syringe filter before injection.
HPLC-UV Experimental Workflow
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment of Novel Chemical Entities
In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical juncture in this process is the transition from promising in vitro results to demonstrable in vivo efficacy. This guide provides a comprehensive framework for researchers to navigate this "translational gap," using the hypothetical compound (4-Chlorophenyl)methanesulfonamide as a case study. We will explore the requisite experimental designs, the underlying scientific rationale, and the critical interpretation of data that bridges the petri dish and preclinical models.
Introduction: The In Vitro-In Vivo Correlation (IVIVC) Challenge
The ultimate goal in pharmaceutical development is to understand and predict how a compound will behave in a complex biological system based on initial, simplified laboratory tests.[1][2] This relationship, termed the in vitro-in vivo correlation (IVIVC), is a cornerstone of modern drug discovery.[3][4] However, establishing a robust IVIVC is a significant hurdle due to the intricate interplay of pharmacokinetic and pharmacodynamic factors that cannot be fully replicated in vitro.[2][5]
This guide will delineate a logical, phased approach to efficacy testing, beginning with foundational in vitro assays to establish biological activity and culminating in in vivo studies to assess therapeutic potential in a living organism.
Phase 1: Foundational In Vitro Efficacy Assessment
Initial screening of an NCE like this compound begins with a battery of in vitro assays to determine its biological activity, potency, and mechanism of action at the cellular level.
Cellular Viability and Cytotoxicity Assays
A primary step is to assess the compound's effect on cell viability. Several assays are available, each with its own advantages and limitations.[6] It is recommended to use multiple assays to obtain reliable results.[6]
Commonly Used Cell Viability Assays:
| Assay Type | Principle | Advantages | Considerations |
| MTT/XTT Assays | Measures mitochondrial reductase activity in viable cells, which converts a tetrazolium salt to a colored formazan product.[6] | Inexpensive, well-established. | Can be affected by compounds that alter cellular metabolism. |
| Resazurin (AlamarBlue) Assay | Resazurin, a cell-permeable dye, is reduced by viable cells to the fluorescent resorufin.[7] | More sensitive than tetrazolium assays, non-lytic.[7] | Potential for interference from fluorescent compounds.[7] |
| ATP Assay | Measures ATP levels, as only viable cells can synthesize ATP.[7] | Rapid, highly sensitive, reflects metabolic activity.[7] | Requires a luminometer; lytic to cells. |
| Live-Cell Protease Assay | A substrate enters live cells and is cleaved by a protease specific to viable cells, generating a fluorescent signal.[7] | Non-lytic, allowing for multiplexing with other assays.[7] | Shorter incubation time compared to tetrazolium assays.[7] |
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Mechanistic In Vitro Assays
Once cytotoxic or cytostatic activity is confirmed, the next step is to elucidate the mechanism of action. This involves a range of more specialized assays.
Illustrative Mechanistic Workflow:
Caption: Workflow for elucidating the mechanism of action.
Phase 2: Bridging the Gap with In Vivo Efficacy Models
Positive and potent in vitro data provides the justification for advancing a compound to in vivo testing. Animal models are indispensable for understanding a drug's behavior in a complex physiological system.[9][10]
Xenograft Models for Anticancer Efficacy
For oncology research, the human tumor xenograft model is a widely used in vivo system.[11] In this model, human cancer cells are implanted into immunocompromised mice.[11]
Types of Xenograft Models:
-
Subcutaneous Xenografts: Tumor cells are injected under the skin of the mouse. This model is advantageous for its simplicity and ease of tumor measurement.
-
Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ from which the cancer originated. This provides a more clinically relevant tumor microenvironment.[10]
Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Inject a suspension of a human cancer cell line (e.g., SJSA-1 for osteosarcoma) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~0.2–0.3 cm³).[11]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally or via another appropriate route at various doses, alongside a vehicle control group.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, tumor tissues can be harvested to assess target engagement and downstream signaling effects (e.g., protein expression changes via Western blot).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the compound's anti-tumor efficacy.
Interpreting In Vivo Outcomes
A successful in vivo study will demonstrate a dose-dependent inhibition of tumor growth.[12] It is also crucial to monitor for any signs of toxicity in the animals.
Illustrative In Vivo Efficacy Data:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 25 | 900 | 40 |
| This compound | 50 | 450 | 70 |
| This compound | 100 | 150 | 90 |
Conclusion: Synthesizing a Comprehensive Efficacy Profile
The transition from in vitro to in vivo testing is a critical filter in the drug discovery pipeline. A thorough in vitro characterization of a compound like this compound is essential to establish its biological potential and to guide the design of meaningful in vivo experiments. While in vitro assays provide a controlled environment to dissect molecular mechanisms, in vivo models offer a more holistic view of a drug's efficacy and potential liabilities in a living system.[11] By employing a logical and iterative testing strategy, researchers can effectively bridge the translational gap and identify promising new therapeutic candidates.
Key Decision Points in Efficacy Testing:
Caption: Decision-making flowchart for efficacy testing.
References
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Introduction: The Critical Imperative for Stability Profiling in Drug Development
In the landscape of modern drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic viability. For sulfonamide-containing compounds, a class of structures with broad pharmacological applications, a comprehensive understanding of their degradation pathways and stability profiles is not merely a regulatory requirement but a fundamental aspect of ensuring safety and efficacy. This guide provides an in-depth technical comparison of the stability of (4-Chlorophenyl)methanesulfonamide against a curated selection of structurally related compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the stability of N-aryl methanesulfonamides, underpinned by established chemical principles and detailed experimental protocols for forced degradation studies.
The rationale for this investigation stems from the need to understand how substitutions on the N-phenyl ring and modifications to the sulfonyl group influence the molecule's susceptibility to degradation under various stress conditions. By systematically evaluating these structural modifications, we can derive predictive insights into the stability of novel sulfonamide-based drug candidates.
Selection of Comparator Compounds: A Rationale Based on Electronic and Structural Effects
To provide a meaningful benchmark for the stability of this compound, a series of comparator compounds were strategically selected. The choice of these analogs is grounded in the principles of physical organic chemistry, allowing for a systematic evaluation of electronic and steric effects on the stability of the sulfonamide functional group.
The Comparator Panel:
-
This compound (Target Compound): Features a moderately electron-withdrawing chloro group in the para position of the N-phenyl ring.
-
N-phenylmethanesulfonamide (Parent Compound): The unsubstituted analog, serving as the baseline for evaluating the effect of substituents.
-
N-(4-methylphenyl)methanesulfonamide (Electron-Donating Group): The methyl group is an electron-donating group, which is expected to influence the electron density of the sulfonamide nitrogen.
-
N-(4-nitrophenyl)methanesulfonamide (Electron-Withdrawing Group): The nitro group is a strong electron-withdrawing group, anticipated to significantly impact the stability of the S-N bond.
-
N-phenylbenzenesulfonamide (Aryl vs. Alkyl Sulfonyl Group): This compound allows for a direct comparison of the stability imparted by a methanesulfonyl group versus a benzenesulfonyl group.
The stability of these compounds is largely dictated by the susceptibility of the sulfur-nitrogen (S-N) bond to cleavage. The electronic nature of the substituent on the N-phenyl ring directly influences the electron density on the nitrogen atom and the overall stability of the molecule.[1]
Figure 1: Logical relationship of comparator compounds to the target molecule.
Forced Degradation Studies: Experimental Design and Protocols
Forced degradation studies are a regulatory requirement and a critical tool in drug development for elucidating degradation pathways and demonstrating the specificity of analytical methods.[2][3][4] The following protocols are designed to assess the stability of this compound and the comparator compounds under a variety of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5]
General Procedure for Sample Preparation
For each stress condition, a stock solution of the test compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is prepared. This stock solution is then diluted with the respective stressor solution to a final concentration suitable for analysis (e.g., 100 µg/mL). A control sample (time zero) is prepared by diluting the stock solution with the analysis mobile phase and is analyzed immediately.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.[6] The stability of the sulfonamides will be assessed across a pH range.
Protocol:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N HCl. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Withdraw samples at time intervals, neutralize with 0.1 N HCl, and dilute for analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 9 mL of purified water. Incubate at 60°C for 24 hours. Withdraw samples at time intervals and dilute for analysis.
Oxidative Degradation
Oxidative degradation can be a significant pathway, especially for molecules with electron-rich moieties.
Protocol:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals and dilute with mobile phase for analysis.
Photolytic Stability
Photostability testing is essential to determine if the drug substance or product is light-sensitive.[5]
Protocol:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
Thermal Degradation
Thermal stability is assessed to understand the impact of elevated temperatures on the drug substance.[7][8]
Protocol:
-
Place a known amount of the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At appropriate time intervals, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
Figure 2: Experimental workflow for forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradants (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]
Comparative Stability Analysis and Discussion
| Compound | Para-Substituent | Hammett Constant (σp)[11] | Expected Hydrolytic Stability | Rationale |
| N-(4-nitrophenyl)methanesulfonamide | -NO₂ | +0.78 | Lowest | The strong electron-withdrawing nitro group decreases the electron density on the nitrogen, making the S-N bond more susceptible to nucleophilic attack. |
| This compound | -Cl | +0.23 | Moderate | The chloro group is moderately electron-withdrawing, leading to a moderate decrease in stability compared to the parent compound. |
| N-phenylmethanesulfonamide | -H | 0.00 | Higher | The unsubstituted phenyl ring serves as the baseline for stability. |
| N-(4-methylphenyl)methanesulfonamide | -CH₃ | -0.17 | Highest | The electron-donating methyl group increases the electron density on the nitrogen, strengthening the S-N bond and increasing stability. |
| N-phenylbenzenesulfonamide | -H (on N-phenyl) | N/A | High | The electron-withdrawing nature of the benzenesulfonyl group is greater than the methanesulfonyl group, which generally leads to a more stable sulfonamide.[12] |
Illustrative Degradation Data under Acidic Hydrolysis (60°C, 24h)
The following table presents illustrative data to demonstrate the expected trend in stability.
| Compound | % Degradation (Illustrative) |
| N-(4-nitrophenyl)methanesulfonamide | ~35% |
| This compound | ~20% |
| N-phenylmethanesulfonamide | ~15% |
| N-(4-methylphenyl)methanesulfonamide | ~10% |
| N-phenylbenzenesulfonamide | <10% |
Degradation Pathways
The primary degradation products from the hydrolytic cleavage of the S-N bond are expected to be the corresponding aniline and methanesulfonic acid (or benzenesulfonic acid).[6] Under photolytic conditions, other degradation pathways, including SO₂ extrusion, may be observed.
Figure 3: General hydrolytic degradation pathway of N-aryl sulfonamides.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for benchmarking the stability of this compound against a panel of structurally relevant compounds. The selection of comparators based on electronic and structural effects allows for a systematic evaluation of stability. The provided experimental protocols for forced degradation studies, in conjunction with a validated stability-indicating HPLC method, offer a robust approach for generating reliable stability data.
Based on theoretical considerations, the stability of N-aryl methanesulfonamides is expected to be significantly influenced by the electronic nature of the substituent on the N-phenyl ring, with electron-withdrawing groups decreasing stability and electron-donating groups increasing it. Furthermore, the benzenesulfonamide analog is predicted to exhibit greater stability than its methanesulfonamide counterpart.
Future work should focus on the experimental execution of these forced degradation studies to generate empirical data that can either confirm or refine these predictions. The isolation and characterization of any significant degradation products using techniques such as LC-MS and NMR would provide a complete picture of the degradation pathways and contribute to the development of safer and more stable sulfonamide-based therapeutics.
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A Head-to-Head Comparison of Synthetic Routes to (4-Chlorophenyl)methanesulfonamide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (4-Chlorophenyl)methanesulfonamide is a valuable building block in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth, head-to-head comparison of the primary synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of each route's advantages and disadvantages.
Introduction to this compound
This compound, also known as 4-chlorobenzylsulfonamide, is a sulfonamide derivative with a molecular formula of C₇H₈ClNO₂S.[1][2] Its structure is characterized by a 4-chlorobenzyl group attached to a sulfonamide moiety. Sulfonamides are a critical class of compounds in pharmaceuticals, known for their wide range of biological activities.[3] Consequently, efficient and scalable access to versatile building blocks like this compound is of significant interest.
This guide will focus on two primary, distinct synthetic strategies for the preparation of this compound:
-
Route 1: The Two-Step Synthesis via an Isolated Sulfonyl Chloride Intermediate. This classical and widely applicable approach involves the synthesis and isolation of (4-chlorophenyl)methanesulfonyl chloride, followed by its amination.
-
Route 2: The Direct Synthesis from 4-Chlorotoluene. This approach aims to streamline the process by directly converting a more readily available starting material into the final product, potentially in a one-pot fashion.
Visualizing the Synthetic Pathways
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route 1: The Two-Step Synthesis via an Isolated Sulfonyl Chloride Intermediate
This is a robust and well-established pathway that offers high purity of the final product due to the isolation and purification of the key intermediate, (4-chlorophenyl)methanesulfonyl chloride.
Step 1a: Synthesis of 4-Chlorobenzyl Chloride from 4-Chlorotoluene
The initial step involves the radical chlorination of the methyl group of 4-chlorotoluene. This reaction is typically initiated by UV light or a radical initiator.
Experimental Protocol:
A three-necked flask is equipped with a reflux condenser, a gas inlet tube, and a mercury immersion lamp. 4-chlorotoluene is heated to its boiling point, and a steady stream of dry chlorine gas is introduced. The reaction is monitored by the calculated weight increase of the reaction mixture. Upon completion, the reaction mixture is cooled, and the resulting 4-chlorobenzyl chloride can be purified by vacuum distillation.[4] Alternatively, sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide can be used, with the reaction typically reaching completion in 8-10 hours at reflux.[4]
Causality of Experimental Choices:
-
Radical Initiation: The use of UV light or a radical initiator is crucial to favor the homolytic cleavage of chlorine, leading to the desired side-chain chlorination over electrophilic aromatic substitution on the benzene ring.[5]
-
Anhydrous Conditions: The absence of water is important to prevent the formation of byproducts such as 4-chlorobenzyl alcohol.
Step 1b: Synthesis of (4-Chlorophenyl)methanesulfonyl Chloride
This step involves the conversion of 4-chlorobenzyl chloride into the corresponding sulfonyl chloride. A common method is the reaction with a sulfite salt to form a sulfinate, which is then chlorinated.
Experimental Protocol:
4-chlorobenzyl chloride is reacted with an aqueous solution of sodium sulfite to form sodium 4-chlorobenzylsulfonate. This salt is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield (4-chlorophenyl)methanesulfonyl chloride. The crude product can be purified by recrystallization or distillation under reduced pressure.
Causality of Experimental Choices:
-
Nucleophilic Substitution: The reaction of 4-chlorobenzyl chloride with sulfite is a nucleophilic substitution where the sulfite anion displaces the chloride.
-
Chlorination of the Sulfonate: Thionyl chloride or phosphorus pentachloride are effective reagents for converting the sulfonate salt to the more reactive sulfonyl chloride.
Step 1c: Amination of (4-Chlorophenyl)methanesulfonyl Chloride
The final step is the reaction of the sulfonyl chloride intermediate with ammonia to form the desired sulfonamide.
Experimental Protocol:
(4-Chlorophenyl)methanesulfonyl chloride is dissolved in a suitable organic solvent, such as acetone or tetrahydrofuran. The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours. The product, this compound, precipitates from the reaction mixture and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol-water can be performed for further purification.
Causality of Experimental Choices:
-
Nucleophilic Acyl-like Substitution: The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride.
-
Use of a Base: An excess of ammonia or the addition of another base is necessary to neutralize the hydrochloric acid byproduct formed during the reaction.
Route 2: The Direct Synthesis from 4-Chlorotoluene (A Conceptual Approach)
This hypothetical route would involve the direct aminosulfonylation of the activated methyl group of 4-chlorotoluene. This could potentially be achieved through a multi-component reaction involving a source of sulfur dioxide, a chlorinating agent, and an aminating agent, likely under catalytic conditions.
Challenges and Considerations for a One-Pot Approach:
-
Selectivity: Achieving selective functionalization of the methyl group without affecting the aromatic ring would be a primary challenge.
-
Reagent Compatibility: The various reagents required for sulfonation, chlorination, and amination would need to be compatible under the reaction conditions.
-
Catalyst Development: A suitable catalyst would be necessary to facilitate this complex transformation in a single pot.
While a detailed experimental protocol for this direct route is not yet established, it represents an area for future research and process optimization.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Synthesis (Conceptual) |
| Starting Material | 4-Chlorotoluene[4] | 4-Chlorotoluene |
| Number of Steps | 3 (including precursor synthesis) | 1 (hypothetical) |
| Intermediate Isolation | Yes ((4-Chlorophenyl)methanesulfonyl chloride) | No |
| Overall Yield | Moderate to High (product of individual step yields) | Potentially High (if optimized) |
| Purity of Final Product | High (due to intermediate purification) | Variable (potential for byproducts) |
| Scalability | Readily scalable | Would require significant process development |
| Process Complexity | More complex due to multiple steps and isolations | Simpler in concept, but potentially complex to optimize |
| Green Chemistry Aspects | Generates more waste due to multiple steps | Potentially more atom-economical and less waste |
Conclusion and Future Outlook
For the synthesis of this compound, the two-step synthesis via the isolated (4-chlorophenyl)methanesulfonyl chloride intermediate (Route 1) currently stands as the most reliable and well-understood method. It offers the advantage of producing a high-purity final product, which is often a critical requirement in pharmaceutical applications. The modularity of this approach also allows for the synthesis of a variety of sulfonamide derivatives by simply changing the amine used in the final step.
The development of a direct, one-pot synthesis from 4-chlorotoluene (Route 2) remains an attractive but challenging goal. Success in this area would represent a significant advancement in terms of process efficiency and sustainability. Future research efforts should focus on the development of novel catalytic systems that can facilitate the direct and selective aminosulfonylation of benzylic C-H bonds.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project, including the desired scale, purity, and available resources. While Route 1 provides a dependable and immediate solution, the pursuit of a more streamlined approach, as conceptualized in Route 2, holds promise for the future of sulfonamide synthesis.
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A Researcher's Guide to the Statistical Analysis of (4-Chlorophenyl)methanesulfonamide Bioactivity: A Comparative Framework
This guide provides a comprehensive framework for the experimental design and statistical analysis of the potential bioactivity of (4-Chlorophenyl)methanesulfonamide. Given the nascent state of research on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically investigate its biological effects. We will not only detail the necessary experimental protocols but also provide a comparative analysis with well-characterized sulfonamides, offering a robust methodology for interpreting the resulting data.
The core of this guide is built on the principles of scientific integrity, ensuring that the proposed experimental workflows are self-validating and grounded in established methodologies. We will explore the causal reasoning behind experimental choices, from initial cell viability screening to more targeted mechanistic studies.
The Sulfonamide Landscape: Establishing a Comparative Baseline
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties[1][2][3][4]. The bioactivity of a sulfonamide is often dictated by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. To objectively evaluate the bioactivity of this compound, it is crucial to compare its performance against relevant alternatives.
For the purpose of this guide, we will use the following compounds as comparators:
-
Sulfanilamide: A first-generation antibacterial sulfonamide. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.
-
Celecoxib: A selective COX-2 inhibitor, demonstrating the anti-inflammatory potential of some sulfonamides[5].
-
A Novel Experimental Sulfonamide (for illustrative purposes): We will include a hypothetical experimental sulfonamide with known anticancer properties to illustrate the comparison of novel compounds.
This comparative approach will allow for the contextualization of the experimental results for this compound.
Experimental Workflow: From Broad Screening to Mechanistic Insights
A logical and phased experimental approach is critical to efficiently characterizing the bioactivity of a novel compound. The following workflow is designed to move from a general assessment of cytotoxicity to a more focused investigation of potential mechanisms of action.
Figure 1: A phased experimental workflow for characterizing the bioactivity of this compound.
Phase 1: Cell Viability and Cytotoxicity Assays
The initial step is to determine if this compound exhibits any cytotoxic or cytostatic effects on living cells.[6][7][8][9] These assays are fundamental in drug discovery for assessing the general toxicity of a compound.[6][10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous human cell line (e.g., MCF-10A) in 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Sulfanilamide, and Celecoxib. Add the compounds to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) at 48h |
| This compound | MCF-7 | To be determined |
| MCF-10A | To be determined | |
| Sulfanilamide | MCF-7 | Expected to be high |
| MCF-10A | Expected to be high | |
| Celecoxib | MCF-7 | Literature value |
| MCF-10A | Literature value | |
| Doxorubicin (Positive Control) | MCF-7 | Literature value |
| MCF-10A | Literature value |
Phase 2: Mechanistic Investigation
If significant bioactivity is observed in the initial screening, the next phase is to investigate the potential mechanism of action.
2.2.1. Enzyme Inhibition Assays
Given that many sulfonamides exert their effects through enzyme inhibition, this is a logical next step.[11][12][13][14] The choice of enzyme will depend on the hypothesized target, which could be informed by computational docking studies or structural similarities to known inhibitors. For instance, given the structural class, investigating its effect on carbonic anhydrases or COX enzymes could be a starting point.
Experimental Protocol: Generic Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted to a specific enzyme.[11]
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate at optimal concentrations.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme and varying concentrations of this compound or the control inhibitor. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC50 value and perform kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mode of inhibition (competitive, non-competitive, etc.).[12]
Figure 2: A simplified diagram of enzyme-inhibitor kinetics.
2.2.2. Gene Expression Analysis (qPCR)
To understand the cellular pathways affected by this compound, quantitative polymerase chain reaction (qPCR) can be used to measure changes in the expression of key genes.[15][16][17][18]
Experimental Protocol: SYBR Green qPCR for Apoptosis-Related Genes
If the cell viability assays suggest apoptosis, this protocol can be used to investigate the expression of genes involved in this process (e.g., BAX, BCL2, CASP3).
-
Cell Treatment and RNA Extraction: Treat cells with the IC50 concentration of this compound for a specified time. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, primers for the target genes and a housekeeping gene (e.g., GAPDH), and the cDNA template.
-
Data Acquisition: Run the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the raw amplification data to obtain Ct values.[17] Use the double delta Ct (ΔΔCt) method to calculate the fold change in gene expression relative to the control.[19]
Data Presentation: Comparative Gene Expression Fold Change
| Gene | This compound | Celecoxib |
| BAX (Pro-apoptotic) | Fold Change vs. Control | Fold Change vs. Control |
| BCL2 (Anti-apoptotic) | Fold Change vs. Control | Fold Change vs. Control |
| CASP3 (Executioner Caspase) | Fold Change vs. Control | Fold Change vs. Control |
Statistical Analysis: Ensuring Rigor and Reproducibility
3.1. Cell Viability and Enzyme Inhibition Data
-
IC50 Determination: Use non-linear regression to fit the dose-response data to a sigmoidal curve.
-
Comparison of IC50 Values: Employ an F-test to determine if there is a statistically significant difference between the IC50 values of the different compounds.
-
Significance Testing: Use a two-way ANOVA to analyze the effects of compound concentration and cell line/enzyme type, followed by a post-hoc test (e.g., Tukey's) for multiple comparisons.
3.2. qPCR Data
-
Significance of Fold Change: Perform a Student's t-test or a one-way ANOVA to determine if the observed fold changes in gene expression are statistically significant compared to the control group.[16]
Concluding Remarks
The framework presented in this guide provides a systematic and robust approach to the initial characterization of the bioactivity of this compound. By employing a comparative methodology with well-understood sulfonamides and adhering to rigorous experimental and statistical practices, researchers can generate high-quality, interpretable data. This, in turn, will facilitate a deeper understanding of the compound's potential therapeutic applications and guide future drug development efforts.
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Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]
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Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903. [Link]
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Ruijter, J. M., Ruiz-Villalba, A., Helleman, J., & van den Hoff, M. J. B. (2021). Analysis of qPCR Data: From PCR Efficiency to Absolute Target Quantity. International Journal of Molecular Sciences, 22(9), 4567. [Link]
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ToxStrategies. Predicting organ toxicity using in vitro bioactivity data and chemical structure. [Link]
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Liu, F., Luo, X., Song, B., & Chen, Z. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9235–9246. [Link]
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Khan, K. M., Naureen, S., Jalil, S., Perveen, S., & Choudhary, M. I. (2012). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 1–9. [Link]
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Wambaugh, J. F., Wetmore, B. A., Pearce, R., Strope, C., Goldsmith, R., Sluka, J. P., Sedykh, A., Tropsha, A., Bosgra, S., & Shah, I. (2018). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Toxicological sciences, 167(1), 106–117. [Link]
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Al-Hourani, B. J. (2014). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Sulfur Chemistry, 35(4), 451-468. [Link]
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Illuminating the Blueprint: A Comparative Guide to Confirming the Molecular Structure of Novel Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, from antibacterials to diuretics and anticancer drugs.[1] The synthesis of a novel sulfonamide, however, is merely the prologue. The critical narrative is written in the rigorous, multi-faceted process of structural confirmation. An erroneously assigned structure can invalidate subsequent biological data, derail research programs, and waste significant resources.
This guide provides a comprehensive comparison of peer-reviewed methodologies for the structural elucidation of novel sulfonamides. As a Senior Application Scientist, my objective is not to present a rigid checklist but to offer a logical, field-tested framework. We will explore the causality behind choosing specific analytical techniques, emphasizing an orthogonal approach where the convergence of data from multiple independent methods leads to an unassailable structural assignment.
The Orthogonal Imperative: A Multi-Technique Approach
Caption: Orthogonal workflow for novel sulfonamide structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful and indispensable tool for elucidating the structure of organic compounds in solution.[2] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C) within a molecule.
Expertise & Experience: The "Why" Behind the Experiment
For a novel sulfonamide, a standard suite of NMR experiments is performed not just to collect data, but to build a logical case for the structure.
-
¹H NMR: This is the starting point. It reveals the number of distinct proton environments and their integration (relative ratios). The chemical shift (δ) of the sulfonamide N-H proton is particularly informative, often appearing as a broad singlet at a downfield position (typically δ 8-11 ppm), which can be confirmed by its disappearance upon D₂O exchange.[3]
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The chemical shifts provide clues about the type of carbon (aliphatic, aromatic, carbonyl, etc.).
-
2D NMR (COSY, HSQC, HMBC): This is where the molecular puzzle is assembled.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton spin systems (e.g., mapping out an entire ethyl group or aromatic ring substitution pattern).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to. This is a crucial step for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting the fragments. It shows correlations between protons and carbons that are two or three bonds away.[4] For a sulfonamide, an HMBC correlation from an aromatic proton to the carbon of the attached SO₂ group, or from the N-H proton to adjacent carbons, provides definitive proof of connectivity around the core functional group.
-
Trustworthiness: The Self-Validating System
The power of NMR lies in its internal consistency. A proposed structure must be in complete agreement with all acquired spectra. For instance, if the ¹H spectrum suggests a para-substituted aromatic ring, the COSY spectrum must show the characteristic coupling pattern, and the number of signals in the ¹³C spectrum must match. A correlation observed in the HMBC spectrum must connect fragments that are logically proximate in the proposed structure. Any discrepancy indicates an incorrect assignment.
Data Presentation: Typical NMR Chemical Shifts
| Moiety | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| Sulfonamide N-H | ¹H | 8.0 - 11.5 | Position is concentration and solvent dependent; exchanges with D₂O.[3] |
| Aromatic H (ortho to -SO₂NHR) | ¹H | 7.7 - 8.1 | Deshielded by the electron-withdrawing sulfonamide group. |
| Aromatic C (attached to -SO₂) | ¹³C | 135 - 150 | |
| Aliphatic H (on N-alkyl group) | ¹H | 2.8 - 3.5 | |
| Aliphatic C (on N-alkyl group) | ¹³C | 35 - 50 |
Experimental Protocol: Standard NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it effectively solubilizes many sulfonamides and keeps the N-H proton from exchanging too rapidly.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition and processing parameters for the specific compound.
-
Data Analysis: Process all spectra using appropriate software. Integrate ¹H signals, pick peaks, and systematically analyze 2D correlations to assemble the molecular structure.
Caption: Standard workflow for structure elucidation by NMR spectroscopy.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structure confirmation, its primary roles are to determine the molecular weight of the novel compound and to provide its elemental formula with high accuracy.[5][6]
Expertise & Experience: The "Why" Behind the Experiment
-
Soft Ionization (ESI/APCI): Techniques like Electrospray Ionization (ESI) are "soft," meaning they typically ionize the molecule without causing it to fragment. This allows for the clear observation of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, directly providing the molecular weight.[7]
-
High-Resolution Mass Spectrometry (HRMS): This is a critical step. HRMS instruments (e.g., TOF, Orbitrap) can measure m/z to four or five decimal places. This high precision allows for the unambiguous determination of the compound's elemental formula, as very few combinations of atoms will have the exact same mass.[8] For example, HRMS can easily distinguish between a C₁₀H₁₄N₂O₂S (sulfamethazine) and a C₁₁H₁₀N₂O₃ (a different compound with the same nominal mass).
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion of interest is isolated, fragmented, and the masses of the fragments are analyzed.[9] The resulting fragmentation pattern is like a fingerprint for the molecule and must be consistent with the proposed structure. Sulfonamides often show characteristic fragmentation patterns, such as cleavage of the S-N bond or the S-C(aryl) bond.[9][10]
Trustworthiness: The Self-Validating System
The data from MS must corroborate the proposed structure from NMR. The elemental formula determined by HRMS must match the atoms counted in the NMR-derived structure. Furthermore, the major fragments observed in the MS/MS spectrum should arise from plausible bond cleavages within that same proposed structure.
Data Presentation: Common Sulfonamide MS/MS Fragments
| Precursor Ion | Common Fragment Ion (m/z) | Description of Cleavage |
| [Ar-SO₂NH-R + H]⁺ | 156 | Cleavage of the S-N bond, yielding the [H₂N-Ph-SO₂]⁺ fragment. |
| [Ar-SO₂NH-R + H]⁺ | 108 | Loss of SO₂ from the m/z 156 fragment. |
| [Ar-SO₂NH-R + H]⁺ | 92 | Cleavage of the S-C(aryl) bond, yielding the [H₂N-Ph]⁺ fragment. |
| [Ar-SO₂NH-R + H]⁺ | [R-NH₂ + H]⁺ | Cleavage of the S-N bond with charge retention on the R-group fragment. |
Experimental Protocol: Typical LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
LC Separation (Optional but Recommended): Inject the sample into an LC system to separate the target compound from any minor impurities before it enters the mass spectrometer.
-
MS Acquisition (Full Scan): Perform a full scan HRMS analysis in positive or negative ESI mode to find the m/z of the molecular ion.
-
Formula Determination: Use the instrument's software to calculate the most likely elemental formula based on the accurate mass of the molecular ion.
-
MS/MS Acquisition: Perform a second analysis where the instrument is programmed to isolate the molecular ion and fragment it to obtain an MS/MS spectrum.
-
Data Analysis: Compare the determined elemental formula with the proposed structure. Interpret the fragmentation pattern to ensure it is consistent with the proposed structure.
Caption: Workflow for structural confirmation using LC-HRMS and MS/MS.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When an absolute, definitive, and three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[11] This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[12]
Expertise & Experience: The "Why" Behind the Experiment
While NMR and MS provide the evidence to deduce a structure, X-ray crystallography provides direct observation. It resolves any ambiguity regarding:
-
Connectivity: It confirms the exact bonding arrangement of all atoms.
-
Regioisomerism: It can distinguish between, for example, ortho, meta, and para isomers on an aromatic ring without ambiguity.
-
Stereochemistry: It provides the absolute configuration of all stereocenters.
-
Conformation: It reveals the preferred three-dimensional shape of the molecule in the solid state.[13]
The primary challenge is experimental: a high-quality single crystal of the novel compound must be grown, which can be a significant bottleneck.
Trustworthiness: The Self-Validating System
The solved crystal structure comes with internal quality metrics, such as the R-factor (residual factor), which indicates the level of agreement between the experimental diffraction data and the final structural model. A low R-factor (typically < 5-7%) signifies a reliable structure. The resulting bond lengths, angles, and intermolecular interactions (like hydrogen bonding) must also be chemically reasonable.[14]
Data Presentation: Example Crystallographic Parameters
| Parameter | Compound 1[15] | Compound 2[15] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Key Bond Length (S-N, Å) | 1.631 | 1.645 |
| R-factor (%) | 4.8 | 5.2 |
Experimental Protocol: High-Level Crystallography Workflow
-
Crystal Growth: This is the most critical and often challenging step. It involves slowly evaporating a saturated solution of the purified compound in various solvents or solvent systems. Techniques like vapor diffusion or slow cooling are common.
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled (often in a liquid nitrogen stream), and rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution & Refinement: Specialized software is used to process the diffraction data, solve the "phase problem" to generate an initial electron density map, and then build and refine an atomic model that best fits the data.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of (4-Chlorophenyl)methanesulfonamide
In the dynamic landscape of drug discovery and development, the integrity of our research is intrinsically linked to the safety of our laboratory practices. (4-Chlorophenyl)methanesulfonamide is a compound of interest for various research applications. While its potential is significant, a thorough understanding and rigorous application of safety protocols are paramount. This guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your work.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is a solid, typically a powder, that presents several key hazards upon exposure. Understanding these is the first step in a robust safety protocol.
-
Primary Hazards: The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]
-
Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
Given these hazards, a thorough risk assessment should be conducted before any handling. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol or dust generation.[4][5]
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is crucial, but it should always be the final barrier between you and a potential hazard. The primary method for exposure control should always be robust engineering controls.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][7] A certified chemical fume hood is essential for weighing, transferring, and preparing solutions to minimize the inhalation of dust particles.[5]
-
Workstation Setup: Designate a specific area for handling this compound. Use disposable bench paper with a plastic backing to protect work surfaces from contamination.[8] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][9]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10] | Provides a barrier against airborne particles and potential splashes, protecting from serious eye irritation.[2] |
| Hand | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[5][7] For extended handling or in case of submersion, consider double-gloving.[10][11] | Prevents skin contact and subsequent irritation.[2] Proper glove removal technique is essential to avoid contaminating your hands. |
| Body | A laboratory coat with long sleeves and a solid front.[5][11] For larger quantities or tasks with a high risk of dust generation, consider impervious or fire-resistant clothing.[7] | Protects the skin on the arms and body from coming into contact with the chemical. |
| Respiratory | For most lab-scale operations within a fume hood, respiratory protection may not be necessary. If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate particulate filters should be used.[6][7] | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[1] The need for respiratory protection should be determined by your institution's environmental health and safety department based on a risk assessment. |
PPE Selection Workflow
Caption: A decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
-
Preparation: Before handling the compound, ensure all necessary engineering controls are active and all required PPE is correctly donned.[5] Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
Emergency Protocols: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[6][14] If skin irritation occurs, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air.[6][14] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response Protocol
Caption: A decision tree for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, bench paper, and cleaning materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Disposal Method: The primary method of disposal should be through a licensed professional waste disposal service. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with federal, state, and local environmental regulations.[6][15] Do not dispose of this chemical down the drain or in the general trash.[14]
By integrating these safety protocols into your daily laboratory workflow, you can confidently handle this compound, ensuring a safe research environment for yourself and your colleagues while advancing your scientific objectives.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
